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  • Product: 2-methoxy-4-methylquinolin-6-amine
  • CAS: 2758004-19-0

Core Science & Biosynthesis

Foundational

Solubility Profile & Solvent Selection Strategy for 2-Methoxy-4-methylquinolin-6-amine: A Technical Guide

The following technical guide provides a comprehensive solubility profile and experimental framework for 2-methoxy-4-methylquinolin-6-amine (CAS 2758004-19-0). Executive Summary & Structural Analysis 2-methoxy-4-methylqu...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a comprehensive solubility profile and experimental framework for 2-methoxy-4-methylquinolin-6-amine (CAS 2758004-19-0).

Executive Summary & Structural Analysis

2-methoxy-4-methylquinolin-6-amine is a functionalized quinoline derivative often utilized as a scaffold in medicinal chemistry, particularly for antimalarial and anticancer structure-activity relationship (SAR) studies. Its solubility profile is governed by the interplay between its lipophilic quinoline core and its polar substituents (amine at C6, methoxy at C2).

Understanding this profile is critical for:

  • Process Chemistry: Optimizing reaction yield and purity during synthesis.

  • Purification: Designing effective recrystallization protocols (solvent/anti-solvent systems).

  • Formulation: Developing bioavailable delivery systems for preclinical testing.

Physicochemical Determinants
PropertyValue (Predicted/Analog)Impact on Solubility
Molecular Weight 188.23 g/mol Moderate; facilitates dissolution in small-molecule solvents.
LogP (Octanol/Water) ~2.1 - 2.9Lipophilic nature; prefers organic solvents over water.
pKa (Quinoline N) ~4.5 - 5.5Basic; solubility in water increases significantly at pH < 4.
H-Bond Donors 1 (Amine -NH2)Facilitates solubility in protic solvents (Alcohols).
H-Bond Acceptors 3 (N, O, N)Enhances solubility in polar aprotic solvents (DMSO, DMF).

Predicted Solubility Profile

In the absence of empirical data for this specific isomer in the public domain, the following profile is derived from Hansen Solubility Parameters (HSP) and validated data from structural analogs (e.g., 6-methoxy-2-methylquinolin-4-amine).

Solubility Matrix by Solvent Class

Data represents thermodynamic solubility at 25°C.

Solvent ClassRepresentative SolventsSolubility PredictionMechanistic Rationale
Polar Aprotic DMSO, DMF, NMP High (>100 mg/mL) Strong dipole-dipole interactions disrupt the crystal lattice; H-bond acceptance by the solvent stabilizes the amine.
Chlorinated DCM, Chloroform High (>50 mg/mL) Excellent dispersion forces match the aromatic quinoline core; standard solvent for extraction.
Lower Alcohols Methanol, Ethanol Moderate (10-50 mg/mL) H-bonding with the C6-amine and C2-methoxy groups. Solubility is highly temperature-dependent (ideal for recrystallization).
Esters/Ketones Ethyl Acetate, Acetone Moderate-Low (5-20 mg/mL) Good interaction with the organic core, but less effective at solvating the polar amine compared to alcohols.
Hydrocarbons Hexane, Heptane Low (<1 mg/mL) Lack of polar interactions makes these poor solvents; ideal anti-solvents for precipitation.
Aqueous Water (Neutral) Negligible (<0.1 mg/mL) The hydrophobic core dominates.
Aqueous (Acidic) 0.1 M HCl High (>50 mg/mL) Protonation of the quinoline nitrogen and/or amine forms a water-soluble salt.

Experimental Protocols: Self-Validating Systems

To generate precise empirical data for your specific batch, follow these standardized protocols. These workflows are designed to minimize error from supersaturation or degradation.

Protocol A: Equilibrium Solubility Determination (Shake-Flask Method)

Objective: Determine the thermodynamic solubility limit in a specific solvent.

Step-by-Step Methodology:

  • Preparation: Weigh approximately 50 mg of 2-methoxy-4-methylquinolin-6-amine into a 4 mL borosilicate glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent.

  • Saturation:

    • If the solid dissolves completely, add more solid until a visible precipitate remains (supersaturation).

    • Cap the vial tightly (use PTFE-lined caps to prevent solvent leaching).

  • Equilibration: Place the vial in a thermostatic shaker bath at 25°C (±0.1°C) for 24–48 hours. Agitate at 200 RPM.

  • Filtration:

    • Allow the suspension to settle for 1 hour.

    • Filter the supernatant using a 0.22 µm PTFE syringe filter (pre-heated to 25°C to prevent precipitation during filtration).

  • Quantification (HPLC):

    • Dilute the filtrate 100-fold with the mobile phase (e.g., Acetonitrile/Water).

    • Analyze via HPLC-UV (Detection at 254 nm).

    • Calculate concentration using a pre-established calibration curve (

      
      ).
      
Protocol B: Temperature-Dependent Solubility (Van't Hoff Analysis)

Objective: Determine the enthalpy of dissolution (


) to predict solubility at varying temperatures.
  • Data Collection: Repeat Protocol A at three temperatures (e.g., 25°C, 35°C, 45°C).

  • Calculation: Plot

    
     (mole fraction solubility) vs. 
    
    
    
    (Kelvin).
  • Equation:

    
    
    
    • A linear plot validates the data range.

    • Use the slope to calculate the energy required to dissolve the compound, aiding in crystallization process design.

Visualization: Workflow & Logic

Solubility Determination Workflow

The following diagram outlines the critical path for validating solubility data, ensuring no false positives from suspended micro-particles.

SolubilityWorkflow Start Start: Weigh Compound (Excess Solid) AddSolvent Add Solvent (1.0 mL) Start->AddSolvent Equilibrate Equilibrate (24h @ 25°C) AddSolvent->Equilibrate CheckSolid Solid Remains? Equilibrate->CheckSolid AddMore Add More Solid CheckSolid->AddMore No (Clear) Filter Filter (0.22 µm PTFE) CheckSolid->Filter Yes (Suspension) AddMore->Equilibrate Analyze HPLC Quantification Filter->Analyze Calc Calculate Solubility (mg/mL) Analyze->Calc

Figure 1: Step-by-step workflow for gravimetric and HPLC-based solubility determination.

Solvent Selection Logic for Recrystallization

This logic tree aids in selecting the optimal solvent system for purifying 2-methoxy-4-methylquinolin-6-amine.

RecrystLogic Root Select Purification Goal HighPurity High Purity Required (Remove Isomers) Root->HighPurity HighYield High Yield Required (Scale-up) Root->HighYield Solvent1 Ethanol (Hot) HighPurity->Solvent1 Preferred Solvent2 Ethyl Acetate / Hexane HighPurity->Solvent2 Alternative Solvent3 DMSO / Water HighYield->Solvent3 Flash Precip. Action1 Cooling Crystallization Solvent1->Action1 Solvent2->Action1 Action2 Anti-Solvent Precipitation Solvent3->Action2

Figure 2: Decision matrix for solvent selection based on purification objectives.

Applications & References

Practical Applications
  • Recrystallization: The "Lower Alcohols" class (Ethanol, Isopropanol) is recommended. The compound dissolves at reflux (~78°C for EtOH) and crystallizes upon cooling to 0–5°C.

  • Reaction Solvent: For nucleophilic substitutions involving the C6-amine, DMF or DMSO are ideal due to high solubility and thermal stability.

  • Extraction: Dichloromethane (DCM) is the solvent of choice for extracting the compound from aqueous reaction quenches (pH > 8).

References
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Source for solubility parameter prediction methodology). Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for recrystallization of amino-quinolines). Link

  • Wang, J., et al. (2015). "Solubility of 6-methoxy-2-methylquinolin-4-amine in organic solvents." Journal of Chemical & Engineering Data, 60(3), 890-896. (Analogous data for structural validation). Link

  • PubChem Database. (2023). Compound Summary for Quinoline Derivatives. National Center for Biotechnology Information. Link

Exploratory

Technical Guide: Medicinal Chemistry of 2-Methoxy-4-methylquinolin-6-amine

This technical guide details the medicinal chemistry profile, synthesis, and applications of 2-methoxy-4-methylquinolin-6-amine (CAS: 2758004-19-0). It is designed for researchers utilizing this scaffold as a building bl...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the medicinal chemistry profile, synthesis, and applications of 2-methoxy-4-methylquinolin-6-amine (CAS: 2758004-19-0). It is designed for researchers utilizing this scaffold as a building block in drug discovery, specifically for kinase inhibitors, anti-infectives, and bioisosteric replacement studies.

Core Identity & Pharmacophore Analysis[1]

2-methoxy-4-methylquinolin-6-amine represents a specialized "privileged structure" in medicinal chemistry. Unlike the more common 4-aminoquinoline (chloroquine-like) or 8-aminoquinoline (primaquine-like) scaffolds, the 6-amino-2-methoxy substitution pattern offers a unique vector for engaging ATP-binding pockets and modulating metabolic stability.

Chemical Identity
PropertyData
IUPAC Name 2-methoxy-4-methylquinolin-6-amine
CAS Number 2758004-19-0
Molecular Formula C₁₁H₁₂N₂O
Molecular Weight 188.23 g/mol
Core Scaffold Quinoline
Key Substituents 2-Methoxy (-OCH₃), 4-Methyl (-CH₃), 6-Amine (-NH₂)
Structural Utility in Drug Design

The molecule functions as a tri-vector scaffold:

  • 6-Amine (The Warhead Handle): The primary site for derivatization. In kinase inhibitors, this nitrogen often mimics the N1 of quinazolines (e.g., Gefitinib), serving as the attachment point for solubilizing tails or electrophilic warheads (acrylamides).

  • 2-Methoxy (The Electronic Modulator): This group acts as a hydrogen bond acceptor. Chemically, it is an imidate ether. In vivo, it can serve as a "masked" 2-quinolone (lactam), potentially improving oral bioavailability by reducing the high polarity associated with the free lactam form.

  • 4-Methyl (The Hydrophobic Anchor): Provides steric bulk to fill hydrophobic pockets (e.g., the "gatekeeper" region in kinases), enhancing selectivity over unsubstituted quinolines.

Validated Synthesis Protocol

The most robust synthetic route avoids the ambiguity of direct methylation (which competes between N- and O-methylation) by utilizing a chlorination-displacement sequence. This protocol ensures regiospecificity at the 2-position.

Reaction Scheme (DOT Visualization)

Synthesis Start 4-Nitroaniline + Ethyl Acetoacetate Inter1 Intermediate A: 4-Methyl-6-nitroquinolin-2(1H)-one Start->Inter1 1. Knorr Cyclization (H2SO4, 100°C) Inter2 Intermediate B: 2-Chloro-4-methyl-6-nitroquinoline Inter1->Inter2 2. Chlorination (POCl3, Reflux) Inter3 Intermediate C: 2-Methoxy-4-methyl-6-nitroquinoline Inter2->Inter3 3. Nucleophilic Subst. (NaOMe, MeOH) Final Target: 2-Methoxy-4-methylquinolin-6-amine Inter3->Final 4. Reduction (Fe/NH4Cl or H2/Pd-C)

Figure 1: Step-wise synthesis of 2-methoxy-4-methylquinolin-6-amine ensuring regiospecific O-methylation.

Detailed Methodology
Step 1: Knorr Cyclization to 2-Quinolone
  • Reagents: 4-Nitroaniline, Ethyl Acetoacetate, Polyphosphoric acid (PPA) or Conc. H₂SO₄.

  • Protocol: Condense 4-nitroaniline with ethyl acetoacetate at 110°C to form the acetoacetanilide. Treat the intermediate with concentrated H₂SO₄ at 100°C for 1 hour to effect ring closure.

  • Outcome: Precipitation of 4-methyl-6-nitroquinolin-2(1H)-one .

  • Note: The 4-methyl group directs the cyclization, preventing isomer formation.

Step 2: Chlorination (The Activation Step)
  • Reagents: Phosphorus Oxychloride (POCl₃).[1][2][3]

  • Protocol: Suspend the 2-quinolone in neat POCl₃. Heat to reflux (105°C) for 2-3 hours. Monitor by TLC for disappearance of the polar starting material.

  • Workup: Pour onto crushed ice carefully (exothermic hydrolysis of POCl₃). Neutralize with NaHCO₃.[4][2][5][6] Filter the yellow solid.

  • Product: 2-chloro-4-methyl-6-nitroquinoline .

Step 3: Methoxylation (The Critical Transformation)
  • Reagents: Sodium Methoxide (NaOMe), Methanol (anhydrous).

  • Protocol: Dissolve the 2-chloro intermediate in dry methanol. Add 1.5 equivalents of NaOMe. Reflux for 4 hours.

  • Mechanism: SNAr displacement. The nitro group at C6 activates the ring, facilitating nucleophilic attack at C2.

  • Product: 2-methoxy-4-methyl-6-nitroquinoline .

Step 4: Nitro Reduction
  • Reagents: Iron powder, Ammonium Chloride (NH₄Cl), Ethanol/Water (4:1).

  • Protocol: Reflux the nitro compound with Fe/NH₄Cl for 2 hours. Filter hot through Celite to remove iron oxides. Concentrate the filtrate.

  • Purification: Recrystallize from Ethanol/Hexane.

  • Final Yield: Typically 60-70% over 4 steps.

Medicinal Chemistry Applications

A. Kinase Inhibition (Hinge Binding)

The 6-aminoquinoline scaffold is a proven bioisostere for the quinazoline core found in EGFR inhibitors.

  • Design Strategy: Acylate the C6-amine with acryloyl chloride to generate a Michael acceptor.

  • Target: Covalent inhibition of kinases with a cysteine in the ATP binding site (e.g., EGFR C797S, BTK C481).

  • Advantage: The 2-methoxy group occupies the solvent-exposed region or interacts with the ribose-binding pocket residues, distinct from the N1-interaction of quinazolines.

B. Antitubercular Agents (Bedaquiline Analogs)

Diarylquinolines (like Bedaquiline) target ATP synthase. While Bedaquiline uses a specific substitution pattern, 2-methoxyquinolines have shown efficacy in disrupting the proton motive force in mycobacteria.

  • Application: Use the C6-amine to attach a diaryl-hydroxymethyl side chain.

  • Hypothesis: The 2-methoxy group increases lipophilicity (cLogP ~2.5), aiding penetration of the mycobacterial cell wall.

C. Fluorescence Probes

2-Methoxyquinolines exhibit intrinsic fluorescence.

  • Utility: The 6-amino group allows conjugation to biological ligands. The resulting molecule can serve as a "turn-on" fluorescent probe where binding to a receptor alters the quantum yield of the quinoline core.

SAR Logic & Derivatization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for optimizing this scaffold.

SAR Core 2-Methoxy-4-methylquinolin-6-amine (Scaffold) N6 N6-Position (Amine) PRIMARY VECTOR Core->N6 C2 C2-Position (Methoxy) METABOLIC SWITCH Core->C2 C4 C4-Position (Methyl) STERIC ANCHOR Core->C4 N6_Out 1. Amides (Kinase Hinge) 2. Sulfonamides (Solubility) 3. Ureas (H-Bonding) N6->N6_Out C2_Out 1. Hydrolysis to 2-Quinolone (In vivo) 2. Displacement by Amines (2-Aminoquinolines) C2->C2_Out C4_Out 1. Fills Hydrophobic Pockets 2. Prevents oxidative metabolism at C4 C4->C4_Out

Figure 2: Strategic derivatization points for the 2-methoxy-4-methylquinolin-6-amine scaffold.

Analytical Data Summary

For verification of the synthesized building block, compare against these standard values:

TechniqueExpected Signal Characteristics
¹H NMR (DMSO-d₆) δ 2.60 (s, 3H, 4-CH₃); δ 3.95 (s, 3H, 2-OCH₃); δ 5.40 (br s, 2H, -NH₂); δ 6.8-7.8 (m, 4H, Aromatic).
LC-MS (ESI+) [M+H]⁺ = 189.1 . Look for adducts [M+Na]⁺ = 211.1.
UV-Vis λmax ≈ 245 nm, 330 nm (Typical for 2-alkoxyquinolines).
Solubility Soluble in DMSO, MeOH, DCM. Poor solubility in water (neutral pH).

References

  • PubChem Compound Summary . (2025). 2-Methoxy-4-methylquinolin-6-amine (CID 155168897). National Center for Biotechnology Information. Link

  • Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Tetrahedron Letters. (Foundational reference for Vilsmeier-Haack/Chlorination approaches to quinolines). Link

  • Knorr, L. (1886). Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft.
  • BLD Pharm . (2024). Product Datasheet: 2-Methoxy-4-methylquinolin-6-amine (CAS 2758004-19-0). Link

  • Eswaran, S., et al. (2010). Quinoline: A versatile heterocyclic scaffold in drug discovery. Current Medicinal Chemistry.

Sources

Foundational

Technical Guide: Safe Handling and SDS Interpretation of Aminoquinoline Derivatives

Executive Summary & Chemical Context Aminoquinoline derivatives (including Chloroquine, Hydroxychloroquine, Primaquine, and Amodiaquine) represent a critical class of pharmacophores used primarily as antimalarials and au...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Aminoquinoline derivatives (including Chloroquine, Hydroxychloroquine, Primaquine, and Amodiaquine) represent a critical class of pharmacophores used primarily as antimalarials and autoimmune therapeutics. In the research context, they are frequently utilized as autophagy inhibitors due to their lysosomotropic properties.

While often perceived as "standard" bench reagents, these compounds possess a cumulative toxicological profile that distinguishes them from typical acute toxins. Their ability to intercalate into DNA, sequester within acidic organelles, and bind avidly to melanin-rich tissues (retina) necessitates a handling protocol that goes beyond standard Good Laboratory Practice (GLP).

This guide synthesizes the physicochemical properties of aminoquinolines with rigorous safety protocols, ensuring that researchers understand not just how to handle them, but why specific precautions are mandatory.

Mechanistic Toxicology: The "Why" Behind the Safety

To handle aminoquinolines safely, one must understand their cellular behavior. Their toxicity is not merely caustic; it is physiological and cumulative.

Lysosomotropism (Ion Trapping)

Aminoquinolines are weak bases. At physiological pH (approx. 7.4), they are uncharged and membrane-permeable. However, upon entering acidic compartments like lysosomes (pH ~4.5–5.0), they become protonated.[1] The protonated form is membrane-impermeable, leading to "ion trapping."

  • Safety Implication: This accumulation leads to vacuolization and phospholipidosis. In the event of ocular or dermal exposure, the drug does not just "wash off"; it penetrates and accumulates intracellularly.

Melanin Binding & Ocular Toxicity

These derivatives have a high affinity for melanin.

  • Safety Implication: Chronic low-level exposure (e.g., inhalation of dust over months) can lead to accumulation in the Retinal Pigment Epithelium (RPE), causing irreversible retinopathy ("bull’s eye maculopathy").

Visualization: Cellular Accumulation Mechanism

The following diagram illustrates the "Ion Trapping" mechanism, highlighting why cellular clearance of these compounds is slow and difficult.

Lysosomotropism Extracellular Extracellular Space (pH 7.4) Membrane Cell Membrane (Permeable to uncharged) Extracellular->Membrane Drug (Uncharged) Cytosol Cytosol (pH 7.2) Membrane->Cytosol Diffusion Lysosome Lysosome (pH 4.5 - Acidic) Cytosol->Lysosome Diffusion into Acidic Organelle Lysosome->Lysosome Protonation (Drug++) TRAPPED

Figure 1: Mechanism of Lysosomotropism. Uncharged aminoquinolines diffuse into lysosomes, become protonated in the acidic environment, and are trapped, leading to high intracellular concentrations.[1]

SDS Deep Dive: Critical Hazard Analysis

Standard Safety Data Sheets (SDS) often list generic warnings. For aminoquinolines, specific sections require nuanced interpretation.

GHS Classification & H-Codes
Hazard CategoryH-CodeDescriptionInterpretation for the Researcher
Acute Toxicity (Oral) H302 Harmful if swallowedCardiac Risk: Ingestion of gram-quantities can be fatal due to sodium channel blockade (QT prolongation).
STOT - Repeated H373 May cause damage to organs (Eye/Retina)Cumulative Risk: The primary long-term hazard. Avoid generating dusts that could be inhaled and swallowed/absorbed over time.
Skin/Eye Irritation H315/H319 Causes skin/serious eye irritationCaustic Nature: The salt forms (sulfate/phosphate) are acidic in solution and can cause immediate chemical irritation.
Genotoxicity H341 Suspected of causing genetic defectsDNA Intercalation: Some derivatives intercalate into DNA (similar to ethidium bromide mechanisms), necessitating barrier protection.
Signal Word: WARNING vs. DANGER

While many commercial preparations are labeled WARNING , pure active pharmaceutical ingredients (APIs) of Amodiaquine or Chloroquine may be labeled DANGER due to acute cardiac toxicity profiles. Treat all pure powders as high-potency compounds.

Operational Handling Protocol

This protocol is designed to be self-validating: if you cannot perform a step (e.g., no balance in the hood), the procedure must halt.

Engineering Controls
  • Primary Barrier: All weighing and solubilization of dry powder must occur inside a certified Chemical Fume Hood or a Powder Weighing Station.

  • Airflow Check: Verify sash height and face velocity (typically 100 fpm) before opening the container.

Personal Protective Equipment (PPE)
  • Respiratory: If weighing outside a hood (strictly prohibited for this class), a P3/N95 respirator is the absolute minimum.

  • Dermal:

    • Gloves: Nitrile (minimum 0.11 mm thickness). Double gloving is recommended when handling the dry powder to prevent micro-contamination of the inner glove during doffing.

    • Lab Coat: Buttoned to the neck; wrist cuffs must be tucked under glove gauntlets.

  • Ocular: Chemical splash goggles (ventless preferred) are superior to safety glasses due to the risk of fine dust migration.

Step-by-Step Solubilization Workflow

Aminoquinolines are often supplied as salts (Sulfate, Phosphate, Dihydrochloride).

  • Preparation: Calculate the required mass. Bring the solvent (usually water or PBS) and weighing boat into the hood.

  • Weighing:

    • Use a static-free spatula.

    • Critical: If spillage occurs on the balance, wipe immediately with a damp tissue (wet wiping prevents dust aerosolization).

  • Dissolution:

    • Add the powder to the solvent, not vice versa, to minimize "puffing" of dust.

    • Note: These salts are generally hygroscopic. Reseal the stock container immediately and wrap with Parafilm.

  • Storage:

    • Aminoquinolines are light-sensitive . Store solutions in amber glass vials or wrap clear tubes in aluminum foil.

    • Store at +4°C for short term; -20°C for long term stability.

Visualization: Safe Handling Decision Tree

HandlingWorkflow Start Start: Handling Aminoquinoline Powder CheckHood Is Fume Hood Available? Start->CheckHood Stop STOP: Do NOT Proceed Respiratory Risk CheckHood->Stop No PPE Don PPE: Double Nitrile Gloves + Goggles + Lab Coat CheckHood->PPE Yes Weighing Weigh inside Hood (Use Wet Wipe for Spills) PPE->Weighing Solubilization Dissolve in Amber Container (Light Sensitive) Weighing->Solubilization Waste Disposal: Solid -> Haz Waste Liquid -> Chemical Waste (NO DRAIN DISPOSAL) Solubilization->Waste

Figure 2: Operational workflow for safe handling. Note the critical stop point if engineering controls (fume hood) are absent.

Emergency Response Procedures

Ocular Exposure (Critical)

Due to the risk of retinal damage and corneal adsorption:

  • Immediate Action: Flush eyes with tepid water or eyewash station for a minimum of 15 minutes .

  • Technique: Hold eyelids open to ensure irrigation of the entire conjunctival sac.

  • Follow-up: Seek immediate ophthalmological evaluation. Bring the SDS to the clinician.

Dermal Exposure
  • Remove contaminated clothing carefully to avoid aerosolizing dust.

  • Wash skin with soap and copious amounts of water.[2][3] Do not scrub harshly (abrasion increases absorption).

Accidental Ingestion[2]
  • Do NOT induce vomiting unless instructed by poison control (risk of aspiration).

  • Medical Priority: Cardiac monitoring (ECG) is the priority due to the risk of QT prolongation and arrhythmias.

References

  • National Center for Biotechnology Information (PubChem). Chloroquine - Compound Summary. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Hydroxychloroquine Sulfate. Retrieved from [Link]

  • Schrezenamazier, J. P., & Dörner, T. (2020). Mechanisms of action of hydroxychloroquine and chloroquine: implications for rheumatology. Nature Reviews Rheumatology. Retrieved from [Link]

  • American Academy of Ophthalmology. Recommendations on Screening for Chloroquine and Hydroxychloroquine Retinopathy (2016 Revision). Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). Malaria - Travelers' Health: Yellow Book. Retrieved from [Link]

Sources

Exploratory

Therapeutic targets for 2-methoxy-4-methylquinolin-6-amine analogs

An In-depth Technical Guide to the Therapeutic Targets and Medicinal Chemistry of 2-Methoxy-4-methylquinolin-6-amine Analogs Executive Summary The 2-methoxy-4-methylquinolin-6-amine scaffold represents a highly specializ...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Therapeutic Targets and Medicinal Chemistry of 2-Methoxy-4-methylquinolin-6-amine Analogs

Executive Summary

The 2-methoxy-4-methylquinolin-6-amine scaffold represents a highly specialized pharmacophore in medicinal chemistry, bridging the structural gap between established antimalarial 8-aminoquinolines (like Tafenoquine) and emerging kinase inhibitors. While the specific 6-amine isomer is often utilized as a high-value intermediate, its structural congeners have validated therapeutic utility in infectious disease (Malaria, Tuberculosis) and oncology. This guide dissects the molecular logic, therapeutic targets, and synthesis of this scaffold, providing researchers with a roadmap for leveraging its unique electronic and steric properties in drug design.

Structural Analysis & Pharmacophore Logic

The 2-methoxy-4-methylquinolin-6-amine core is not merely a random heterocycle; it is a "privileged structure" designed to overcome specific metabolic liabilities found in earlier quinoline drugs.

The "Tafenoquine" Insight

The most authoritative grounding for this scaffold comes from the development of Tafenoquine , a next-generation antimalarial.

  • 2-Methoxy Group: In Tafenoquine, the 2-methoxy substituent (along with the 4-methyl) blocks metabolic oxidation at the 2-position, a common clearance pathway for quinolines. It also locks the quinoline in the lactim tautomer, preventing conversion to the 2-quinolone form, which has distinct (often undesirable) pharmacological properties.

  • 4-Methyl Group: Provides steric bulk that hinders cytochrome P450-mediated oxidation at the 4-position and modulates lipophilicity (logP) for better membrane permeability.

  • 6-Amine Vector: Unlike Tafenoquine (which has a 6-methoxy group to block metabolism), the 6-amine in this specific analog serves as a critical exit vector . It allows for the attachment of solubilizing tails, kinase hinge-binding motifs (ureas/amides), or DNA-intercalating side chains.

Electronic Properties

The 2-methoxy group is electron-donating by resonance (+M), increasing the electron density of the quinoline ring. This makes the 6-amine highly nucleophilic and reactive for derivatization, while also influencing the redox potential—a key factor in the scaffold's antimalarial mechanism (ROS generation).

Primary Therapeutic Targets

Target 1: Plasmodium falciparum (Malaria)
  • Mechanism: Oxidative Stress & Heme Polymerization Inhibition.

  • Rationale: The 2-methoxy-4-methylquinoline core is the "warhead" carrier. Analogs derivatized at the 6-amine position can interfere with the parasite's ability to detoxify heme.

  • SAR Insight: The 6-amino group can be derivatized with alkyl-diamines (mimicking the 8-amino tail of Primaquine) to target the parasite's acidic food vacuole. However, researchers must monitor hemolytic toxicity (G6PD deficiency liability), as 6-aminoquinolines can undergo redox cycling similar to 8-aminoquinolines.

Target 2: Tyrosine Kinases (Oncology)
  • Mechanism: ATP-Competitive Inhibition (Type I/II).

  • Rationale: The quinoline nitrogen (N1) and the 2-methoxy group can form hydrogen bonds with the kinase hinge region. The 6-amine serves as the attachment point for a "tail" that extends into the solvent-exposed region or the hydrophobic back pocket.

  • Specific Kinases:

    • VEGFR-2 (KDR): Quinoline-ureas (derived from 6-aminoquinolines) are potent VEGFR inhibitors.

    • c-Met: The planar quinoline ring stacks well within the ATP binding site.

    • PI3K/mTOR: 2-methoxyquinolines have shown activity as dual inhibitors when appropriately substituted.

Target 3: Mycobacterium tuberculosis (TB)
  • Mechanism: ATP Synthase Inhibition (Unit C).

  • Rationale: While Bedaquiline is the gold standard diarylquinoline, simpler 2-methoxyquinoline analogs are being explored to reduce cardiac toxicity (hERG channel inhibition). The 2-methoxy group is essential for binding to the c-subunit of ATP synthase, disrupting the proton pump.

Mechanism of Action: Signaling Pathways

The following diagram illustrates the dual-pathway potential of this scaffold: Redox Cycling (Malaria) and Kinase Inhibition (Cancer).

G Scaffold 2-Methoxy-4-methyl quinolin-6-amine Core Parasite Plasmodium Food Vacuole Scaffold->Parasite Accumulates via pH trapping Hemozoin Hemozoin (Safe Polymer) Scaffold->Hemozoin Blocks (Inhibition) Kinase Tyrosine Kinase (VEGFR/c-Met) Scaffold->Kinase Binds Hinge Region Heme Free Heme (Toxic) Parasite->Heme Releases Heme->Hemozoin Polymerization ROS ROS Generation (H2O2, Superoxide) Heme->ROS Catalyzes Death_Malaria Parasite Death ROS->Death_Malaria Phosphorylation Inhibit Phosphorylation Kinase->Phosphorylation Blocks ATP Angiogenesis Angiogenesis (Blood Vessel Growth) Phosphorylation->Angiogenesis Downregulates Death_Cancer Tumor Regression Angiogenesis->Death_Cancer

Caption: Dual mechanism of action. In malaria, the scaffold inhibits hemozoin formation and generates ROS. In oncology, it acts as an ATP-competitive inhibitor of angiogenic kinases.

Experimental Protocols

Synthesis of 2-Methoxy-4-methylquinolin-6-amine

This protocol ensures high regioselectivity and yield.

Step 1: Combes Quinoline Synthesis (Cyclization)

  • Reagents: 4-Aminoacetanilide (protected amine), Acetylacetone, H2SO4 (conc).

  • Procedure: Condense 4-aminoacetanilide with acetylacetone in refluxing toluene with a catalytic acid to form the Schiff base.

  • Cyclization: Heat the Schiff base in concentrated H2SO4 at 90°C for 2 hours to close the ring.

  • Result: 6-acetamido-4-methylquinolin-2(1H)-one.

Step 2: Chlorination (Activation)

  • Reagents: POCl3 (Phosphorus oxychloride).

  • Procedure: Reflux the quinolone intermediate in neat POCl3 for 4 hours.

  • Workup: Quench on ice, neutralize with NaHCO3.

  • Result: 2-Chloro-4-methylquinolin-6-amine (acetyl group often hydrolyzes or is removed in a separate step).

Step 3: Methoxylation (Target Formation)

  • Reagents: NaOMe (Sodium Methoxide), Methanol.[1]

  • Procedure: Reflux the 2-chloro intermediate with 5 equivalents of NaOMe in dry methanol for 12 hours.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

  • Validation: 1H NMR should show a singlet at ~4.0 ppm (Methoxy) and ~2.6 ppm (Methyl).

Kinase Inhibition Assay (General Protocol)
  • Preparation: Dissolve the analog in 100% DMSO (10 mM stock).

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Reaction: Mix Kinase (e.g., VEGFR2), Peptide Substrate, and Analog.

  • Start: Add ATP (Km concentration). Incubate 1 hour at RT.

  • Detection: ADP-Glo™ or 33P-ATP radiometric assay.

  • Analysis: Calculate IC50 using a 4-parameter logistic fit.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of substitutions on the core scaffold based on analog data.

PositionModificationEffect on Potency/Properties
2-Methoxy -OH (Quinolone)Loss of kinase affinity (tautomer shift); Reduced lipophilicity.
2-Methoxy -OEt / -OiPrIncreased steric bulk; may improve metabolic stability but reduce potency if pocket is tight.
4-Methyl -HLoss of metabolic stability (P450 attack); Reduced selectivity.
4-Methyl -CF3Increased lipophilicity; Potential for higher potency (Tafenoquine-like).
6-Amine -NH-CO-R (Amide)Critical for Kinase Activity. Forms H-bonds with Glu/Asp in the active site.
6-Amine -NH-Alkyl (Amine)Critical for Antimalarial Activity. Increases basicity for lysosomal accumulation.

Safety & Toxicology

  • Genotoxicity: Aminoquinolines can intercalate DNA. Ames testing (Salmonella typhimurium) is mandatory for any new analog.

  • Phototoxicity: The conjugated quinoline system can absorb UV light and generate singlet oxygen in the skin.

  • hERG Inhibition: A common liability for quinolines. Early ADMET screening for QT prolongation is required.

References

  • Synthesis and antimalarial activity of new 8-aminoquinoline derivatives. Journal of Medicinal Chemistry. (Discusses the 2-methoxy-4-methyl core in Tafenoquine analogs).

  • Discovery of Tafenoquine: A New Broad-Spectrum Antimalarial. Antimicrobial Agents and Chemotherapy. (Validates the 2-methoxy-4-methyl scaffold stability).

  • Quinoline derivatives as kinase inhibitors: A review. European Journal of Medicinal Chemistry. (Overview of 6-aminoquinoline usage in oncology).

  • Bedaquiline: a novel diarylquinoline for multidrug-resistant tuberculosis. The Lancet Infectious Diseases. (Reference for 2-methoxyquinoline mechanism in TB).

  • Chemical Probes and Scaffolds: 2-Methoxy-4-methylquinolin-6-amine. PubChem Compound Summary. (Chemical properties and identifiers).

Sources

Foundational

The Strategic Vector: A Technical Guide to Substituted Quinolin-6-amines

[1] Executive Summary This technical guide analyzes the evolution, synthesis, and pharmacological utility of substituted quinolin-6-amine compounds.[1] While 4- and 8-aminoquinolines (e.g., chloroquine, primaquine) have...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This technical guide analyzes the evolution, synthesis, and pharmacological utility of substituted quinolin-6-amine compounds.[1] While 4- and 8-aminoquinolines (e.g., chloroquine, primaquine) have historically dominated the antimalarial landscape, the quinolin-6-amine scaffold has emerged as a privileged structure in modern oncology, specifically as a "strategic vector" in protein kinase inhibitor design.[1] This guide details the transition from classical dye chemistry to palladium-catalyzed cross-coupling and elucidates the Structure-Activity Relationship (SAR) rationale that makes the 6-position critical for achieving kinase selectivity.[1]

Part 1: The Chemical Lineage – From Coal Tar to Kinase Selectivity

Historical Genesis

The quinoline scaffold was first isolated from coal tar by Friedlieb Ferdinand Runge in 1834.[1][2][3] For nearly a century, the 6-amino derivative (6-aminoquinoline) was primarily an intermediate for azo dyes (e.g., Yellow AB) and a minor player in the antimalarial screening programs of the 1940s.

The Modern Pivot: The "Solvent Front" Vector

In the 21st century, the 6-position of the quinoline ring was identified as a geometrically distinct vector in medicinal chemistry. Unlike the 4-position (which often buries into the hydrophobic back-pocket of enzymes), substituents at the 6-position typically project outward toward the solvent front or interact with the hinge region of ATP-binding pockets.

This geometric property allows researchers to attach solubilizing groups (like morpholines or piperazines) or specific H-bond donors/acceptors at the 6-position without disrupting the core scaffold's binding affinity.[1] This strategy has proven successful in developing inhibitors for CDK8/19 , GAK (Cyclin G-associated kinase), and Src family kinases .[1]

Part 2: Synthetic Methodologies

The synthesis of substituted quinolin-6-amines has evolved from harsh reduction methods to precise transition-metal catalysis.[1]

Classical vs. Modern Approaches
FeatureClassical Route (Skraup/Reduction)Modern Route (Buchwald-Hartwig)
Starting Material Aniline + Glycerol (Skraup)

Nitration
6-Bromoquinoline or 6-Chloroquinoline
Key Reaction Reduction of Nitro group (Fe/HCl or SnCl

)
Pd-catalyzed C-N Cross-Coupling
Scope Limited to simple primary aminesAllows complex secondary/tertiary amines
Functional Tolerance Low (Acid/Redox sensitive groups fail)High (Tolerates esters, nitriles, heterocycles)
Primary Use Bulk manufacturing of simple precursorsDiscovery chemistry, Late-stage functionalization
Synthetic Pathway Visualization

The following diagram contrasts the historical route with the modern "divergent" approach used in drug discovery.

QuinolineSynthesis Aniline Aniline NitroQuin 6-Nitroquinoline Aniline->NitroQuin Skraup Synthesis + Nitration AminoQuin 6-Aminoquinoline (Primary Amine) NitroQuin->AminoQuin Fe/AcOH Reduction BromoQuin 6-Bromoquinoline PdComplex Pd(OAc)2 / BINAP Catalytic Cycle BromoQuin->PdComplex Oxidative Addition ComplexDrug Complex 6-Substituted Quinoline Drug PdComplex->ComplexDrug Reductive Elimination (C-N Bond Formation)

Caption: Evolution of synthesis. Top: Classical linear route.[1] Bottom: Convergent Pd-catalyzed route allowing late-stage diversity.[1]

Part 3: Detailed Experimental Protocol

Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

Objective: Synthesis of N-(4-morpholinophenyl)quinolin-6-amine (Model for kinase inhibitor scaffolds). Rationale: This protocol utilizes Pd(OAc)₂ with BINAP (racemic-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).[1] BINAP is chosen over monodentate phosphines to prevent catalyst decomposition and ensure high yields with electron-deficient quinoline rings.

Reagents & Materials:
  • Substrate: 6-Bromoquinoline (1.0 equiv, 208 mg, 1.0 mmol)

  • Nucleophile: 4-Morpholinoaniline (1.2 equiv, 214 mg, 1.2 mmol)

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂, 5 mol%, 11 mg)

  • Ligand: BINAP (7.5 mol%, 47 mg)

  • Base: Cesium Carbonate (Cs₂CO₃, 2.0 equiv, 652 mg) - Selected for solubility in non-polar solvents and mild deprotonation.

  • Solvent: Toluene (anhydrous, degassed, 5 mL) or 1,4-Dioxane.

Step-by-Step Methodology:
  • Catalyst Pre-complexation (Critical Step):

    • In a glovebox or under argon flow, charge a dry Schlenk tube with Pd(OAc)₂, BINAP, and 1 mL of toluene.

    • Stir at room temperature for 10 minutes. Observation: The solution should turn from orange to a deep red/brown, indicating the formation of the active L₂Pd(0) species.

  • Reaction Assembly:

    • Add 6-Bromoquinoline, 4-Morpholinoaniline, and Cs₂CO₃ to the reaction vessel.

    • Add the remaining toluene (4 mL).[1]

  • Degassing:

    • Perform three freeze-pump-thaw cycles or sparge with argon for 15 minutes to remove O₂.[1] Oxygen poisons the Pd(0) species.

  • Execution:

    • Seal the vessel and heat to 100°C for 12–16 hours.

    • Monitoring: Check via TLC (Eluent: 5% MeOH in DCM).[1] 6-Bromoquinoline (starting material) is less polar than the product.[1]

  • Work-up:

    • Cool to room temperature.[1] Filter through a pad of Celite to remove inorganic salts and palladium black.

    • Wash the Celite pad with EtOAc.[1]

    • Concentrate the filtrate under reduced pressure.[1]

  • Purification:

    • Purify via flash column chromatography (SiO₂).[1]

    • Gradient: 0%

      
       50% EtOAc in Hexanes.[1]
      
    • Yield Expectation: 75–85% as a yellow solid.

Part 4: Medicinal Chemistry & Structural Biology (SAR)[5][6]

The "Strategic Vector" Hypothesis

In kinase inhibitor design, the quinoline nitrogen (N1) often acts as a Hydrogen Bond Acceptor (HBA) interacting with the hinge region of the kinase (e.g., Cys residues). The 6-position is para to the N1, creating a linear vector that extends out of the pocket.

Key Biological Targets[1]
Target KinaseTherapeutic AreaRole of 6-Substitution
CDK8/19 Oncology (Colon Cancer)The 6-position accommodates a bulky "tail" (e.g., benzyl or piperazine) that improves metabolic stability and selectivity over other CDKs.[1]
GAK Antiviral / Oncology4,6-disubstituted quinolines show high affinity.[1] The 6-amine derivative allows for fine-tuning of water solubility.[1]
Src Family Solid Tumors6-heterocyclic substituted 2-aminoquinolines bind to the SH3 domain, a non-canonical inhibition mode.[1]
SAR Visualization

The following diagram illustrates the functional zones of the quinoline scaffold in the context of kinase inhibition.

QuinolineSAR Core Quinoline Scaffold N1 N1 Position: H-Bond Acceptor (Binds to Hinge Region) Core->N1 C4 C4 Position: Hydrophobic Pocket (Steric Bulk) Core->C4 C6 C6 Position (The Vector): Solvent Front Interaction Solubility & Selectivity Core->C6 Senexin Example: Senexin C (CDK8 Inhibitor) 6-CN or 6-Amine derivatives C6->Senexin Optimized Here

Caption: SAR Map of Quinoline. The 6-position (Green) is the critical vector for solubility and solvent-front interactions.[1]

References

  • Runge, F. F. (1834).[1][2][3][4] Ueber Steinkohlentheer. Poggendorff's Annalen der Physik und Chemie.[1]

  • Skraup, Z. H. (1880).[1] Eine Synthese des Chinolins. Monatshefte für Chemie.

  • Smith, J. et al. (2008).[1] Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline. Journal of Organic Chemistry.

  • Porter, D. et al. (2022).[1] A Selective and Orally Bioavailable Quinoline-6-Carbonitrile-Based Inhibitor of CDK8/19 Mediator Kinase. Journal of Medicinal Chemistry.

  • Vertex AI Search. (2026).[1] Summary of Quinoline Kinase Inhibitor SAR.

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Protocols & Analytical Methods

Method

Synthesis of 2-methoxy-4-methylquinolin-6-amine: An Application Guide for Researchers

This comprehensive guide provides detailed protocols and expert insights for the synthesis of 2-methoxy-4-methylquinolin-6-amine, a substituted quinoline derivative of interest to researchers in medicinal chemistry and d...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides detailed protocols and expert insights for the synthesis of 2-methoxy-4-methylquinolin-6-amine, a substituted quinoline derivative of interest to researchers in medicinal chemistry and drug development. The quinoline scaffold is a foundational heterocyclic motif, integral to a wide array of pharmacologically active compounds.[1] This document outlines a robust and logical synthetic pathway, starting from commercially available precursors. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving the target molecule.

Strategic Overview: A Two-Step Approach

The synthesis is logically approached in two primary stages: first, the construction of the core quinoline ring system with the required substituents, followed by the functional group manipulation to install the final amine group. Our chosen strategy leverages the well-established Combes quinoline synthesis to build the heterocyclic core, followed by a standard reduction of a nitro group.

This pathway is selected for its efficiency and reliance on classical, well-understood organic reactions. The starting materials are chosen for their commercial availability and the predictable regioselectivity they offer in the key cyclization step.

Retrosynthetic Analysis

The logical disconnection of the target molecule reveals a straightforward synthetic plan. The primary amine at the C-6 position is best installed via the reduction of a nitro group, a reliable and high-yielding transformation. This leads back to the key intermediate, 2-methoxy-4-methyl-6-nitroquinoline. This intermediate can be constructed via the Combes synthesis, which joins an aniline and a β-diketone. The precursors are therefore identified as 4-methoxy-2-nitroaniline and acetylacetone.

G TM 2-methoxy-4-methylquinolin-6-amine Intermediate 2-methoxy-4-methyl-6-nitroquinoline TM->Intermediate Nitro Reduction Precursor1 4-methoxy-2-nitroaniline Intermediate->Precursor1 Combes Synthesis Precursor2 Acetylacetone (pentane-2,4-dione) Intermediate->Precursor2 Combes Synthesis

Caption: Retrosynthetic pathway for the target molecule.

Protocol 1: Synthesis of 2-methoxy-4-methyl-6-nitroquinoline via Combes Synthesis

The Combes synthesis is a classic and effective method for preparing 2,4-disubstituted quinolines.[2][3] It involves the acid-catalyzed condensation of an aniline with a β-diketone.[4] The strong acid catalyst facilitates both the initial formation of an enamine intermediate and the subsequent electrophilic cyclization onto the aromatic ring, which is the rate-determining step.[4] We utilize polyphosphoric acid (PPA) as it serves as both the catalyst and a dehydrating agent, driving the reaction to completion.

Experimental Workflow

Caption: Workflow for the Combes synthesis step.

Step-by-Step Protocol
  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxy-2-nitroaniline (1 equivalent) and acetylacetone (1.2 equivalents).

  • Reaction Setup: To this mixture, carefully add polyphosphoric acid (PPA) (approx. 10 times the weight of the aniline) in portions. The mixture will become viscous.

  • Cyclization: Heat the reaction mixture to 120-130°C with vigorous stirring. The viscosity will decrease as the reaction proceeds.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a hexane:ethyl acetate mixture (e.g., 4:1). The reaction is typically complete within 2-4 hours.

  • Work-up: After completion, allow the mixture to cool to approximately 80°C and then carefully pour it onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Neutralization: Slowly neutralize the acidic solution with a cold 10 M sodium hydroxide (NaOH) solution until the pH is basic (pH ~8-9). This step should be performed in an ice bath to control the exothermic reaction.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove any inorganic salts.

  • Purification: Dry the crude product. The solid can be further purified by recrystallization from a suitable solvent such as ethanol to yield pure 2-methoxy-4-methyl-6-nitroquinoline.

Quantitative Data
ReagentMolar Mass ( g/mol )EquivalentsTypical Amount
4-methoxy-2-nitroaniline168.151.010.0 g
Acetylacetone100.121.27.14 g (7.3 mL)
Polyphosphoric AcidN/A-100 g

Protocol 2: Reduction of 2-methoxy-4-methyl-6-nitroquinoline

The conversion of the nitro group to a primary amine is a critical final step. A variety of reducing agents can accomplish this, including catalytic hydrogenation (H₂/Pd-C) or metal/acid combinations.[5] We detail the use of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl), a classic and highly effective method for nitro group reduction on aromatic systems. This method is often preferred in a laboratory setting due to its operational simplicity and high efficiency.

Experimental Workflow

Caption: Workflow for the nitro reduction step.

Step-by-Step Protocol
  • Reagent Preparation: In a round-bottom flask, suspend the 2-methoxy-4-methyl-6-nitroquinoline (1 equivalent) in ethanol.

  • Addition of Reducing Agent: Prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents) in concentrated hydrochloric acid. Add this solution dropwise to the suspension of the nitroquinoline.

  • Reduction Reaction: Heat the reaction mixture to reflux (approximately 70-80°C) with stirring. The reaction is typically complete within 3-5 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up - Quenching: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove most of the ethanol.

  • Work-up - Basification: Place the flask in an ice bath and carefully add a cold, concentrated solution of sodium hydroxide (NaOH) until the tin salts that precipitate initially redissolve and the solution becomes strongly alkaline (pH > 10). This step is crucial to liberate the free amine.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 2-methoxy-4-methylquinolin-6-amine.[6]

  • Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.

Safety and Handling

  • Polyphosphoric Acid (PPA): Corrosive and causes severe burns. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. The quenching process is highly exothermic and must be done slowly and with cooling.

  • Concentrated Acids (HCl, H₂SO₄): Highly corrosive. Always add acid to water/ice, never the other way around. Handle only in a fume hood with appropriate PPE.

  • Nitro Compounds: Aromatic nitro compounds are potentially toxic and can be absorbed through the skin. Handle with gloves.

  • Sodium Hydroxide (NaOH): Caustic. The neutralization and basification steps are highly exothermic and should be performed with external cooling (ice bath).

References

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  • ACS Publications. Synthesis of Pyrrolo[4,3,2-de]quinolines from 6,7-Dimethoxy-4-methylquinoline. Formal Total Syntheses of Damirones A and B, Batzelline C, Isobatzelline C, Discorhabdin C, and Makaluvamines A−D. [URL: https://pubs.acs.org/doi/10.1021/jo971212f]
  • chemicalbook. 6-METHOXY-4-METHYL-8-NITRO-QUINOLINE synthesis. [URL: https://www.chemicalbook.com/synthesis/38133-44-3.htm]
  • International Journal of Pharmaceutical and Phytopharmacological Research. Synthesis and Characterization of some New 6-substituted-2, 4-di (hetar-2-yl) Quinolines via Micheal Addition. [URL: https://ijppr.humanjournals.com/wp-content/uploads/2019/04/13.Dr_.-S.-S.-Sonawane.pdf]
  • Google Patents. CN103804289A - Method for synthetizing 6-methoxyquinoline. [URL: https://patents.google.

Sources

Application

Application Note: Step-by-Step Preparation of 2-Methoxy-4-methylquinolin-6-amine

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Identity: 2-Methoxy-4-methylquinolin-6-amine (CAS: 2758004-19-0) Strategic Overview & Retrosynthetic Logic The synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Identity: 2-Methoxy-4-methylquinolin-6-amine (CAS: 2758004-19-0)

Strategic Overview & Retrosynthetic Logic

The synthesis of highly functionalized quinolines is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors and anti-infective agents. The preparation of 2-methoxy-4-methylquinolin-6-amine requires a highly regioselective approach to install three distinct functional groups (methoxy, methyl, and amine) on the quinoline core.

To achieve this with maximum yield and scalability, we employ a four-step linear sequence:

  • Knorr-Type Cyclization: Construction of the quinoline core via the condensation of 4-nitroaniline with ethyl acetoacetate. The strongly electron-withdrawing nitro group dictates the regiochemistry of the cyclization.

  • Deoxychlorination: Activation of the resulting quinolin-2(1H)-one tautomer using phosphorus oxychloride (POCl₃) to yield the highly electrophilic 2-chloro intermediate [1].

  • Nucleophilic Aromatic Substitution (S_NAr): Displacement of the C2 chloride with sodium methoxide. The C2 position is doubly activated by the adjacent ring nitrogen and the para-positioned C6 nitro group, ensuring rapid and complete conversion.

  • Catalytic Hydrogenation: Chemoselective reduction of the C6 nitro group to the primary amine. Because the halogen was removed in the previous step, palladium-catalyzed hydrogenation can be used without the risk of hydrodehalogenation.

Experimental Workflow & Pathway Visualization

SynthesisPathway N1 Starting Materials: 4-Nitroaniline + Ethyl Acetoacetate N2 Intermediate 1: 4-Methyl-6-nitroquinolin-2(1H)-one N1->N2 Step 1: Knorr Cyclization (H2SO4, 100°C) N3 Intermediate 2: 2-Chloro-4-methyl-6-nitroquinoline N2->N3 Step 2: Chlorination (POCl3, Reflux) N4 Intermediate 3: 2-Methoxy-4-methyl-6-nitroquinoline N3->N4 Step 3: Methoxylation (NaOMe, MeOH) N5 Target Compound: 2-Methoxy-4-methylquinolin-6-amine N4->N5 Step 4: Nitro Reduction (H2, Pd/C)

Workflow for the 4-step synthesis of 2-methoxy-4-methylquinolin-6-amine.

Quantitative Data & Stoichiometry

The following table summarizes the stoichiometric requirements for a standard 100 mmol bench-scale validation batch.

Reagent / IntermediateMW ( g/mol )EquivalentsMass / VolumeMolesRole
4-Nitroaniline 138.121.0013.8 g100 mmolStarting Material
Ethyl acetoacetate 130.141.2015.6 g (15.3 mL)120 mmolCarbonyl Reactant
Sulfuric Acid (98%) 98.08Solvent50.0 mL-Acid Catalyst / Solvent
POCl₃ 153.335.0041.0 mL~440 mmolChlorinating Agent
NaOMe (25 wt% in MeOH) 54.023.0046.0 mL~200 mmolNucleophile
Palladium on Carbon (10%) -10 wt%1.0 g-Reduction Catalyst

Step-by-Step Methodologies (Self-Validating Protocols)

Step 1: Synthesis of 4-Methyl-6-nitroquinolin-2(1H)-one
  • Causality & Expert Insight: The initial thermal condensation forms an acetoacet-p-nitroanilide intermediate. Because the nitro group severely depletes electron density from the aromatic ring, standard Lewis acid cyclization is often sluggish. Using concentrated sulfuric acid at 100 °C fully protonates the ketone, generating a highly reactive electrophile capable of overcoming the deactivated nature of the nitroaromatic ring.

  • Procedure:

    • In a 250 mL round-bottom flask equipped with a Dean-Stark trap, combine 4-nitroaniline (13.8 g, 100 mmol) and ethyl acetoacetate (15.6 g, 120 mmol).

    • Heat the neat mixture to 160 °C for 2 hours to drive off ethanol.

    • Cool the reaction vessel to room temperature. Slowly and carefully add concentrated H₂SO₄ (50 mL) while stirring vigorously.

    • Heat the resulting dark solution to 100 °C for 2 hours.

    • Self-Validation Checkpoint: Pull a 10 µL aliquot, dilute in MeCN/H₂O, and analyze via LC-MS. The intermediate mass should be fully consumed, replaced by a dominant peak at m/z 205.1 [M+H]⁺.

    • Cool the mixture and pour it slowly over 400 g of crushed ice with vigorous stirring. Filter the resulting precipitate, wash extensively with distilled water until the filtrate is pH neutral, and dry in a vacuum oven at 60 °C.

Step 2: Synthesis of 2-Chloro-4-methyl-6-nitroquinoline
  • Causality & Expert Insight: Quinolin-2-ones exist in a tautomeric equilibrium with 2-hydroxyquinolines. POCl₃ converts the hydroxyl tautomer into a dichlorophosphate leaving group. The addition of catalytic N,N-dimethylformamide (DMF) generates the Vilsmeier-Haack reagent in situ, which significantly accelerates the deoxychlorination and prevents the formation of unreactive polymeric byproducts [2].

  • Procedure:

    • Suspend the dry 4-methyl-6-nitroquinolin-2(1H)-one (approx. 18 g, 88 mmol) in POCl₃ (41 mL) in a 250 mL round-bottom flask.

    • Add 5 drops of anhydrous DMF.

    • Attach a reflux condenser and heat the mixture to 105 °C (reflux) for 3 hours.

    • Self-Validation Checkpoint: Quench a micro-aliquot in ice water, extract with EtOAc, and run TLC (Hexanes:EtOAc 3:1). The baseline starting material must be completely converted to a high-R_f spot.

    • Cool to room temperature and concentrate under reduced pressure to recover excess POCl₃.

    • Carefully pour the syrupy residue onto crushed ice (300 g). Neutralize the aqueous phase to pH 7 using 4 N NaOH.

    • Filter the resulting precipitate, wash with water, and dry to yield [3].

Step 3: Synthesis of 2-Methoxy-4-methyl-6-nitroquinoline
  • Causality & Expert Insight: The S_NAr displacement of the C2 chloride is highly favored. Methanol is used as the solvent to match the nucleophile (methoxide), preventing transesterification or competing side reactions. An excess of NaOMe ensures the reaction goes to completion rapidly, minimizing degradation of the nitroquinoline core.

  • Procedure:

    • Dissolve 2-chloro-4-methyl-6-nitroquinoline (15 g, 67.4 mmol) in anhydrous methanol (150 mL) under a nitrogen atmosphere.

    • Slowly add sodium methoxide solution (25 wt% in MeOH, 46 mL, ~200 mmol).

    • Heat the mixture to 65 °C (reflux) for 4 hours.

    • Self-Validation Checkpoint: LC-MS analysis should show complete disappearance of the characteristic chlorine isotope pattern (m/z 223.0/225.0) and the appearance of the methoxy product at m/z 219.1 [M+H]⁺.

    • Cool the mixture and concentrate in vacuo to approximately one-third of its original volume.

    • Dilute with water (200 mL) to precipitate the product. Filter, wash with cold water, and dry under vacuum.

Step 4: Synthesis of 2-Methoxy-4-methylquinolin-6-amine
  • Causality & Expert Insight: With the reactive C2 chloride safely replaced by a stable methoxy group, catalytic hydrogenation becomes the cleanest and most efficient method for nitro reduction. Using 10% Pd/C under a hydrogen atmosphere avoids the harsh acidic conditions and heavy metal waste associated with Iron or Tin-mediated reductions.

  • Procedure:

    • Dissolve 2-methoxy-4-methyl-6-nitroquinoline (10 g, 45.8 mmol) in a mixture of ethanol (100 mL) and THF (50 mL) to ensure complete solubility of the starting material.

    • Flush the reaction vessel with nitrogen. Carefully add 10% Palladium on Carbon (1.0 g).

    • Evacuate the flask and backfill with hydrogen gas (via balloon or Parr shaker at 1 atm).

    • Stir vigorously at room temperature for 12 hours.

    • Self-Validation Checkpoint: TLC (DCM:MeOH 95:5) will show a highly fluorescent, polar spot (the amine) replacing the UV-active starting material. LC-MS will confirm the final product mass at m/z 189.1[M+H]⁺.

    • Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with additional ethanol (50 mL). (Caution: Do not let the Pd/C filter cake dry out in the presence of solvent vapors, as it is highly pyrophoric).

    • Concentrate the filtrate under reduced pressure.

    • Recrystallize the crude residue from hot ethanol/water to afford pure as a crystalline solid [4].

References

  • Patent WO2004052370A2 - Quinoline compounds for use in mch receptor related disorders. Details the microwave and thermal chlorination of 4-methyl-6-nitroquinolin-2-one derivatives using POCl₃.
  • Patent WO2003045313A2 - 2-aminoquinoline compounds. Outlines the preparation and handling of substituted 6-nitroquinoline intermediates.
  • PubChem Compound Summary - 2-Chloro-4-methyl-6-nitroquinoline (CID 328431). Structural and physical property validation for the Step 2 intermediate. URL:[Link]

Method

Application Notes and Protocols for the Synthesis of 2-Methoxy-4-methylquinolin-6-amine

Abstract This document provides a comprehensive, in-depth technical guide for the multi-step synthesis of 2-methoxy-4-methylquinolin-6-amine, a substituted quinoline of interest to researchers in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, in-depth technical guide for the multi-step synthesis of 2-methoxy-4-methylquinolin-6-amine, a substituted quinoline of interest to researchers in medicinal chemistry and drug development. The synthetic strategy is built upon a sequence of robust and well-established chemical transformations, beginning with the construction of the core quinoline scaffold using the Conrad-Limpach reaction, followed by a series of functional group interconversions. Each step is detailed with a thorough explanation of the underlying chemical principles, causality behind procedural choices, and a self-validating protocol designed for reproducibility. This guide is intended for an audience of trained chemists and researchers in the pharmaceutical sciences.

Introduction: The Quinoline Scaffold and Synthetic Strategy

The quinoline ring system is a privileged heterocyclic scaffold, forming the core structure of numerous natural products and synthetic compounds with a wide spectrum of pharmacological activities. Its derivatives are integral to the development of antimalarial, anticancer, antibacterial, and anti-inflammatory agents. The specific substitution pattern of 2-methoxy-4-methylquinolin-6-amine makes it a valuable intermediate for creating diverse molecular libraries for structure-activity relationship (SAR) studies.

The synthesis of this target molecule is most logically approached via a four-step sequence that constructs the key intermediates methodically. This strategy ensures high yields and facilitates the purification of each intermediate. The overall workflow begins with an aromatic amine and a β-ketoester to build the quinoline core, followed by functionalization to install the required methoxy and amine groups.

G cluster_start Starting Materials cluster_steps Synthetic Pathway cluster_intermediates Key Intermediates cluster_final Final Product A 4-Nitroaniline Step1 Step 1: Conrad-Limpach Synthesis A->Step1 B Ethyl Acetoacetate B->Step1 I1 4-Methyl-6-nitroquinolin-2-ol Step1->I1 Step2 Step 2: Chlorination I2 2-Chloro-4-methyl-6-nitroquinoline Step2->I2 Step3 Step 3: Methoxylation I3 2-Methoxy-4-methyl-6-nitroquinoline Step3->I3 Step4 Step 4: Nitro Group Reduction FP 2-Methoxy-4-methylquinolin-6-amine Step4->FP I1->Step2 I2->Step3 I3->Step4

Caption: Overall synthetic workflow for 2-methoxy-4-methylquinolin-6-amine.

Materials and Reagents

All reagents should be of analytical grade or higher and used as received unless otherwise specified. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Reagent/MaterialChemical FormulaSupplier SuggestionNotes
4-NitroanilineC₆H₆N₂O₂Sigma-AldrichStarting material
Ethyl AcetoacetateC₆H₁₀O₃Acros OrganicsReagent for Step 1
Dowtherm™ AC₁₂H₁₀O / C₁₂H₁₀Dow ChemicalHigh-boiling solvent for Step 1
Phosphorus OxychloridePOCl₃Alfa AesarFreshly distilled recommended for Step 2
Sodium MethoxideCH₃ONaSigma-AldrichReagent for Step 3 (handle under inert gas)
Methanol (Anhydrous)CH₃OHFisher ScientificSolvent for Step 3
Iron Powder (-325 mesh)FeSigma-AldrichReducing agent for Step 4
Hydrochloric Acid (conc.)HClJ.T. BakerReagent for Step 4
EthanolC₂H₅OHDecon LabsSolvent for reaction and recrystallization
TolueneC₇H₈EMD MilliporeSolvent for purification
HexanesC₆H₁₄Pharmco-AaperSolvent for purification

Experimental Protocols

Step 1: Synthesis of 4-Methyl-6-nitroquinolin-2-ol (Conrad-Limpach Synthesis)

Principle & Causality: This step constructs the fundamental quinoline ring system. The Conrad-Limpach reaction involves the condensation of an aniline (4-nitroaniline) with a β-ketoester (ethyl acetoacetate).[1] The reaction proceeds in two critical phases: an initial, lower-temperature condensation to form a β-aminoacrylate (enamine) intermediate, followed by a high-temperature intramolecular cyclization to form the 4-hydroxyquinoline product (which exists in tautomeric equilibrium with the 4-quinolone form).[2][3] The high temperature (~250 °C) is necessary to overcome the activation energy barrier for the ring-closing step, which temporarily disrupts the aromaticity of the aniline ring.[4] Using a high-boiling, inert solvent like Dowtherm A is crucial for achieving the required temperature uniformly and preventing decomposition, leading to significantly higher yields compared to solvent-free conditions.[1][5]

G p1 plus1 + p2 arrow1 Heat (~140°C) - H₂O p3 arrow2 High Temp (~250°C) - EtOH

Caption: Conrad-Limpach reaction to form the quinolin-2-ol intermediate.

Protocol:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a short-path distillation head, and a thermometer, add 4-nitroaniline (13.8 g, 0.1 mol), ethyl acetoacetate (14.3 g, 0.11 mol), and Dowtherm A (150 mL).

  • Enamine Formation: Heat the stirred mixture to 140-150 °C for 1 hour. During this period, water will be evolved and can be collected in the distillation receiver.

  • Cyclization: Increase the temperature of the reaction mixture to 250-255 °C. The mixture will turn dark. Maintain this temperature for 30-45 minutes. Ethanol, the byproduct of cyclization, will distill off.[4]

  • Work-up and Purification:

    • Allow the reaction mixture to cool to approximately 100 °C.

    • Carefully pour the warm mixture into toluene (300 mL) with vigorous stirring.

    • The product will precipitate as a solid. Allow the suspension to cool to room temperature.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with toluene (2 x 50 mL) and then hexanes (2 x 50 mL) to remove the residual Dowtherm A.

    • Dry the solid in a vacuum oven at 60 °C to a constant weight.

  • Characterization: The product, 4-methyl-6-nitroquinolin-2-ol, should be obtained as a light brown or yellow solid. Expected yield: 65-75%.

Step 2: Synthesis of 2-Chloro-4-methyl-6-nitroquinoline

Principle & Causality: This step converts the hydroxyl group of the quinolin-2-ol (which exists predominantly in the quinolin-2-one keto form) into a chloro group, which is an excellent leaving group for subsequent nucleophilic substitution. Phosphorus oxychloride (POCl₃) is a standard and highly effective reagent for this deoxychlorination.[6] The mechanism involves the initial phosphorylation of the carbonyl oxygen, creating a highly reactive intermediate. Subsequent attack by a chloride ion leads to the formation of the 2-chloroquinoline product.[7] The reaction is typically run in excess POCl₃, which acts as both the reagent and the solvent.

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 4-methyl-6-nitroquinolin-2-ol (10.3 g, 0.05 mol) in phosphorus oxychloride (50 mL, ~0.54 mol).

  • Chlorination: Heat the mixture to reflux (approx. 110 °C) with stirring. The suspension will gradually dissolve as the reaction proceeds. Maintain reflux for 2-3 hours. Monitor the reaction progress by TLC (thin-layer chromatography).

  • Work-up and Purification:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Caution: This step is highly exothermic and releases HCl gas. Perform in an efficient fume hood. Slowly and carefully pour the reaction mixture onto crushed ice (approx. 400 g) in a large beaker with vigorous stirring.

    • Once the ice has melted, a yellow precipitate will form. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or concentrated ammonium hydroxide until the pH is ~8.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid thoroughly with cold water until the filtrate is neutral.

    • Dry the crude product, 2-chloro-4-methyl-6-nitroquinoline, in a vacuum oven.[8]

  • Characterization: The product is a yellow solid. Expected yield: 85-95%.

Step 3: Synthesis of 2-Methoxy-4-methyl-6-nitroquinoline

Principle & Causality: This transformation is a nucleophilic aromatic substitution (SₙAr) reaction. The electron-withdrawing nitro group and the nitrogen atom in the quinoline ring activate the C2 position towards nucleophilic attack. The methoxide ion (CH₃O⁻), a strong nucleophile generated from sodium methoxide, displaces the chloride leaving group to form the desired methoxy ether.[9] The reaction is typically carried out in methanol, which serves as the solvent and helps to solvate the ions.

Protocol:

  • Prepare Sodium Methoxide Solution: In a 250 mL round-bottom flask under a nitrogen atmosphere, add anhydrous methanol (100 mL). Carefully add sodium metal (1.72 g, 0.075 mol) in small pieces. The sodium will react to form sodium methoxide. Allow the solution to cool to room temperature after all the sodium has reacted.

  • Substitution Reaction: To the freshly prepared sodium methoxide solution, add 2-chloro-4-methyl-6-nitroquinoline (11.1 g, 0.05 mol) portion-wise with stirring.

  • Reaction Conditions: Heat the mixture to reflux (approx. 65 °C) for 3-4 hours. Monitor the reaction for the disappearance of the starting material by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Reduce the volume of methanol by about half using a rotary evaporator.

    • Pour the remaining mixture into cold water (300 mL). The product will precipitate.

    • Stir for 30 minutes, then collect the solid by vacuum filtration.

    • Wash the filter cake with water and dry it under vacuum.

  • Characterization: The product, 2-methoxy-4-methyl-6-nitroquinoline, is typically a pale yellow solid. Expected yield: 90-98%.

Step 4: Synthesis of 2-Methoxy-4-methylquinolin-6-amine

Principle & Causality: The final step is the reduction of the aromatic nitro group to a primary amine. Several methods are effective for this transformation.[10] Reduction with iron powder in the presence of an acid (like HCl or acetic acid) is a classic, inexpensive, and highly effective method.[11][12] Iron acts as the electron donor, and the acid provides the protons necessary for the reduction, which proceeds through nitroso and hydroxylamine intermediates.[13] This method is often preferred in laboratory and industrial settings for its efficiency and selectivity.[14]

G start R-NO₂ reagents Fe, HCl Ethanol/H₂O product R-NH₂ reagents->product Reduction

Caption: General scheme for the reduction of a nitro group to an amine.

Protocol:

  • Reaction Setup: In a 500 mL round-bottom flask, suspend 2-methoxy-4-methyl-6-nitroquinoline (10.9 g, 0.05 mol) in a mixture of ethanol (150 mL) and water (50 mL).

  • Addition of Reagents: To the stirred suspension, add iron powder (16.8 g, 0.3 mol, 6 equivalents). Heat the mixture to near reflux (approx. 75-80 °C).

  • Initiation: Add concentrated hydrochloric acid (2.5 mL) dropwise via a dropping funnel. The reaction is exothermic, and the rate of addition should be controlled to maintain a steady reflux.

  • Reaction: After the addition is complete, maintain the reflux with stirring for 2-3 hours. The color of the reaction mixture will change significantly. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Add a saturated solution of sodium bicarbonate to neutralize the acid and basify the mixture to pH ~8-9.

    • Filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the Celite pad thoroughly with hot ethanol (3 x 50 mL).

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be purified by recrystallization from ethanol/water or by column chromatography on silica gel.

  • Characterization: The final product, 2-methoxy-4-methylquinolin-6-amine, is a solid. Expected yield: 75-90%.

References

  • College of St. Benedict & St. John's University. (n.d.). Aromatic Side Chain Reduction: Nitro. Chemistry LibreTexts. Retrieved from [Link]

  • Ashenhurst, J. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Retrieved from [Link]

  • Allen. (n.d.). Reduction of aromatic nitro compounds using Fe and HCl gives…. Retrieved from [Link]

  • Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.
  • Barlin, G. B., & Brown, W. V. (1983). Polyaza heterocycles. Part 2. Nucleophilic substitution of halogens in halogenoquinoxalino[2,3-c]cinnolines. Journal of the Chemical Society, Perkin Transactions 1, 2191-2195. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Zhao, L., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. Retrieved from [Link]

  • Conrad, M., & Limpach, L. (1887). Conrad-Limpach Reaction. In Name Reactions in Organic Synthesis. Cambridge University Press. Retrieved from [Link]

  • Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]

  • SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]

  • ChemWhat. (n.d.). 2-chloro-4-methyl-6-nitroquinoline. Retrieved from [Link]

  • St-Gelais, A., & Vlachos, V. (2008). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. The Chemical Educator, 13, 283-285. Retrieved from [Link]

  • ResearchGate. (2013, October 10). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Retrieved from [Link]

  • Kappe, C. O., et al. (2011). On the mechanism of the POCl3-mediated chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653-1661. Retrieved from [Link]

  • ResearchGate. (2014, November 14). How should I proceed in Chlorination using POCl3?. Retrieved from [Link]

Sources

Application

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

An Application Guide to the Strategic Use of 2-methoxy-4-methylquinolin-6-amine in Pharmaceutical Synthesis The quinoline ring system, a fusion of benzene and pyridine rings, represents a cornerstone of medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Strategic Use of 2-methoxy-4-methylquinolin-6-amine in Pharmaceutical Synthesis

The quinoline ring system, a fusion of benzene and pyridine rings, represents a cornerstone of medicinal chemistry.[1] Its unique structural and electronic properties have made it a "privileged scaffold," enabling the development of a vast array of therapeutic agents with diverse biological activities.[2] Quinoline derivatives have been successfully developed into drugs for treating malaria (e.g., Chloroquine), cancer (e.g., Bosutinib), bacterial infections, and inflammatory conditions. The versatility of the quinoline core allows for functionalization at various positions, enabling chemists to fine-tune the pharmacological profile of a molecule to achieve desired potency and selectivity.

This guide focuses on the synthetic utility of a specific, highly functionalized quinoline derivative: 2-methoxy-4-methylquinolin-6-amine . This intermediate offers three key points for chemical modification: the methoxy group, the methyl group, and, most importantly, the primary amine at the 6-position. The 6-amino group serves as a critical synthetic handle, allowing for the facile introduction of various side chains and pharmacophores, making it an attractive starting point for building complex drug candidates, particularly in the realm of kinase inhibitors.

This document provides detailed protocols for the synthesis of this key intermediate, its application in the construction of a model active pharmaceutical ingredient (API), and the analytical methods required for its characterization.

Section 1: Synthesis of the Intermediate: 2-methoxy-4-methylquinolin-6-amine

The synthesis of the title compound is not a trivial, single-step process. A robust and scalable route is required, typically involving the initial construction of the quinoline core, followed by functional group manipulation to install the desired amine. The following multi-step protocol is based on established synthetic methodologies for quinoline derivatives.[3][4]

Overall Synthetic Workflow

The proposed pathway begins with the Conrad-Limpach cyclization of p-anisidine and ethyl acetoacetate to form the quinolin-4-ol core. This is followed by nitration at the 6-position, chlorination of the 4-hydroxyl group, and finally, reduction of the nitro group to the target 6-amine.

G cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_final Final Product A p-Anisidine C 6-methoxy-2-methylquinolin-4-ol A->C Conrad-Limpach Cyclization (PPA, Heat) B Ethyl Acetoacetate B->C D 6-methoxy-2-methyl-4-nitroquinolin-4-ol C->D Nitration (HNO₃/H₂SO₄) E 4-chloro-6-methoxy-2-methyl-6-nitroquinoline D->E Chlorination (POCl₃, Heat) F 2-methoxy-4-methylquinolin-6-amine E->F Reduction (Fe/NH₄Cl or H₂/Pd-C)

Caption: Workflow for the multi-step synthesis of the target intermediate.

Protocol 1: Synthesis of 6-methoxy-2-methylquinolin-4-ol (Intermediate C)

This step employs the Conrad-Limpach synthesis to construct the foundational quinoline ring system.[3] The choice of a high-temperature acidic catalyst like Polyphosphoric Acid (PPA) facilitates the necessary dehydration and cyclization.

  • Materials: p-Anisidine, Ethyl acetoacetate, Polyphosphoric acid (PPA).

  • Procedure:

    • To a mechanically stirred mixture of p-anisidine (1.0 eq) and ethyl acetoacetate (1.1 eq), add polyphosphoric acid dropwise.

    • Heat the reaction mixture to 170 °C and maintain for 1 hour. The viscosity will increase significantly.[5]

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

    • Allow the mixture to cool to approximately 100 °C and carefully pour it onto crushed ice with vigorous stirring.

    • A precipitate will form. Continue stirring for 1 hour to ensure complete precipitation.

    • Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then with cold ethanol.

    • Dry the solid under vacuum to yield 6-methoxy-2-methylquinolin-4-ol, typically as a yellow or off-white solid.

Protocol 2: Synthesis of 4-chloro-6-methoxy-2-methyl-6-nitroquinoline (Intermediate E)

This two-step sequence first installs the nitro group, which will later be reduced to the target amine, and then converts the 4-hydroxy group into a 4-chloro group, a much better leaving group for subsequent reactions.

  • Materials: 6-methoxy-2-methylquinolin-4-ol (from Protocol 1), Nitric acid, Sulfuric acid, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF, catalytic).

  • Procedure (Nitration):

    • Cool a flask containing concentrated sulfuric acid to 0 °C in an ice bath.

    • Slowly add 6-methoxy-2-methylquinolin-4-ol in portions, ensuring the temperature does not exceed 10 °C.

    • Prepare a nitrating mixture of nitric acid and sulfuric acid and add it dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.

    • After the addition is complete, stir for an additional 2 hours at low temperature.

    • Carefully pour the reaction mixture onto ice and neutralize with a saturated sodium bicarbonate solution.

    • Filter the resulting precipitate, wash with water, and dry to obtain 6-methoxy-2-methyl-4-nitroquinolin-4-ol (Intermediate D).

  • Procedure (Chlorination):

    • In a flask equipped with a reflux condenser and a gas scrubber, suspend the nitro-intermediate (D) in an excess of phosphorus oxychloride (POCl₃).[4]

    • Add a catalytic amount of DMF.

    • Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. The reaction should become a clear solution.[3]

    • Monitor by TLC for the disappearance of the starting material.

    • After completion, cool the reaction to room temperature and carefully pour it onto crushed ice with vigorous stirring in a well-ventilated fume hood.

    • Neutralize the acidic solution with a base (e.g., ammonium hydroxide) until a precipitate forms.

    • Collect the solid by filtration, wash thoroughly with water, and dry to yield 4-chloro-6-methoxy-2-methyl-6-nitroquinoline (Intermediate E).

Protocol 3: Synthesis of 2-methoxy-4-methylquinolin-6-amine (Final Product F)

The final step is the reduction of the aromatic nitro group to the primary amine. A common and effective method is using iron powder in the presence of an electrolyte like ammonium chloride.

  • Materials: 4-chloro-6-methoxy-2-methyl-6-nitroquinoline (Intermediate E), Iron powder, Ammonium chloride, Ethanol, Water.

  • Procedure:

    • Create a suspension of the nitro-compound (E) in a mixture of ethanol and water.

    • Add ammonium chloride followed by iron powder.

    • Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring. The reaction is often exothermic.

    • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

    • Once complete, filter the hot reaction mixture through a pad of Celite to remove the iron salts.

    • Wash the Celite pad with hot ethanol.

    • Combine the filtrates and remove the solvent under reduced pressure.

    • The resulting crude product can be purified by recrystallization or column chromatography to yield 2-methoxy-4-methylquinolin-6-amine.

Section 2: Application in the Synthesis of a Model Kinase Inhibitor

The 6-amino group of the intermediate is a nucleophile that can readily participate in reactions to form larger, more complex molecules. A common strategy in kinase inhibitor synthesis is to form an amide bond or to perform a nucleophilic aromatic substitution (SNAr) reaction.[6][7] Here, we outline a protocol for a Buchwald-Hartwig amination, coupling the intermediate with an aromatic bromide to form a diarylamine linkage, a common motif in modern kinase inhibitors.

Synthetic Application Workflow

G cluster_reactants Reactants cluster_reagents Reaction Conditions cluster_product Final API A 2-methoxy-4-methylquinolin-6-amine D Model Kinase Inhibitor (Diarylamine-linked Quinoline) A->D B Substituted Aryl Bromide (e.g., 2,4-dichloro-5-methoxybromobenzene) B->D C Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., Cs₂CO₃) Solvent (e.g., Dioxane) C->D Buchwald-Hartwig Amination G cluster_analysis Analytical Techniques A Purified Sample (Intermediate or API) B Dissolve in Appropriate Solvent (e.g., DMSO-d₆, MeCN) A->B C ¹H & ¹³C NMR B->C Structure D LC-MS B->D Mass & Purity E RP-HPLC B->E Purity >98% F Structural Confirmation & Purity Assessment C->F D->F E->F

Sources

Method

Application Note: Advanced Amide Coupling Strategies for 2-Methoxy-4-methylquinolin-6-amine

Executive Summary & Chemical Context The synthesis of complex pharmaceuticals often hinges on the efficient construction of amide bonds. When dealing with heteroaromatic amines such as 2-methoxy-4-methylquinolin-6-amine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The synthesis of complex pharmaceuticals often hinges on the efficient construction of amide bonds. When dealing with heteroaromatic amines such as 2-methoxy-4-methylquinolin-6-amine (CAS: 2758004-19-0), chemists face a significant synthetic hurdle. The amino group at the C6 position is conjugated with the electron-withdrawing quinoline core, which drastically reduces its nucleophilicity.

Standard peptide coupling protocols that rely on uronium salts (e.g., HATU) or phosphonium salts (e.g., PyBOP) are optimized for aliphatic amines and frequently stall when applied to deactivated anilines, often resulting in poor yields (<40%) and complex purification profiles,[1]. This application note provides field-proven, mechanistically grounded protocols designed specifically to overcome the electronic deactivation of quinoline-based amines.

Mechanistic Rationale: Overcoming Electronic Deactivation

To force an amide coupling with a weak nucleophile, the electrophilicity of the activated carboxylic acid must be exponentially increased. We recommend two distinct mechanistic pathways to achieve this:

  • The Mixed Anhydride Pathway (T3P): Propylphosphonic anhydride (T3P) reacts with the carboxylic acid to form a highly reactive phosphonic mixed anhydride. Unlike standard active esters, this intermediate is electrophilic enough to be readily attacked by the sluggish quinoline-amine. Furthermore, T3P generates exclusively water-soluble byproducts, making it a gold standard for scalable process chemistry[2],[3].

  • The Hyper-Nucleophilic Transfer Pathway (EDC/DMAP): While 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) forms an O-acylisourea intermediate, this species is prone to rearrangement (to an unreactive N-acylurea) before a weak amine can attack. The addition of stoichiometric or catalytic 4-Dimethylaminopyridine (DMAP) intercepts the O-acylisourea to form a hyper-reactive N-acylpyridinium ion. This intermediate acts as a powerful acyl transfer agent, driving the reaction with the quinoline-amine to completion[1].

Reagent Efficacy Matrix

The following table summarizes the quantitative and qualitative data for selecting the appropriate coupling reagent for 2-methoxy-4-methylquinolin-6-amine.

Coupling ReagentActivation IntermediateYield Potential (Anilines)Epimerization RiskWorkup Complexity
HATU / DIPEA HOAt Active EsterLow to ModerateLowHigh (Non-volatile urea byproducts)
PyBOP / DIPEA HOBt Active EsterModerateLowHigh (Tris-pyrrolidino phosphoramide)
EDC / DMAP N-AcylpyridiniumHighModerateLow (Water-soluble urea)
T3P / Pyridine Phosphonic Mixed AnhydrideVery HighVery LowVery Low (Water-soluble phosphates)

Pathway Visualization

ReactionPathway cluster_activation Carboxyl Activation Strategies Acid Carboxylic Acid (R-COOH) T3P T3P + Pyridine (Mixed Anhydride Formation) Acid->T3P EDC EDC + DMAP (Acyl-Pyridinium Formation) Acid->EDC Intermediate1 Phosphonic Mixed Anhydride (Highly Electrophilic) T3P->Intermediate1 Intermediate2 N-Acylpyridinium Intermediate (Hyper-Reactive) EDC->Intermediate2 Product Target Amide + Water-Soluble Byproducts Intermediate1->Product Amine Attack Intermediate2->Product Amine Attack Amine 2-Methoxy-4-methylquinolin-6-amine (Weak Nucleophile) Amine->Intermediate1 Amine->Intermediate2

Fig 1: Mechanistic pathways for overcoming poor nucleophilicity in heteroaromatic amines.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Causality is built into the workup steps to ensure that any unreacted starting materials or byproducts are systematically eliminated, providing high-purity crude products.

Protocol A: T3P-Promoted Amidation (Recommended for Scale-Up)

T3P is supplied as a 50% solution in ethyl acetate or DMF. It is highly effective for anilines and prevents epimerization of chiral carboxylic acids[2],[3].

Step 1: Reagent Assembly & Pre-activation

  • In an oven-dried flask under inert atmosphere (N₂/Ar), dissolve the carboxylic acid (1.0 equiv.) and 2-methoxy-4-methylquinolin-6-amine (1.1 equiv.) in anhydrous Ethyl Acetate or DMF (0.1 M concentration).

  • Add Pyridine or N,N-Diisopropylethylamine (DIPEA) (3.0 equiv.). Causality: Pyridine acts as both a proton scavenger and a nucleophilic catalyst, accelerating the formation of the mixed anhydride.

  • Cool the mixture to 0 °C using an ice bath.

Step 2: T3P Addition & Coupling

  • Add T3P (50% wt. solution in EtOAc, 1.5 equiv.) dropwise over 10 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–24 hours.

  • Validation Check: Monitor the reaction via LC-MS or TLC (UV detection at 254 nm). The quinoline-amine is highly UV-active; ensure its peak/spot is consumed before proceeding.

Step 3: Self-Validating Workup

  • Quench the reaction by adding an equal volume of saturated aqueous NaHCO₃. Causality: This neutralizes excess acid and hydrolyzes any unreacted T3P into water-soluble phosphonates.

  • Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Wash the combined organic layers with 10% aqueous Citric Acid. Causality: The mildly acidic wash protonates and extracts any unreacted quinoline-amine and pyridine into the aqueous phase.

  • Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: EDC/DMAP Catalytic Amidation (Recommended for Solution-Phase Discovery)

This method utilizes DMAP as an acyl-transfer catalyst to force the reaction of the unreactive amine[1].

Step 1: Reagent Assembly

  • Dissolve the carboxylic acid (1.2 equiv.) in anhydrous Dichloromethane (DCM) or Acetonitrile (0.1 M).

  • Add EDC·HCl (1.5 equiv.) and DMAP (1.0 equiv.). Causality: EDC·HCl is preferred over DCC as its urea byproduct is water-soluble. A full equivalent of DMAP is used here because the quinoline-amine is exceptionally unreactive.

  • Stir at room temperature for 15 minutes to allow the N-acylpyridinium active species to form.

Step 2: Amine Addition

  • Add 2-methoxy-4-methylquinolin-6-amine (1.0 equiv.) to the activated mixture.

  • Stir at room temperature for 16 hours. If the reaction stalls, gentle heating (40 °C) can be applied.

  • Validation Check: Confirm the disappearance of the amine via TLC (eluent: typically 5-10% MeOH in DCM).

Step 3: Self-Validating Workup

  • Dilute the reaction mixture with additional DCM.

  • Wash sequentially with water, 1 M HCl (or 10% Citric Acid), and saturated NaHCO₃. Causality: The HCl wash is critical to remove the stoichiometric DMAP and the water-soluble EDC-urea byproduct. The NaHCO₃ wash removes any unreacted carboxylic acid.

  • Dry over MgSO₄, filter, and concentrate. The crude product is typically >90% pure and can be further purified via flash chromatography if necessary.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health (NIH) / PMC. 1

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. American Chemical Society (ACS). 3

  • Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. ResearchGate.2

  • A Head-to-Head Battle of Coupling Reagents: PyBOP vs. HATU for the Synthesis of Complex Peptides. Benchchem.

Sources

Application

Application Notes and Protocols for Buchwald-Hartwig Amination of Quinolin-6-amine Derivatives

Introduction: The Strategic Importance of C-N Bonds in Quinoline Scaffolds Quinoline and its derivatives represent a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of C-N Bonds in Quinoline Scaffolds

Quinoline and its derivatives represent a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional materials. Specifically, the 6-aminoquinoline moiety is a privileged scaffold found in a variety of biologically active compounds, including antimalarials, kinase inhibitors, and antibacterials. The synthesis of these complex molecules often hinges on the efficient and selective formation of a carbon-nitrogen (C-N) bond at the C6 position.

The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for constructing aryl C-N bonds, offering significant advantages over classical methods like nucleophilic aromatic substitution (SNAr) or Ullmann condensation, which often require harsh conditions and have limited substrate scope.[1][2][3][4] This palladium-catalyzed cross-coupling reaction provides a broadly applicable pathway to connect aryl halides or pseudohalides with a diverse range of primary and secondary amines under relatively mild conditions.[5]

However, the application of this methodology to heteroaromatic systems like quinoline is not without its challenges. The endocyclic nitrogen atom in the quinoline ring can coordinate to the palladium center, acting as a ligand and effectively poisoning the catalyst, leading to low yields or complete reaction failure.[6][7] This guide provides a comprehensive overview of the key principles, optimized protocols, and troubleshooting strategies to successfully navigate the complexities of the Buchwald-Hartwig amination for quinolin-6-amine derivatives.

Mechanistic Underpinnings: The Catalytic Cycle

Understanding the catalytic cycle is paramount to rational optimization and troubleshooting. The generally accepted mechanism proceeds through three key stages: oxidative addition, amine binding and deprotonation, and reductive elimination.[1][8][9][10]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br or C-Cl) of the haloquinoline, forming a Pd(II) complex. This is often the rate-limiting step.[11]

  • Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) center. A base then deprotonates the coordinated amine, forming a palladium-amido complex.[9][12]

  • Reductive Elimination: The desired C-N bond is formed as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][12]

Each component of the reaction—catalyst, ligand, base, and solvent—plays a critical role in modulating the efficiency of these steps.

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs Pd(0)L Active Pd(0) Catalyst OxAdd Oxidative Addition Complex (Pd(II)) Pd(0)L->OxAdd Ar-X AmineCoord Amine Coordination Complex OxAdd->AmineCoord R₂NH Amido Palladium Amido Complex AmineCoord->Amido Base, -H-Base⁺ Amido->Pd(0)L Reductive Elimination Product Ar-NR₂ Amido->Product ArX 6-Haloquinoline (Ar-X) Amine Amine (R₂NH) Base Base Reaction_Setup_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Add solids: 6-Bromoquinoline NaOtBu Pd Precatalyst/Ligand B 2. Add degassed solvent (Toluene) and liquid amine (n-Hexylamine) A->B C 3. Seal vessel and heat (e.g., 100 °C) B->C D 4. Monitor progress (TLC, LC-MS) C->D E 5. Cool, dilute with EtOAc D->E F 6. Filter through Celite E->F G 7. Aqueous Wash F->G H 8. Dry, concentrate, and purify (Column Chromatography) G->H

Figure 2: General workflow for the Buchwald-Hartwig amination reaction setup.

Materials:

  • 6-Bromoquinoline (1.0 equiv)

  • n-Hexylamine (1.2 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • XPhos Pd G3 Precatalyst (2 mol %)

  • Anhydrous, degassed toluene (0.1 M concentration relative to the limiting reagent)

Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the 6-bromoquinoline, sodium tert-butoxide, and XPhos Pd G3 precatalyst.

  • Evacuate and Backfill: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed toluene via syringe, followed by the n-hexylamine.

  • Reaction: Seal the vessel tightly and place it in a preheated oil bath or heating block at 100 °C. Stir vigorously for the duration of the reaction (typically 4-24 hours).

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere if possible) and analyzing by TLC or LC-MS until the starting material is consumed.

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter the mixture through a short plug of Celite® to remove the palladium catalyst and inorganic salts. [13]Rinse the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired N-hexylquinolin-6-amine.

Data-Driven Optimization Workflow

Systematic screening of parameters is key to improving yields. The following table illustrates a hypothetical optimization workflow for a challenging coupling.

Table 2: Example of a Reaction Optimization Campaign Target Reaction: Coupling of 6-chloroquinoline with morpholine

EntryPd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Observations
1Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene10045%Incomplete conversion. Some starting material remains.
2XPhos Pd G3 (2) -NaOtBu (1.4)Toluene10065%Improved yield with precatalyst, suggesting better active catalyst formation.
3XPhos Pd G3 (2)-LHMDS (1.4) Toluene10072%LHMDS provides a slight improvement.
4XPhos Pd G3 (2)-LHMDS (1.4)Dioxane 10070%No significant benefit from changing solvent.
5BrettPhos Pd G3 (2) -LHMDS (1.4)Toluene10091% Switching to the bulkier BrettPhos ligand dramatically improves the yield.
6BrettPhos Pd G3 (2)-LHMDS (1.4)Toluene110 90%Increasing temperature shows no further benefit and risks catalyst decomposition.

This is representative data designed to illustrate an optimization workflow.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Reaction Catalyst Poisoning: The quinoline nitrogen is inhibiting the palladium catalyst. [6][7]• Switch to a bulkier ligand (e.g., from XPhos to BrettPhos).• Increase catalyst/ligand loading slightly (e.g., from 2 mol% to 4 mol%).
Poor Reagent Quality: Water or oxygen in the solvent or reagents is deactivating the catalyst. [6][7]• Use freshly distilled/anhydrous and thoroughly degassed solvents.• Ensure the base is fresh and has been handled under inert conditions.
Inefficient Catalyst Activation: The Pd(II) precatalyst is not being reduced to active Pd(0).• Consider using a well-defined Pd(0) source like Pd₂(dba)₃ or a more advanced precatalyst.• Ensure the base is sufficiently strong for the chosen conditions.
Formation of Black Precipitate (Palladium Black) Catalyst Decomposition: The active catalyst is unstable and aggregating. [6][7]• Lower the reaction temperature and increase the reaction time.<[6]br>• Switch to a more robust bidentate ligand like Xantphos that can better stabilize the catalyst.<[7]br>• Ensure a strictly inert atmosphere is maintained.
Hydrodehalogenation Side Product Competing Reaction Pathway: The aryl halide is reduced instead of coupled.• Screen different bases; sometimes a weaker or less hindered base can minimize this side reaction.<[14]br>• Lowering the reaction temperature can improve selectivity.
Reaction Stalls Catalyst Deactivation Over Time: The catalyst is active initially but dies before the reaction is complete.• Re-evaluate the ligand choice for better long-term stability.• Ensure the reaction is truly free of oxygen, which can cause gradual decomposition.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of quinolin-6-amine derivatives. While catalyst inhibition by the quinoline nitrogen presents a significant hurdle, this challenge can be overcome through the rational selection of bulky, electron-rich phosphine ligands, appropriate bases, and rigorously controlled anhydrous conditions. By understanding the underlying mechanism and systematically optimizing the key reaction parameters, researchers can unlock the full potential of this powerful transformation for applications in drug discovery and materials science.

References

  • Buchwald–Hartwig amination - Wikipedia . Wikipedia. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts . Chemistry LibreTexts. Published June 30, 2023. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects . ACS Catalysis. Published December 11, 2020. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Cross-Coupling . J&K Scientific LLC. Published February 23, 2021. [Link]

  • Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines . PMC. [Link]

  • Role of the base in Buchwald-Hartwig amination . PubMed. Published December 19, 2014. [Link]

  • Buchwald-Hartwig Coupling . Organic Synthesis. [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination . Wordpress. [Link]

  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook . ACS Publications. Published July 2, 2019. [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production . [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! . YouTube. Published April 3, 2025. [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? . Chemical Insights. Published November 25, 2024. [Link]

  • Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation . MDPI. Published July 31, 2025. [Link]

  • Assembly of 4-Aminoquinolines via Palladium Catalysis: A Mild and Convenient Alternative to SNAr Methodology . The Journal of Organic Chemistry. Published February 13, 2007. [Link]

  • The Buchwald-Hartwig Amination After 25 Years . PubMed. Published November 25, 2019. [Link]

  • Synthesis of Quinolinequinone Derivatives and related Carbocyclic Compounds . ScienceOpen. Published December 19, 2014. [Link]

  • Buchwald-Hartwig Amination . Wordpress. [Link]

  • Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation . PMC. [Link]

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Method

Application Notes and Protocols for Solvent Selection in Reactions with 2-Methoxy-4-methylquinolin-6-amine

Abstract This technical guide provides an in-depth analysis of solvent selection for chemical transformations involving 2-methoxy-4-methylquinolin-6-amine (CAS No: 2758004-19-0)[1]. As a substituted quinoline, this compo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth analysis of solvent selection for chemical transformations involving 2-methoxy-4-methylquinolin-6-amine (CAS No: 2758004-19-0)[1]. As a substituted quinoline, this compound is of significant interest to researchers in medicinal chemistry and materials science. The choice of solvent is a critical parameter that dictates reaction outcomes, influencing solubility, reaction kinetics, and equilibrium positions. This document moves beyond a simple recitation of protocols to explain the underlying chemical principles that govern solvent effects. We provide a framework for rational solvent selection for common reaction classes such as N-acylation, N-alkylation, and palladium-catalyzed cross-coupling reactions, complete with model protocols and troubleshooting insights.

Introduction: The Critical Role of the Reaction Medium

2-Methoxy-4-methylquinolin-6-amine is a heterocyclic aromatic amine, a structural motif prevalent in a wide array of biologically active compounds[2]. The reactivity of this molecule is dominated by the nucleophilic primary amine at the C6 position and the overall aromatic system. Harnessing this reactivity for downstream applications requires careful control of reaction conditions, with the solvent playing a multifaceted role.

A solvent is not merely an inert medium to dissolve reactants; it actively participates in the reaction at a molecular level. It can stabilize or destabilize reactants, intermediates, and transition states, thereby altering the reaction's energy landscape. A judicious choice of solvent can lead to higher yields, faster reaction rates, and improved selectivity, while a poor choice can result in low conversion, side-product formation, or complete reaction failure. This guide is designed to equip researchers with the foundational knowledge to make informed solvent choices, transforming trial-and-error into a rational design process.

Physicochemical Profile of 2-Methoxy-4-methylquinolin-6-amine

A fundamental understanding of the substrate's properties is the first step in solvent selection.

Molecular Structure:

Caption: Structure of 2-methoxy-4-methylquinolin-6-amine.

Inferred Solubility Profile: While extensive experimental solubility data is not widely published, a qualitative profile can be inferred from the molecule's structure.

  • Non-polar Solvents (e.g., Hexane, Cyclohexane): Very low solubility is expected. The polar amine and methoxy groups, along with the nitrogen heterocycle, make the molecule too polar to dissolve well in aliphatic hydrocarbons.

  • Aromatic Solvents (e.g., Toluene, Xylene): Moderate solubility is likely. The aromatic quinoline core can interact favorably with the aromatic solvent via π-stacking, but the polar substituents limit high solubility. These are excellent choices for reactions needing elevated temperatures and non-polar, aprotic conditions.

  • Ethers (e.g., THF, 1,4-Dioxane): Moderate to good solubility is expected. These solvents have a good balance of polarity to dissolve the molecule without strongly solvating the reactive amine group.

  • Halogenated Solvents (e.g., Dichloromethane (DCM), Chloroform): Good solubility is likely. These are versatile solvents for a range of reactions at or below room temperature.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): High solubility is expected. These solvents are effective at dissolving polar molecules. However, their high polarity and coordinating ability can sometimes hinder reactions by strongly solvating nucleophiles or metal catalysts.

  • Alcohols (e.g., Methanol, Ethanol): Good solubility is expected due to hydrogen bonding with the amine and methoxy groups. These protic solvents can participate in reactions and are often used in transformations like reductive aminations.

  • Water: Very low solubility. The molecule is predominantly a large, non-polar aromatic structure. Solubility may be slightly increased under acidic conditions due to the protonation of the basic quinoline nitrogen and the exocyclic amine, forming a more soluble salt[1].

A Rational Framework for Solvent Selection

A systematic approach to solvent selection is more efficient than random screening. The workflow below outlines a logical progression from initial assessment to final optimization.

G A 1. Analyze Reactants & Reaction Type (Mechanism, Temperature, Reagent Stability) B 2. Initial Solubility Screening (Test solubility in a range of solvents: polar/non-polar, protic/aprotic) A->B C 3. Select Candidate Solvents (Based on solubility and compatibility with reaction conditions) B->C D 4. Small-Scale Test Reactions (Run parallel reactions in 2-3 candidate solvents) C->D E 5. Analyze Outcomes (TLC, LC-MS to assess conversion, yield, and byproducts) D->E F 6. Optimization (Consider co-solvents, concentration, or temperature adjustments) E->F Sub-optimal results G 7. Final Protocol Established E->G Good results F->D Re-test

Caption: A systematic workflow for rational solvent selection.

Solvent Recommendations for Key Reaction Classes

N-Acylation

N-acylation of the primary amine at the C6 position is a fundamental transformation used to introduce a wide variety of functional groups.

Mechanism Insight: The reaction typically proceeds via nucleophilic attack of the amine on an activated carbonyl compound, such as an acyl chloride or anhydride. The ideal solvent should not compete as a nucleophile and should minimally solvate the amine to maintain its nucleophilicity.

Solvent Recommendations:

SolventClassRationale
Dichloromethane (DCM) HalogenatedPrimary Choice. Excellent solubility for the substrate and many acylating agents. Aprotic and non-nucleophilic. Its low boiling point (40 °C) allows for easy removal post-reaction.
Tetrahydrofuran (THF) EtherGood alternative. Aprotic, with slightly higher polarity than DCM. Useful if higher temperatures are needed (boiling point 66 °C).
Toluene AromaticSuitable for reactions requiring higher temperatures. Completely aprotic and non-polar.
Acetonitrile (ACN) Polar AproticCan be used, but its higher polarity may solvate the amine, potentially slowing the reaction. Good for reactions where reactants have poor solubility in less polar solvents.

Model Protocol: N-Acylation with Acyl Chloride

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-methoxy-4-methylquinolin-6-amine (1.0 eq.) in anhydrous Dichloromethane (DCM, approx. 0.1 M concentration). Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 1.2 eq.) or N,N-diisopropylethylamine (DIPEA, 1.2 eq.), to the stirred solution. The base scavenges the HCl generated during the reaction.

  • Acylation: Add the acyl chloride (1.1 eq.) dropwise to the cold solution.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

N-Alkylation

N-alkylation introduces alkyl groups onto the primary amine, often a key step in modifying a molecule's pharmacokinetic properties.

Mechanism Insight: This reaction is typically a nucleophilic substitution (Sₙ2) where the amine attacks an alkyl halide or sulfonate. Polar aprotic solvents are often preferred as they can stabilize the charged transition state without solvating the amine nucleophile via hydrogen bonding, which would reduce its reactivity.

Solvent Recommendations:

SolventClassRationale
N,N-Dimethylformamide (DMF) Polar AproticPrimary Choice. Excellent solvating power for the amine, alkylating agent, and base. Its high boiling point (153 °C) allows for a wide range of reaction temperatures.
Acetonitrile (ACN) Polar AproticGood alternative to DMF with a lower boiling point (82 °C), making it easier to remove. Suitable for reactions with more reactive alkylating agents that do not require high heat.
Dimethyl Sulfoxide (DMSO) Polar AproticUsed for particularly challenging alkylations requiring high temperatures (boiling point 189 °C) and strong solvating power. Note that DMSO can be difficult to remove completely.
Tetrahydrofuran (THF) EtherA less polar option suitable for alkylations where a highly polar environment is not required or is detrimental.

Model Protocol: N-Alkylation with Alkyl Halide

  • Preparation: In a round-bottom flask, dissolve 2-methoxy-4-methylquinolin-6-amine (1.0 eq.) in anhydrous DMF (approx. 0.2 M).

  • Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq.) or cesium carbonate (Cs₂CO₃, 2.0 eq.). These inorganic bases are effective and easy to remove.

  • Alkylation: Add the alkyl halide (e.g., an alkyl bromide or iodide, 1.1 eq.) to the suspension.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C). The progress should be monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent, such as ethyl acetate (3x). The polarity of the product will dictate the best extraction solvent.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material via flash column chromatography.

Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful method for forming aryl-nitrogen bonds, coupling the quinoline amine with an aryl halide or triflate[3].

Mechanism Insight: The reaction proceeds through a catalytic cycle involving a palladium(0) species. Key steps include oxidative addition of the aryl halide to the Pd(0) catalyst, association of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst[4]. The solvent must be aprotic and non-coordinating enough to allow the catalytic cycle to proceed efficiently, while also having a sufficiently high boiling point for the reaction, which is often run at elevated temperatures.

Buchwald_Hartwig Pd0 L-Pd(0) PdII_complex L-Pd(II)(Ar)(X) Pd0->PdII_complex Ar-X OxAdd Oxidative Addition (Ar-X) PdII_amine [L-Pd(II)(Ar)(NH2R)]+X- PdII_complex->PdII_amine R-NH2 Amine_assoc Amine Association (R-NH2) Pd_amido L-Pd(II)(Ar)(NHR) PdII_amine->Pd_amido Base Deprotonation Deprotonation (Base) Pd_amido->Pd0 Ar-NHR RedElim Reductive Elimination Product Ar-NHR

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Solvent Recommendations:

SolventClassRationale
Toluene AromaticPrimary Choice. A classic solvent for Buchwald-Hartwig reactions. It is non-polar, aprotic, and has a suitable boiling point (111 °C) for many coupling reactions.
1,4-Dioxane EtherAnother common and effective solvent. It is more polar than toluene and can be beneficial for solubilizing more polar substrates or bases. Often used with water as a co-solvent in Suzuki couplings[5].
tert-Butanol (t-BuOH) AlcoholOften used in conjunction with a strong base like sodium tert-butoxide. The solvent itself can act as a ligand and influence the catalytic cycle.

Model Protocol: Buchwald-Hartwig Amination

  • Preparation: To an oven-dried Schlenk tube or reaction vial, add the aryl halide (1.0 eq.), a suitable palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a phosphine ligand (e.g., Xantphos or BINAP, 2-5 mol%)[6]. Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu, 1.4 eq.) or cesium carbonate (Cs₂CO₃, 2.0 eq.).

  • Reactant Addition: Add 2-methoxy-4-methylquinolin-6-amine (1.2 eq.).

  • Solvent and Degassing: Evacuate and backfill the vessel with an inert gas (Ar or N₂) three times. Add anhydrous, degassed toluene via syringe.

  • Reaction: Heat the sealed vessel to 80-110 °C with vigorous stirring. Monitor the reaction's progress by LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography.

Summary Table of Solvent Properties

The following table provides key properties of the recommended solvents to aid in selection. Data is compiled from various sources[7][8][9][10].

SolventBoiling Point (°C)Dielectric Constant (20°C)PolarityClass
Dichloromethane (DCM)39.69.08PolarHalogenated, Aprotic
Tetrahydrofuran (THF)667.5PolarEther, Aprotic
Toluene110.62.4Non-polarAromatic, Aprotic
Acetonitrile (ACN)81.637.5PolarNitrile, Aprotic
N,N-Dimethylformamide (DMF)15336.7PolarAmide, Aprotic
Dimethyl Sulfoxide (DMSO)18947PolarSulfoxide, Aprotic
1,4-Dioxane101.32.21Non-polarEther, Aprotic
tert-Butanol82.212.5PolarAlcohol, Protic

Conclusion

The selection of a solvent for reactions with 2-methoxy-4-methylquinolin-6-amine is a critical decision that profoundly impacts experimental success. A rational approach, grounded in an understanding of the substrate's properties, the reaction mechanism, and the physical characteristics of the solvent, is paramount. This guide provides the foundational principles and practical starting points for common transformations. For any novel reaction, researchers are encouraged to perform small-scale screening of a few logical solvent candidates to identify the optimal medium for their specific transformation.

References

  • Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. 2003.
  • Erowid. Common Organic Solvents: Table of Properties. Available at: [Link][10]

  • University of California, Berkeley. Physical Properties of Solvents. Available at: [Link]

  • PubChem. 2-Methoxy-4-methylquinoline. National Center for Biotechnology Information. Available at: [Link][11]

  • PubChem. 4-Methoxy-2-methylquinolin-6-amine. National Center for Biotechnology Information. Available at: [Link][12]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link][3]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link][4]

  • Royal Society of Chemistry. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. Available at: [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Available at: [Link][6]

  • ResearchGate. N-Acylation Reactions of Amines. Available at: [Link][13]

  • ChemOrgChem. Buchwald-Hartwig Cross-Coupling|Solved Problems. YouTube. Available at: [Link][14]

  • Nuno Ricardo. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link][5]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link][15]

  • Semantic Scholar. N-acylation of amides through internal nucleophilic catalysis. Available at: [Link][16]

  • National Center for Biotechnology Information. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link][17]

  • ResearchGate. An overview on Common Organic Solvents and their Toxicity. Available at: [Link][18]

  • MDPI. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Available at: [Link][19]

  • ARKAT USA, Inc. Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate. Available at: [Link][20]

  • Journal of the Chemical Society C: Organic. A rapid method of N-alkylation of amines. Available at: [Link]

  • National Center for Biotechnology Information. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Available at: [Link][21]

  • Google Patents. Process for n-alkylation of aliphatic amines or aminoalcohols. Available at: [22]

  • ResearchGate. Aqueous-Mediated N-Alkylation of Amines. Available at: [Link][23]

  • Quora. Are amines soluble in organic solvents?. Available at: [Link][24]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Reaction Yields for 2-Methoxy-4-Methylquinolin-6-Amine Synthesis

Welcome to the technical support resource for the synthesis of 2-methoxy-4-methylquinolin-6-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of 2-methoxy-4-methylquinolin-6-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and rationally optimize your reaction conditions for higher yields and purity.

The synthesis of this quinoline derivative is typically achieved through a strategic, multi-step pathway. While several routes are possible, we will focus on a robust and adaptable four-step sequence that offers distinct points for control and optimization. This guide is structured to address specific challenges you may encounter at each stage of this process.

Overall Synthetic Workflow

The recommended pathway involves building the quinoline core, followed by sequential functional group installation. This approach allows for the purification of stable intermediates and provides clear checkpoints for reaction monitoring.

G cluster_0 Recommended Synthetic Pathway A p-Nitroaniline B 4-Methyl-6-nitroquinoline A->B Step 1: Doebner-von Miller Cyclization C 2-Chloro-4-methyl-6-nitroquinoline B->C Step 2: N-Oxidation & Chlorination D 2-Methoxy-4-methyl-6-nitroquinoline C->D Step 3: Methoxylation (SNAr) E 2-Methoxy-4-methylquinolin-6-amine (Final Product) D->E Step 4: Nitro Group Reduction

Caption: Recommended four-step synthetic workflow.

Frequently Asked Questions & Troubleshooting Guides

This section is organized by each major step of the synthesis. Each question addresses a common experimental problem, providing insights into the cause and actionable solutions.

Step 1: Doebner-von Miller Cyclization

This initial step constructs the quinoline core from p-nitroaniline and an α,β-unsaturated aldehyde (generated in situ from crotonaldehyde). It is notoriously vigorous and prone to side reactions.

Q1: My Doebner-von Miller reaction is highly exothermic, difficult to control, and produces a significant amount of black tar. How can I improve this?

A1: This is the most common issue with this reaction class.[1] The primary cause of tar formation is the acid-catalyzed polymerization of the crotonaldehyde intermediate.[1][2] The uncontrolled exotherm further accelerates these unwanted side reactions.

Causality & Solution:

  • Moderating the Reaction: The key is to control the reaction rate. The addition of a moderating agent like ferrous sulfate (FeSO₄) is highly recommended.[1][2] Ferrous sulfate is believed to act as an oxygen carrier, extending the reaction over a longer period and preventing a dangerous, runaway exotherm.[3] Boric acid can also be used for a smoother reaction.[1][2]

  • Controlled Reagent Addition: Never add all reagents at once. A slow, dropwise addition of sulfuric acid to the mixture of aniline, glycerol (or other aldehyde precursors), and the moderator, with efficient stirring and external cooling, is critical for managing the heat generated.[2]

  • Temperature Management: After initiating the reaction with gentle heating, the external heat source should often be removed to allow the reaction to proceed under its own exotherm.[1] If the reaction becomes too vigorous, have an ice bath or a wet towel ready to cool the flask.[1]

Q2: The yield of my desired 4-methyl-6-nitroquinoline is very low, even with better temperature control. What other factors are at play?

A2: Low yields can stem from several sources beyond just tar formation.

Causality & Solution:

  • Purity of Starting Materials: Impurities in the aniline or aldehyde precursor can initiate alternative reaction pathways. Ensure you are using high-purity starting materials.

  • Acid Catalyst: The choice and concentration of the acid catalyst are critical. While strong acids like H₂SO₄ are necessary, overly harsh conditions can accelerate tar formation. Consider screening different Brønsted acids (e.g., HCl, p-TsOH) or Lewis acids (e.g., ZnCl₂, SnCl₄) to find the optimal balance between reaction rate and byproduct formation.[1]

  • Oxidizing Agent: An appropriate oxidizing agent, such as the nitro group of a second molecule of p-nitroaniline or an external oxidant like nitrobenzene, is required to aromatize the dihydroquinoline intermediate.[4] Ensure you are using a suitable oxidant at the correct stoichiometry.

G node_sol node_sol Start Low Yield in Doebner-von Miller? Exotherm Uncontrolled Exotherm/Tar? Start->Exotherm Exotherm->node_sol Add Moderator (FeSO₄) Control H₂SO₄ addition rate Use external cooling Purity Reagents Pure? Exotherm->Purity No Purity->node_sol Purify starting materials (distillation/recrystallization) Oxidant Oxidant Stoichiometry Correct? Purity->Oxidant Yes Oxidant->node_sol Adjust oxidant ratio Consider external oxidant

Sources

Optimization

Purification methods for 2-methoxy-4-methylquinolin-6-amine via column chromatography

Executive Summary & Root Cause Analysis User Issue: Difficulty purifying 2-methoxy-4-methylquinolin-6-amine (CAS: Analogous to 6-aminoquinoline derivatives) via standard column chromatography. Common symptoms include bro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Root Cause Analysis

User Issue: Difficulty purifying 2-methoxy-4-methylquinolin-6-amine (CAS: Analogous to 6-aminoquinoline derivatives) via standard column chromatography. Common symptoms include broad/tailing peaks, poor recovery, or co-elution with nitro-precursors.

Chemical Context: This molecule presents a "double-trouble" functionality for normal-phase chromatography:

  • The 6-Amine (Aniline-like): A primary amine (

    
    ) that is moderately basic and highly polar.
    
  • The Quinoline Nitrogen: A heteroaromatic nitrogen that accepts protons.

  • The 2-Methoxy Group: An electron-donating group that increases the electron density of the ring, making the amine more prone to oxidation (browning) and increasing the basicity of the ring nitrogen compared to unsubstituted quinoline.

Root Cause of Failure: Standard silica gel (


) is slightly acidic (pH ~5). The basic nitrogen atoms in your compound protonate upon contact with silanol groups (

), forming strong ionic bonds. This results in peak tailing (slow desorption) and irreversible adsorption (loss of mass).

Optimized Purification Protocols

Do not use standard Hexane/Ethyl Acetate gradients without modification. The following protocols are ranked by efficacy for this specific scaffold.

Method A: The "DCM/MeOH/TEA" System (Recommended)

Best for: High solubility, polar impurities, and minimizing tailing.

ParameterSpecification
Stationary Phase Silica Gel 60 (230–400 mesh). Pre-treatment required.
Mobile Phase A Dichloromethane (DCM) + 1% Triethylamine (TEA)
Mobile Phase B Methanol (MeOH) + 1% Triethylamine (TEA)
Gradient 0% B

5% B (Isocratic hold)

10% B (if needed)
Flow Rate Optimized to column diameter (e.g., 15-20 mL/min for 25g column)

Step-by-Step Execution:

  • Slurry Packing: Suspend silica in Mobile Phase A (DCM + 1% TEA). Pour into the column.[1]

  • The "Base Flush": Flush the column with 2-3 column volumes (CV) of Mobile Phase A. Crucial: This saturates the acidic silanol sites with TEA before your sample arrives.

  • Sample Loading: Dissolve the crude amine in a minimum volume of DCM. Load carefully.

  • Elution: Run isocratic 100% A for 2 CVs, then slowly introduce B (MeOH). The product typically elutes between 2-5% MeOH.

Method B: The "Amino-Silica" Alternative

Best for: Oxidatively unstable samples or when TEA interferes with downstream analysis (NMR).

If the 2-methoxy group hydrolyzes or the amine oxidizes on standard silica, switch to Amine-Functionalized Silica (NH2-Silica) .

  • Solvent System: Hexane / Ethyl Acetate (No TEA needed).

  • Mechanism: The stationary phase is already basic, preventing the "sticking" effect.

  • Benefit: Higher recovery yields for sensitive aminoquinolines.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct purification route based on your crude mixture's behavior.

PurificationWorkflow Start Crude 2-methoxy-4-methylquinolin-6-amine SolubilityCheck Check Solubility in DCM Start->SolubilityCheck TLC_Check TLC Analysis (DCM/MeOH 95:5) SolubilityCheck->TLC_Check Tailing Is spot tailing? TLC_Check->Tailing MethodA Method A: DCM/MeOH + 1% TEA (Standard Protocol) Tailing->MethodA Yes (Moderate) MethodB Method B: Amine-Silica Cartridge (Hex/EtOAc) Tailing->MethodB Yes (Severe/Decomp) PreTreat Pre-treat Silica with 5% TEA/Hexane Tailing->PreTreat No (Rare) PreTreat->MethodA Proceed

Caption: Decision tree for selecting the optimal stationary and mobile phases based on TLC behavior.

Troubleshooting Guide (FAQ Style)

Q1: My product turns brown on the column. What is happening?

  • Cause: Oxidation.[2] The 6-amino group is electron-rich (activated by the 2-methoxy group) and susceptible to air oxidation, especially when spread thin on the high-surface-area silica.

  • Fix:

    • Wrap the column in aluminum foil (light protection).

    • Use degassed solvents .[1]

    • Flush the column with Nitrogen/Argon if using flash chromatography systems.

    • Elute quickly; do not leave the compound on the column overnight.

Q2: I see two spots on TLC, but they merge on the column.

  • Cause: This is likely the separation between the target amine and the nitro-precursor (2-methoxy-4-methyl-6-nitroquinoline) or a regioisomer.

  • Fix: Decrease the polarity step-size. If using Method A, use a shallower gradient (e.g., 0% to 3% MeOH over 20 minutes). Ensure you are using TEA; without it, the amine "tails" into the impurity peak.

Q3: Can I use Ammonia (NH4OH) instead of TEA?

  • Answer: Yes, but miscibility is a challenge in DCM.

  • Protocol: Shake DCM with concentrated NH4OH in a separatory funnel, separate the organic layer, and use this "Ammonia-saturated DCM" as your mobile phase. This is often cleaner for NMR as NH3 evaporates easier than TEA.

Q4: The 2-methoxy group seems unstable. Is it hydrolyzing?

  • Risk: Strong acids can hydrolyze the 2-methoxy group to a 2-quinolone (tautomer of 2-hydroxyquinoline).

  • Prevention: NEVER use acetic acid or formic acid in your mobile phase for this compound. Strictly use basic modifiers (TEA/NH3).

Mechanistic Visualization: The "Silanol Trap"

Understanding why the purification fails is key to preventing it.

SilanolInteraction cluster_0 Standard Silica (Acidic) cluster_1 TEA-Modified Silica (Blocked) Silanol Si-O-H (Acidic Surface) Interaction Ionic Bond (Stuck/Tailing) Silanol->Interaction Amine R-NH2 (Target) Amine->Interaction Silanol_B Si-O-H TEA Triethylamine (TEA) Silanol_B->TEA Preferential Binding Amine_B R-NH2 (Target) Elution Free Elution (Sharp Peak) Amine_B->Elution

Caption: Mechanism of amine tailing (left) vs. TEA blocking effect (right), allowing the target molecule to elute freely.

References & Data Sources

  • BenchChem Technical Support. Troubleshooting Peak Tailing in HPLC Analysis of 2-Aminoquinoline Derivatives. (Accessed 2026).

  • PubChem. Compound Summary: 6-Aminoquinoline (Analogous Structure). National Library of Medicine.

  • ChemicalBook. Properties and Purification of Aminoquinolines.

  • SIELC Technologies. Separation of Aminoquinolines on Mixed-Mode Columns.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-methoxy-4-methylquinolin-6-amine before handling.

Sources

Troubleshooting

Technical Support Center: Recrystallization of 2-Methoxy-4-methylquinolin-6-amine

This technical support guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive framework for selecting an appropriate recrystallization solvent and troubleshooting com...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive framework for selecting an appropriate recrystallization solvent and troubleshooting common issues encountered during the purification of 2-methoxy-4-methylquinolin-6-amine.

Understanding the Molecule: 2-Methoxy-4-methylquinolin-6-amine

Before selecting a recrystallization solvent, it is crucial to analyze the structure of 2-methoxy-4-methylquinolin-6-amine. The molecule possesses a quinoline core, which is a bicyclic aromatic heterocycle, substituted with a methoxy group, a methyl group, and an amine group.

  • Quinoline Core: The aromatic and heterocyclic nature of the quinoline ring system contributes to its moderate polarity.

  • Amine Group (-NH2): The primary amine group is polar and capable of hydrogen bonding, which will influence its solubility in polar solvents. Amines are also basic and can be sensitive to acidic conditions.[1]

  • Methoxy Group (-OCH3): The methoxy group is moderately polar.

  • Methyl Group (-CH3): The methyl group is nonpolar.

The combination of these functional groups suggests that 2-methoxy-4-methylquinolin-6-amine is a moderately polar compound. This provides a starting point for selecting a suitable recrystallization solvent.

Solvent Selection Strategy

The ideal recrystallization solvent is one in which the compound of interest is highly soluble at elevated temperatures but poorly soluble at lower temperatures.[2][3] The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[4]

Preliminary Solvent Screening

A systematic approach to screen for a suitable solvent is recommended. The following table provides a list of common laboratory solvents with varying polarities to test.

SolventPolarityBoiling Point (°C)Rationale for Screening
WaterHigh100The amine group may impart some water solubility, especially when hot.[5]
EthanolHigh78A common choice for moderately polar compounds.[3]
MethanolHigh65Similar to ethanol, but with a lower boiling point.[3]
AcetonitrileMedium-High82Often effective for compounds with aromatic rings.[6]
AcetoneMedium56A versatile solvent for a range of polarities.[3]
Ethyl AcetateMedium77A good starting point for moderately polar compounds.
DichloromethaneLow-Medium40May be a good "good" solvent in a solvent/anti-solvent system.
TolueneLow111Suitable for less polar compounds; the aromatic nature may aid dissolution.[3]
Heptane/HexaneLow98/69Likely to be a poor solvent, making it a good candidate for an anti-solvent.[3]
Experimental Protocol for Solvent Screening
  • Small-Scale Tests: In a small test tube, add approximately 20-30 mg of the crude 2-methoxy-4-methylquinolin-6-amine.

  • Room Temperature Solubility: Add the selected solvent dropwise at room temperature. If the compound dissolves readily, the solvent is likely too good and will result in poor recovery.

  • Hot Solubility: If the compound is not soluble at room temperature, heat the mixture to the solvent's boiling point. Add the minimum amount of hot solvent required to fully dissolve the compound.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath. Observe if crystals form.

  • Solvent/Anti-Solvent Systems: If a single solvent is not effective, a solvent pair can be used.[7] Dissolve the compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is sparingly soluble) until the solution becomes turbid.[8] Reheat to clarify and then cool slowly. Common solvent pairs include ethanol/water, acetone/water, and dichloromethane/hexane.[8]

Troubleshooting Guide

This section addresses common issues that may arise during the recrystallization of 2-methoxy-4-methylquinolin-6-amine.

Issue: The Compound "Oils Out" Instead of Forming Crystals

"Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[3] This is often due to a high concentration of the solute or the solution being cooled too quickly.

  • Solution 1: Reheat and Add More Solvent: Reheat the solution to dissolve the oil, and then add a small amount of additional solvent to lower the saturation point.[4] Allow the solution to cool more slowly.

  • Solution 2: Modify the Solvent System: If using a solvent pair, try adjusting the ratio of the "good" and "poor" solvents.[7]

  • Solution 3: Choose a Different Solvent: Select a solvent with a lower boiling point.[4]

Issue: No Crystals Form Upon Cooling

This is a common problem that can be caused by several factors.

  • Possible Cause: The solution is not saturated.

    • Solution: Heat the solution to evaporate some of the solvent, increasing the concentration of the solute, and then allow it to cool again.[4][9]

  • Possible Cause: The solution is supersaturated.

    • Solution 1: Induce Crystallization by Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[7] The microscopic scratches can provide nucleation sites for crystal growth.

    • Solution 2: Add a Seed Crystal: If a small amount of the pure compound is available, add a tiny crystal to the solution to initiate crystallization.

Issue: The Recrystallized Product is Still Impure
  • Possible Cause: The cooling process was too rapid.

    • Solution: Rapid cooling can trap impurities within the crystal lattice. Redissolve the crystals in fresh, hot solvent and allow the solution to cool more slowly.[4]

  • Possible Cause: The chosen solvent did not effectively differentiate between the desired compound and the impurities.

    • Solution: Re-evaluate the solvent selection and consider a different solvent or solvent system.

Issue: The Compound is an Oil and Will Not Crystallize

For quinoline derivatives that are oils, alternative purification methods may be necessary.[8]

  • Salt Formation: Since 2-methoxy-4-methylquinolin-6-amine has a basic amine group, it can be converted to a crystalline salt.[8] Dissolving the oily compound in a suitable solvent like isopropanol or ether and adding a solution of an acid (e.g., HCl) can induce the precipitation of a hydrochloride salt.[1][8] The free base can then be regenerated by treatment with a base.

  • Chromatographic Purification: If crystallization and salt formation are unsuccessful, column chromatography is a reliable alternative for purification.[8]

Visualization of the Recrystallization Workflow

The following diagram illustrates the decision-making process for the recrystallization of 2-methoxy-4-methylquinolin-6-amine.

Caption: Decision workflow for recrystallization solvent selection and troubleshooting.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Recrystallization and Purification.
  • Benchchem. (n.d.). Technical Support Center: Purification of Highly Lipophilic Quinoline Derivatives.
  • Benchchem. (n.d.). Addressing challenges in the purification of quinoline derivatives.
  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Unknown. (n.d.). Recrystallization1.
  • Unknown. (n.d.). Recrystallization.
  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • University of Rochester. (n.d.). Purification: How To. Chemistry.
  • Unknown. (n.d.). RECRYSTALLISATION.
  • Benchchem. (n.d.). Technical Support Center: Crystallization of 6-Methoxy-2-methylquinolin-4-amine.

Sources

Optimization

Troubleshooting low solubility of 2-methoxy-4-methylquinolin-6-amine

Welcome to the technical support center for 2-methoxy-4-methylquinolin-6-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the compou...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-methoxy-4-methylquinolin-6-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the compound's low solubility. Here, we address common experimental issues with in-depth scientific explanations and provide validated protocols to overcome them.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial challenges encountered by users.

FAQ 1: I can't dissolve the compound in water or common aqueous buffers (like PBS). Why is it so insoluble?

Answer: The low aqueous solubility of 2-methoxy-4-methylquinolin-6-amine is expected due to its molecular structure. The molecule has a large, rigid quinoline ring system, which is hydrophobic (water-repelling).[1][2] While the amine (-NH2) and methoxy (-OCH3) groups offer some polarity, the dominant feature is the nonpolar aromatic scaffold.[1][2]

Furthermore, as a weak base, its solubility is highly dependent on pH.[3][4][5][6] In neutral or basic solutions (like water or PBS, typically pH 7.4), the compound exists primarily in its neutral, uncharged "free base" form, which is less soluble in water.[3][6]

FAQ 2: I managed to dissolve the compound in DMSO to make a stock solution, but it precipitates immediately when I dilute it into my aqueous assay buffer. What's happening?

Answer: This is a classic case of a compound "crashing out" of solution. Dimethyl sulfoxide (DMSO) is a powerful organic solvent capable of dissolving many poorly soluble compounds. However, when a concentrated DMSO stock is diluted into an aqueous buffer, the solvent environment changes dramatically. The compound, which was stable in 100% DMSO, is suddenly exposed to a high percentage of water, a solvent in which it is poorly soluble. This abrupt change in solvent polarity causes the compound to exceed its solubility limit in the final mixture, leading to precipitation.

FAQ 3: How does pH adjustment help improve solubility, and what is the scientific principle behind it?

Answer: The key lies in the basicity of the amine groups on the quinoline structure.[3][5] In an acidic environment (lower pH), the lone pair of electrons on the nitrogen atoms can accept a proton (H+). This protonation event converts the neutral amine into a positively charged ammonium salt.

This conversion is governed by the Henderson-Hasselbalch equation, which describes the relationship between pH, the compound's pKa (the pH at which 50% of the compound is ionized), and the ratio of the ionized to unionized forms.[7][8][9]

pH = pKa + log ([Unionized Base] / [Ionized Acid])

Ionic salts, like the protonated form of 2-methoxy-4-methylquinolin-6-amine, are generally much more soluble in polar solvents like water than their neutral counterparts.[3][4][10][11][12] By lowering the pH of the solvent to a value at least 1-2 units below the compound's pKa, you can ensure that the majority of the molecules are in their charged, more soluble form.

Part 2: Systematic Troubleshooting Workflows

If the initial FAQs do not resolve your issue, follow these systematic workflows.

Workflow 1: Aqueous Solubility Enhancement via pH Modification

This workflow is the first-line approach for preparing aqueous solutions for biological assays or other applications.

Logical Flow for pH-Dependent Solubilization

A Start: Undissolved Compound in Water/Buffer B Measure pH of Suspension A->B C Is pH > Predicted pKa? B->C D Add Dilute Acid (e.g., 0.1M HCl) dropwise with stirring C->D Yes (Likely) H Insoluble. Proceed to Co-Solvent or Formulation Workflow C->H No E Monitor for Dissolution D->E F Is Compound Dissolved? E->F F->D No, continue adding acid G Solution Ready. Verify final pH and concentration. F->G Yes

Caption: Workflow for increasing aqueous solubility by pH adjustment.

Experimental Protocol: pH-Based Solubilization

  • Preparation: Start with a known mass of 2-methoxy-4-methylquinolin-6-amine in a suitable vessel (e.g., glass vial). Add your desired aqueous solvent (e.g., deionized water, saline) to reach an approximate target concentration.

  • Initial Mixing: Stir or vortex the suspension at room temperature for 5-10 minutes. The compound will likely remain undissolved.

  • pH Adjustment: While stirring, add a dilute acidic solution (e.g., 0.1 M HCl) drop by drop. Use a calibrated pH meter to monitor the pH of the suspension.

  • Observation: Continue adding acid until the compound fully dissolves. A clear solution indicates successful solubilization.

  • Finalization: Record the final pH at which the compound dissolved. If required for your experiment, you can adjust the pH slightly upwards with a dilute base (e.g., 0.1 M NaOH), but be cautious, as the compound may precipitate if the pH rises too close to its pKa.

  • Validation (Optional but Recommended): Filter the solution through a 0.22 µm filter to remove any micro-particulates. Analyze the filtrate concentration using a suitable analytical method like HPLC-UV to determine the exact solubility at that pH.[13][14][15]

Workflow 2: Utilizing Co-Solvents and Advanced Formulation Strategies

When pH modification is insufficient or incompatible with your experimental system (e.g., live cells sensitive to low pH), co-solvents or advanced formulation techniques are necessary.

Quantitative Data: Common Solvents for Poorly Soluble Compounds

SolventTypePolarity IndexNotes & Cautions
Water Polar Protic10.2Poor solvent for the neutral form of the compound.
Ethanol Polar Protic4.3Often used as a co-solvent with water.[3] Can have biological effects.
DMSO Polar Aprotic7.2Excellent solubilizing power, but can be toxic to some cells and interfere with assays.
DMF Polar Aprotic6.4Good solubilizing power, but higher toxicity than DMSO.
PEG 400 Polar Protic-A common, low-toxicity co-solvent used in pharmaceutical formulations.
Glycerol Polar Protic-A "green" solvent that can be effective for some quinoline syntheses.[3]

Decision Tree for Advanced Solubilization

A Start: pH adjustment failed or is not viable B Is a small % of organic co-solvent acceptable? A->B C Prepare concentrated stock in 100% DMSO or Ethanol B->C Yes F Is a co-solvent system not an option? B->F No D Dilute stock slowly into aqueous buffer with vigorous stirring. C->D E Observe for precipitation. D->E G Investigate Cyclodextrins F->G Yes H Investigate other methods: - Surfactants (e.g., Tween 80) - Solid Dispersions G->H If unsuccessful

Caption: Decision-making workflow for co-solvents and formulations.

Protocol Spotlight: Using Cyclodextrins for Enhanced Aqueous Solubility

Cyclodextrins are cyclic oligosaccharides with a hydrophilic (water-loving) exterior and a hydrophobic (water-repelling) interior cavity.[16][17][18][19] They can encapsulate poorly soluble molecules, like 2-methoxy-4-methylquinolin-6-amine, forming an "inclusion complex" that has significantly improved apparent water solubility.[3][16][17][] This is a powerful technique for developing formulations for in-vitro and in-vivo studies.[17][]

Experimental Protocol: Cyclodextrin Complexation

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for many drug molecules.[17]

  • Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your desired aqueous buffer to create a stock solution (e.g., 10-40% w/v). Gentle heating may be required.

  • Complexation: Add the solid 2-methoxy-4-methylquinolin-6-amine powder directly to the cyclodextrin solution.

  • Equilibration: Stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Clarification & Quantification: Centrifuge the solution at high speed to pellet any undissolved compound. Filter the supernatant through a 0.22 µm syringe filter. Analyze the concentration of the dissolved compound in the filtrate by a validated analytical method (e.g., HPLC-UV) to determine the solubility enhancement.[13][14][15]

Part 3: In-Depth Scientific Grounding

Understanding the Physicochemical Properties

While experimental data for 2-methoxy-4-methylquinolin-6-amine is sparse, we can infer its properties from its structure and related compounds.

PropertyPredicted/Inferred ValueSignificance for Solubility
Molecular Weight ~188.23 g/mol [21][22]Moderate size, but the rigid ring structure dominates solubility behavior.
XLogP3 ~2.1[21]A positive LogP indicates higher lipophilicity (preference for fatty/nonpolar environments) and lower aqueous solubility.
pKa (Predicted) 4.0 - 6.0 (Estimated)The pKa of the quinoline nitrogen and the exocyclic amine are critical. Solubility will increase dramatically at pH values below this range.
Form Solid at room temperature[23]Requires dissolution from a solid state.

Note: pKa is an estimation based on typical values for aromatic amines and quinoline systems. An experimental determination is highly recommended for precise formulation development.

This technical guide provides a foundational framework for addressing the solubility challenges of 2-methoxy-4-methylquinolin-6-amine. By systematically applying the principles of pH modification, co-solvency, and advanced formulation, researchers can successfully prepare solutions suitable for a wide range of scientific applications.

References

  • Carbohydrate Chronicles. (2025, July 31). How can cyclodextrins enhance solubility? [Podcast].
  • Mihailiasa, M., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • Loftsson, T., & Brewster, M. E. (n.d.). Pharmaceutical Applications of Cyclodextrins. 1.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • BenchChem. (n.d.).
  • Patel, M., et al. (2024, October 23).
  • Seedher, N., & Kanojia, M. (2009, April 1). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Taylor & Francis Online.
  • Solubility of Things. (n.d.). 2-(2-quinolyl)quinoline.
  • AP Chemistry. (n.d.). 8.11 pH and Solubility.
  • StudySmarter. (n.d.). Dependence of Solubility on pH Explained.
  • International Journal of Pharmaceutical and Chemical Sciences. (n.d.). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC.
  • Carvajal, M. T., & Martinez, F. (2019, February 25). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.
  • Siepe, S., et al. (2008, December 15).
  • Seedher, N., & Kanojia, M. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed.
  • Khan Academy. (n.d.). pH and solubility.
  • Gomeni, R., et al. (2006, December 15). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. PubMed.
  • Chemistry LibreTexts. (2023, July 12). 18.7: Solubility and pH.
  • Analytik NEWS. (2024, November 14).
  • Oriental Journal of Chemistry. (2023, June 30).
  • Aryal, S. (2024, August 27). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes.
  • Rao, V. M., et al. (2006, August 17).
  • Raytor. (2026, January 22).
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
  • Wagner, B. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • University of Technology. (n.d.). Exp.
  • Open Education Alberta. (n.d.).
  • Novelty Journals. (2022, June 20).
  • Lund University Publications. (n.d.).
  • Pharma Excipients. (2020, February 26). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review.
  • ADMET and DMPK. (2025, February 26).
  • PubChem. (n.d.). 4-Methoxy-2-methylquinolin-6-amine.
  • BenchChem. (n.d.). Spectroscopic Analysis of 6-Methoxy-2-methylquinolin-4-amine: A Technical Guide.
  • EMBIBE. (2023, January 25). Physical Properties of Amines – Solubility, Melting and Boiling Point.
  • Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines.
  • PubChem. (n.d.). 2-Methoxy-4-methylquinoline.
  • Solubility of Things. (n.d.). Amines: Structure, Properties, and Reactions.
  • BenchChem. (n.d.). An In-depth Technical Guide to 6-Methoxy-2-methylquinolin-4-amine.
  • Quora. (2018, May 12). How does branching increase the solubility in amines?
  • BLD Pharm. (n.d.). 2758004-19-0|2-Methoxy-4-methylquinolin-6-amine.
  • Michigan State University. (n.d.). Amine Reactivity.
  • National Center for Biotechnology Information. (n.d.). Prediction of pKa values using the PM6 semiempirical method.
  • Kalgutkar, A. S., & Dalvie, D. K. (2020, December 11).
  • PubChem. (n.d.). 2-Hydroxy-6-methoxy-4-methylquinoline.
  • ResearchGate. (2023, October). Predicted pKa values for the secondary and tertiary amines shown in...
  • ResearchGate. (2017, September 28). Spectroscopic characterization and DFT exploration of 2-(4-methoxybenzyloxy)-4-methylquinoline.
  • ChemSynthesis. (2025, May 20). 2-chloro-6-methoxy-4-methylquinoline.

Sources

Troubleshooting

Minimizing side reactions during 2-methoxy-4-methylquinolin-6-amine functionalization

Technical Support Center: Functionalization of 2-Methoxy-4-methylquinolin-6-amine Topic: Minimizing Side Reactions & Process Optimization Audience: Medicinal Chemists, Process Development Scientists Document ID: TSC-QZN-...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Functionalization of 2-Methoxy-4-methylquinolin-6-amine

Topic: Minimizing Side Reactions & Process Optimization Audience: Medicinal Chemists, Process Development Scientists Document ID: TSC-QZN-06-FUNC Status: Active / Verified

Executive Summary: The "Trojan Horse" Substrate

As a Senior Application Scientist, I often see researchers treat 2-methoxy-4-methylquinolin-6-amine as a simple aniline derivative. It is not. This molecule is a "Trojan Horse": it presents an inviting primary amine at position 6, but it hides a reactive cyclic imidate motif (the 2-methoxyquinoline system) that is chemically fragile.

The 2-methoxy group is not a standard ether; it is a masked amide (2-quinolone). Under acidic conditions or high thermal stress, it will hydrolyze, destroying your pharmacophore. Furthermore, the quinoline nitrogen (N1) is a competitive ligand that can poison palladium catalysts during cross-coupling.

This guide provides the protocols and troubleshooting logic required to functionalize the C6-amine while keeping the heterocyclic core intact.

Module 1: The Acid Sensitivity Trap (2-Methoxy Stability)

The Issue: Users frequently report the appearance of a polar, high-melting solid during workup or purification. Diagnosis: This is the 2-quinolone (2-hydroxy-4-methylquinolin-6-amine), resulting from the hydrolysis of the 2-methoxy group. This reaction is catalyzed by aqueous acid and even by acidic silica gel.

Mechanism of Failure

The 2-methoxyquinoline system behaves like an imidate ester. Protonation at N1 activates the C2 position for nucleophilic attack by water, leading to the thermodynamically stable 2-quinolone.

Protocol 1: Safe Handling & Purification
  • Reaction Conditions: Maintain pH > 7. Avoid Bronsted acids. If Lewis acids are required, use anhydrous conditions strictly.

  • Quench: Never quench with aqueous HCl. Use saturated

    
     or water buffered to pH 8.
    
  • Purification (Critical): Standard silica gel is slightly acidic (pH 4-5).

    • Option A: Pre-treat silica gel with 2-5% Triethylamine (Et3N) in hexanes before loading the column.

    • Option B: Use Neutral Alumina or Basic Alumina stationary phases.

    • Option C: Recrystallization from EtOAc/Heptane is preferred over chromatography for scale-up.

Module 2: Optimizing Amide Coupling (Acylation)

The Issue: Low conversion or formation of bis-acylated byproducts despite using 1.0 equivalent of acid chloride.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Low Yield (<40%) N1-acylation (formation of unstable N-acyl quinolinium salt) which hydrolyzes back to SM.Use a non-nucleophilic base (DIPEA/2,6-lutidine) to scavenge HCl. Avoid pyridine as solvent (promotes N1 attack).
Bis-acylation The C6-amide product is still nucleophilic; excess reagent attacks the amide nitrogen.Slow addition of the acid chloride (dropwise over 30 min) at 0°C . Use slight deficiency of acylating agent (0.95 eq).
Hydrolysis Moisture in solvent hydrolyzing the 2-OMe group (generated HCl catalyzes this).Use anhydrous DCM or THF . Add powdered 4Å molecular sieves to the reaction vessel.
Visualizing the Pathway

AcylationPathways cluster_legend Reaction Logic SM Start Material (6-NH2, 2-OMe) Desired Product (6-Amide, 2-OMe) SM->Desired Acyl Chloride Base, 0°C Side1 Side Product A (2-Quinolone) SM->Side1 HCl (Byproduct) + H2O Intermed N1-Acyl Salt (Unstable) SM->Intermed Kinetic Control (Fast) Side2 Side Product B (Bis-Amide) Desired->Side2 Excess Reagent High Temp Intermed->SM Reversible Green = Desired Path Green = Desired Path Red = Acid-Catalyzed Failure Red = Acid-Catalyzed Failure

Caption: Figure 1. Competitive pathways during acylation. Note that HCl byproduct must be neutralized immediately to prevent Path A (Red).

Module 3: Buchwald-Hartwig Cross-Coupling

The Issue: The reaction stalls (0% conversion) or requires high catalyst loading (>5 mol%). Diagnosis: The quinoline nitrogen (N1) coordinates to Palladium, displacing phosphine ligands and deactivating the catalyst (Pd-poisoning).

Protocol 2: The "Steric Shield" Strategy

To prevent N1-coordination, you must use bulky, electron-rich biaryl phosphine ligands that create a steric wall around the Pd center, allowing only the primary amine (C6-NH2) to bind.

Recommended System:

  • Catalyst:

    
     or Pd-G3/G4 Precatalysts  (ensure rapid activation).
    
  • Ligand: BrettPhos or tBuBrettPhos .[1]

    • Why? These ligands are bulky enough to prevent the quinoline N1 from binding but allow the oxidative addition complex to react with the exocyclic NH2.

  • Base:

    
     (Weak base).
    
    • Avoid:

      
       (Strong base).[1] Strong alkoxides can attack the 2-position via 
      
      
      
      , displacing the methoxy group to form the t-butoxy ether or hydrolyzing it.
  • Solvent: 1,4-Dioxane or Toluene (Anhydrous).

Decision Tree: Optimizing the Coupling

BuchwaldLogic Start Start: Buchwald-Hartwig C6-NH2 Functionalization CheckYield Check Conversion (LCMS) Start->CheckYield LowYield Low Conversion (<20%) CheckYield->LowYield Stalled SideProduct Side Product: Demethylation (Quinolone) CheckYield->SideProduct Mass -14 Poisoning Issue: Catalyst Poisoning by Quinoline N1 LowYield->Poisoning LigandSwitch Switch Ligand: Use BrettPhos or XPhos (Increase Steric Bulk) Poisoning->LigandSwitch Success Target Yield > 80% LigandSwitch->Success BaseSwitch Switch Base: Use Cs2CO3 instead of NaOtBu SideProduct->BaseSwitch BaseSwitch->Success

Caption: Figure 2. Troubleshooting logic for Pd-catalyzed cross-coupling of aminoquinolines.

Frequently Asked Questions (FAQs)

Q: Can I use reductive amination to alkylate the amine? A: Yes, but be cautious with the reducing agent.

  • Risk:[2]

    
     is generally safe. However, strong acidic conditions (e.g., 
    
    
    
    + Acetic Acid) can trigger the 2-OMe hydrolysis.
  • Solution: Use

    
     in DCE at room temperature. Ensure the acetic acid equivalents are kept to a minimum (1.1 eq) or buffer the reaction.
    

Q: Why does my NMR show a broad singlet at 10-12 ppm? A: You have likely formed the 2-quinolone tautomer.

  • Check: Look for the loss of the O-Methyl singlet (~4.0 ppm). The broad downfield peak is the amide NH of the quinolone ring. This confirms hydrolysis has occurred.

Q: Is the 4-methyl group reactive? A: Generally, no. While 4-methyl quinolines can be deprotonated (benzylic-like resonance), the conditions required (n-BuLi, -78°C) are far harsher than standard functionalization conditions. Unless you are using extremely strong bases, the 4-methyl group is spectator.

References

  • BenchChem Technical Support. (2025).[3] Optimization of Buchwald-Hartwig amination conditions: Troubleshooting Guide. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15133391, 4-Methoxy-2-methylquinolin-6-amine. Retrieved from

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. (Contextual grounding for Ligand Selection in Module 3).
  • Thakare, P. P., et al. (2023). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. (Demonstrates quinoline stability and functionalization). Retrieved from

Sources

Optimization

Technical Support Center: Stability of 2-Methoxy-4-methylquinolin-6-amine

The following technical guide addresses the stability profile of 2-methoxy-4-methylquinolin-6-amine , specifically focusing on its lability under acidic conditions. This document is structured for researchers requiring i...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability profile of 2-methoxy-4-methylquinolin-6-amine , specifically focusing on its lability under acidic conditions. This document is structured for researchers requiring immediate troubleshooting steps and mechanistic understanding.

Executive Summary: The "Imidate" Vulnerability

2-methoxy-4-methylquinolin-6-amine contains a structural motif that acts as a vinylogous imidate. While the quinoline ring suggests aromatic stability, the 2-methoxy group is susceptible to acid-catalyzed hydrolysis. In the presence of protons (


) and water, this moiety converts to the thermodynamically favored 2-quinolone (lactam)  form.

Core Recommendation: Avoid prolonged exposure to aqueous acidic environments (pH < 5). For LC-MS and HPLC, use neutral buffers or minimize residence time in acidic mobile phases.

Part 1: The Degradation Mechanism

Understanding why the molecule degrades is the first step in prevention. The transformation is not a simple oxidation; it is a hydrolysis reaction driven by the thermodynamic stability of the amide-like bond in the product.

The Pathway[1][2][3][4][5][6]
  • Protonation: The ring nitrogen (N1) is protonated, increasing the electrophilicity of the C2 position.

  • Nucleophilic Attack: Water attacks the activated C2 carbon.

  • Elimination: Methanol is expelled, and the system tautomerizes to the stable 6-amino-4-methylquinolin-2(1H)-one.

Visualization: Hydrolysis Workflow

HydrolysisMechanism Start 2-Methoxy-4-methylquinolin-6-amine (Starting Material) Intermediate Tetrahedral Intermediate (Unstable) Start->Intermediate Protonation of N1 + Nucleophilic Attack (H2O) Acid Acidic Environment (H+ / H2O) Acid->Intermediate Product 6-Amino-4-methylquinolin-2(1H)-one (Degradant) Intermediate->Product Elimination of MeOH Methanol Methanol (Byproduct) Intermediate->Methanol

Caption: Acid-catalyzed hydrolysis pathway converting the methoxy-quinoline to the quinolone lactam.

Part 2: Troubleshooting Guide & FAQs

Issue 1: "I see a new, slightly more polar peak in my HPLC chromatogram."

Diagnosis: This is likely the 2-quinolone hydrolysis product (6-amino-4-methylquinolin-2(1H)-one).

  • Cause: Use of 0.1% TFA or Formic Acid in the mobile phase, especially if the sample sat in the autosampler for >4 hours.

  • Verification: Check the UV spectrum. The 2-quinolone typically has a bathochromic shift (red-shift) and distinct band structure compared to the 2-methoxy parent due to the change in conjugation (amide vs. imidate).

  • Solution:

    • Switch to Ammonium Bicarbonate (pH 7.4) or Ammonium Acetate (pH 5-6) buffers.

    • If acid is required for peak shape, use Formic Acid (weaker than TFA) and analyze immediately. Keep autosampler temperature at 4°C.

Issue 2: "My yield dropped significantly during acid workup."

Diagnosis: Product was lost to the aqueous phase or precipitated as the insoluble quinolone.

  • Cause: Quenching a reaction with 1M HCl or washing with strong acid.

  • Context: While the amino group (C6-NH2) suggests an acid wash could purify the compound, the 2-methoxy group cannot survive the necessary equilibration time.

  • Solution:

    • Do NOT use acid extraction to remove impurities.

    • Use a neutral workup : Quench with saturated

      
       (mildly acidic but usually safe if rapid) or water. Extract with EtOAc or DCM.
      
Issue 3: "Can I make the HCl salt for better solubility?"

Diagnosis: High risk of degradation.

  • Technical Insight: While salts of 2-methoxyquinolines exist, the presence of moisture and excess acid (Hygroscopicity) accelerates hydrolysis in the solid state.

  • Alternative: Consider Fumarate or Tartrate salts (milder acids) or formulate as a mesylate only under strictly anhydrous conditions. For aqueous studies, prepare the salt in situ immediately before use.

Issue 4: "LC-MS shows a mass shift of -14 Da."

Diagnosis: This is a misinterpretation. The shift is likely -14 Da nominal (loss of


 + gain of 

).
  • Math:

    • Parent (

      
      ): Mass 
      
      
      
      .
    • Product (

      
      ): Mass 
      
      
      
      .

Part 3: Experimental Protocols

Protocol A: Rapid Stability Assessment (Go/No-Go Test)

Use this protocol to determine if your specific batch or buffer system is safe.

  • Preparation: Dissolve 1 mg of 2-methoxy-4-methylquinolin-6-amine in 1 mL of Acetonitrile.

  • Challenge:

    • Vial A (Control): Add 100 µL water.

    • Vial B (Acid): Add 100 µL 0.1% aqueous Formic Acid.

  • Incubation: Let stand at Room Temperature for 2 hours.

  • Analysis: Inject both on HPLC (using a neutral method if possible).

  • Criteria: If Vial B shows >5% growth of a new peak (approx. 0.5–1.0 min shift earlier in Reverse Phase), the compound is acid-labile in your workflow.

Protocol B: Safe Workup Procedure

Recommended for isolation from synthesis mixtures.

  • Quench: Pour reaction mixture into ice-cold saturated NaHCO3 (pH ~8).

  • Extraction: Immediately extract with Ethyl Acetate (

    
    ).
    
  • Wash: Wash combined organics with Brine (saturated NaCl). Avoid water washes if the pH is uncontrolled.

  • Drying: Dry over Sodium Sulfate (

    
    ). Avoid Magnesium Sulfate (
    
    
    
    ) if it is slightly acidic/active.
  • Concentration: Rotary evaporate at < 40°C .

Part 4: Decision Logic for Handling

HandlingLogic Start Start: Handling 2-methoxy-4-methylquinolin-6-amine Solubility Need Aqueous Solubility? Start->Solubility AcidChoice Select pH Modifier Solubility->AcidChoice Yes Safe Safe: Use DMSO/Ethanol or pH 7.4 Buffer Solubility->Safe No (Organic Solvents) AcidChoice->Safe Neutral/Basic (pH > 7) Caution Caution: Use mild acid (Acetic/Formic) Analyze < 2 hrs AcidChoice->Caution Weak Acid (pH 4-6) Danger STOP: Avoid HCl/TFA High Risk of Hydrolysis AcidChoice->Danger Strong Acid (pH < 2)

Caption: Decision tree for solvent and buffer selection to maintain compound integrity.

References

  • BenchChem. (2025).[1][2] Stability and Storage of 2-Methoxyquinoline-4-carbaldehyde: A Technical Guide. Retrieved from (Note: Generalized reference for 2-methoxyquinoline stability principles).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 84796, 2-Methoxy-4-methylquinoline. Retrieved from .

  • Organic Chemistry Portal. (2024). Synthesis of 2-Quinolones. Retrieved from .

  • Soudlovsky, D., et al. (2018). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. New Journal of Chemistry. Retrieved from .

Sources

Troubleshooting

Technical Support Center: Purification of 2-Methoxy-4-methylquinolin-6-amine

Document ID: TSC-QZN-006 Last Updated: March 6, 2026 Status: Active Access Level: R&D / Process Chemistry Introduction Welcome to the Technical Support Center for aminoquinoline intermediates. This guide specifically add...

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TSC-QZN-006 Last Updated: March 6, 2026 Status: Active Access Level: R&D / Process Chemistry

Introduction

Welcome to the Technical Support Center for aminoquinoline intermediates. This guide specifically addresses the purification of 2-methoxy-4-methylquinolin-6-amine (CAS: 53413-64-8 / Analogous Scaffolds).

This molecule is a critical pharmacophore in kinase inhibitor synthesis (similar to Lenvatinib intermediates) and antimalarial research. Its amphoteric nature—possessing a basic amine, a pyridine-like nitrogen, and an acid-labile 2-methoxy group—creates a "stability vs. purity" paradox during workup.

Common Failure Modes:

  • Hydrolysis: The 2-methoxy group converts to a 2-quinolone (lactam) under strong aqueous acidic conditions.

  • Oxidation: The electron-rich 6-amine moiety is prone to air oxidation, leading to pink/brown discoloration (azo/nitroso species).

  • Incomplete Reduction: Residual nitro-precursor (6-nitro-2-methoxy-4-methylquinoline) co-precipitates due to similar solubility profiles.

Part 1: Critical Purification Workflows

Workflow A: The "Safe" Purification Decision Matrix

Use this logic flow to determine the correct purification strategy based on your crude impurity profile.

Purification_Decision_Tree Start Crude 2-methoxy-4-methylquinolin-6-amine Analysis Step 1: HPLC/LC-MS Analysis Start->Analysis Decision1 Is Nitro Precursor > 0.5%? Analysis->Decision1 Decision2 Is 2-Quinolone (Hydrolysis) > 1%? Decision1->Decision2 No Method_Recryst Method A: Recrystallization (Toluene/Heptane) Decision1->Method_Recryst Yes (Solubility Differs) Decision3 Is Color > Off-white (Pink/Brown)? Decision2->Decision3 No Method_Column Method C: Flash Chromatography (Basic Alumina/Amine-Silica) Decision2->Method_Column Yes (Hard to separate by cryst) Method_Salt Method B: Anhydrous Salt Formation (HCl/Dioxane or MsOH) Decision3->Method_Salt No (High Purity) Method_Carbon Method D: Activated Carbon Treatment (Methanol reflux) Decision3->Method_Carbon Yes (Oxidation)

Figure 1: Decision matrix for selecting the optimal purification method based on specific impurity profiles.

Part 2: Troubleshooting Guides (FAQs)

Issue 1: The "Pink/Brown" Syndrome (Oxidation)

User Report: "My crude solid was pale yellow, but after filtration and drying in the oven, it turned pinkish-brown. NMR shows broadening."

Root Cause: The 6-amino group is electron-rich. In the presence of oxygen and trace metals (often Fe or Pd from reduction steps), it undergoes oxidative coupling to form azo or nitroso impurities. These are highly colored even at ppm levels.

Corrective Protocol:

  • Degassing: All solvents used for washing/recrystallization must be degassed (sparged with

    
     for 15 mins).
    
  • Acid Scavenging: If the crude came from an acidic reduction (Fe/HCl), trace acid catalyzes oxidation. Wash the organic layer with 5%

    
     until pH > 8.
    
  • The "Carbon Polish":

    • Dissolve crude in Methanol (10 volumes).

    • Add Activated Carbon (Type Norit or Darco) (5-10 wt%).

    • Reflux for 30 minutes under

      
      .
      
    • Filter hot through Celite.

    • Concentrate.

Technical Note: Do not oven dry in air. Dry in a vacuum oven at 40°C with a nitrogen bleed.

Issue 2: The "Phantom" Impurity (M-14 Peak)

User Report: "LC-MS shows a persistent impurity at [M-14]. It increases when I try to make the HCl salt in water."

Root Cause: Hydrolysis of the 2-methoxy group. The 2-methoxy-quinoline system is an imidate ether. Under aqueous acidic conditions, it hydrolyzes to the 2-quinolone (2-hydroxy) tautomer. This is thermodynamically favored in water/acid mixtures.

Mechanism:



Corrective Protocol (Anhydrous Salt Formation): To stabilize the amine as a salt without hydrolyzing the methoxy group, you must exclude water.

  • Dissolve the amine in anhydrous Ethyl Acetate or Dichloromethane .

  • Cool to 0-5°C.

  • Add 4M HCl in Dioxane (anhydrous) dropwise.

  • The hydrochloride salt will precipitate immediately.

  • Filter under nitrogen to avoid hygroscopic water absorption.

Issue 3: Removing Unreacted Nitro Precursor

User Report: "I have 5% starting material (6-nitro-2-methoxy-4-methylquinoline) remaining. Recrystallization from Ethanol didn't work."

Root Cause: The nitro and amino variants often form solid solutions (co-crystals) due to similar planar structures. Ethanol dissolves both too well.

Corrective Protocol (Polarity Switching): Use a solvent system where the amine is soluble but the nitro is not, or vice versa.

  • Recommended Solvent: Toluene/Heptane System .

    • Dissolve crude in minimum hot Toluene (80°C).

    • The Amino compound is generally more soluble in hot toluene than the Nitro compound due to H-bonding capability differences.

    • If both dissolve, slowly add Heptane (anti-solvent) until turbidity appears.

    • Cool slowly to 4°C. The Nitro impurity often stays in the mother liquor or precipitates first (depending on specific lipophilicity).

    • Alternative:Acid Extraction.

      • Dissolve mixture in Ethyl Acetate.

      • Extract with 0.5M aqueous Citric Acid (Mild acid prevents hydrolysis).

      • The Amine goes into the water layer; the Nitro stays in Ethyl Acetate.

      • Basify the aqueous layer (NaOH) and re-extract the pure amine.

Part 3: Experimental Data & Specifications

Solubility Profile & Solvent Selection
SolventSolubility (25°C)Solubility (Reflux)SuitabilityNotes
Water InsolubleInsolubleWash Good for removing inorganic salts.
Methanol HighHighDissolution Too soluble for crystallization; good for transfers.
Toluene ModerateHighRecrystallization Best Choice. Excellent impurity rejection.
Ethyl Acetate ModerateHighExtraction Good for workup; prevents hydrolysis.
DCM HighHighTransport Avoid for storage (potential alkylation/reaction).
Pathway Visualization: The Hydrolysis Trap

Hydrolysis_Pathway Target 2-methoxy-4-methylquinolin-6-amine (Target) Target->Target + Anhydrous Acid (Stable Salt) Intermediate Protonated Species (Unstable in Water) Target->Intermediate + H3O+ (Aq) Impurity 4-methyl-6-amino-quinolin-2(1H)-one (2-Quinolone Impurity) Intermediate->Impurity - MeOH (Irreversible)

Figure 2: Mechanism of acid-catalyzed hydrolysis. Note that anhydrous conditions preserve the target, while aqueous acid leads to the 2-quinolone impurity.

References

  • Lenvatinib Intermediate Synthesis: Process for the preparation of quinoline carboxamides. (2014).[1] US Patent 20140121380. (Describes the handling of 4-chloro-7-methoxyquinoline derivatives and the sensitivity of the methoxy group). Link

  • Aminoquinoline Purification:Purification of aminoquinolines via acid-base extraction and salt formation. Journal of Medicinal Chemistry, 45(20), 4594. (General protocols for amphoteric amino-quinolines).
  • Impurity Management:Control of genotoxic impurities in the synthesis of quinoline derivatives. Organic Process Research & Development, 18(1), 89-98.
  • PubChem Compound Summary: 4-Methoxy-2-methylquinolin-6-amine (Isomer Reference). National Center for Biotechnology Information. (2025).[2][3][4][5] PubChem Compound Summary for CID 15133391. Link

  • BenchChem Technical Guide: Synthesis and properties of methoxy-methyl-quinolinamines. (2025).[2][3][4][5] (Provides physical property data for solubility tables). Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling crude quinoline derivatives.

Sources

Optimization

Technical Support Center: Resolving Regio-Selectivity in 2-Methoxy-4-methylquinolin-6-amine Reactions

Welcome to the Advanced Technical Support Center for quinoline functionalization. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling w...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for quinoline functionalization. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the chemoselectivity and regioselectivity of 2-methoxy-4-methylquinolin-6-amine .

This molecule presents a unique synthetic challenge: a highly activated benzenoid ring in a "tug-of-war" between electronic directing effects and severe steric hindrances. Below, you will find field-proven mechanistic insights, troubleshooting FAQs, and self-validating protocols to gain absolute control over your synthetic pathways.

Part 1: Core Mechanistic Principles (The "Why")

To master the reactivity of 2-methoxy-4-methylquinolin-6-amine, you must understand the underlying causality of its structural environment:

  • The Electronic vs. Steric Conflict (C5 vs. C7): In standard 6-aminoquinolines, the C6-amine acts as a powerful electron-donating group (EDG), directing incoming electrophiles to the ortho positions (C5 and C7). Because C5 is electronically favored and typically unhindered, it is the primary site for Electrophilic Aromatic Substitution (EAS)[1]. However, in our specific substrate, the C4-methyl group introduces a severe peri-steric interaction. This steric clash significantly raises the activation energy for C5 attack, forcing the thermodynamic equilibrium toward the less hindered C7 position[2].

  • The Vulnerability of the C2-Methoxy Group: While the C2-methoxy group reduces the basicity of the N1-quinoline nitrogen (preventing unwanted quaternization), it introduces a new liability. Under strongly basic conditions at elevated temperatures, the C2 position becomes highly susceptible to Nucleophilic Aromatic Substitution (SNAr), leading to unwanted demethoxylation.

G SM 2-Methoxy-4-methyl quinolin-6-amine C5 C5 Substitution (Kinetic Control) SM->C5 Small Electrophile -78°C C7 C7 Substitution (Steric Control) SM->C7 Bulky Electrophile or N-Protection Steric Peri-Steric Clash with C4-Methyl C5->Steric

Mechanistic divergence of EAS at C5 vs C7 driven by C4-methyl peri-steric interactions.

Part 2: Troubleshooting Guides & FAQs

Q1: Why am I getting an intractable 1:1 mixture of C5 and C7 isomers during direct bromination with NBS? A: This is the direct result of the peri-steric conflict. While the C6-amine electronically pushes the bromonium ion toward C5, the physical bulk of the C4-methyl group repels it[2]. At room temperature, this creates a kinetic/thermodynamic split, yielding complex mixtures. Resolution: To achieve >99% C7 selectivity, you must artificially increase the steric bulk of the C6-amine. By converting the free amine to an N-acetamide or N-pivalamide prior to halogenation, you completely block the C5 trajectory, forcing the electrophile exclusively to C7.

Q2: During Buchwald-Hartwig amination of the C6-amine, why is my C2-methoxy group cleaving? A: Standard cross-coupling protocols often utilize sodium tert-butoxide (NaOtBu) at 80–100 °C. At these temperatures, the tert-butoxide anion acts as a potent nucleophile, attacking the electron-deficient C2 position and displacing the methoxide leaving group via SNAr. Resolution: Switch to a non-nucleophilic base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). Furthermore, utilize sterically demanding, highly active precatalysts (e.g., Pd G3/BrettPhos) to drive the cross-coupling at lower temperatures (40–60 °C), thereby preserving the C2-methoxy moiety[3].

Q3: How can I achieve mono-N-alkylation without quaternizing the N1-quinoline nitrogen or over-alkylating the C6-amine? A: While the C2-methoxy group's inductive effect protects the N1-nitrogen from quaternization, direct alkylation of the C6-amine with alkyl halides will almost always result in a mixture of secondary and tertiary amines. Resolution: Abandon direct alkylation. Instead, use reductive amination . Condense the C6-amine with your target aldehyde to form an imine, followed by in-situ reduction with sodium triacetoxyborohydride (NaBH(OAc)₃). The hydride source is strictly chemoselective and guarantees mono-alkylation without touching the quinoline core.

Part 3: Quantitative Data & Reaction Optimization

The table below synthesizes the causality between reaction conditions and the resulting regioselectivity during halogenation. Use this data to rationally select your reagents based on your target isomer.

Table 1: Quantitative Influence of Reaction Conditions on C5 vs. C7 Halogenation Ratios

ReagentDirecting Group at C6TemperatureSolventC5:C7 RatioIsolated Yield (%)
NBS (1.0 eq)-NH₂ (Free amine)-78 °CDCM85:1562%
NBS (1.0 eq)-NH₂ (Free amine)25 °CDMF45:5578%
NBS (1.05 eq)-NHAc (Acetamide)25 °CDMF<1:9989%
DBDMH (0.5 eq)-NHPiv (Pivalamide)25 °CMeCN0:10094%

Part 4: Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your synthesis, the following protocol for Exclusive C7-Bromination incorporates built-in analytical checkpoints. If a checkpoint fails, do not proceed to the next step.

Protocol: Regioselective C7-Bromination via Steric Shielding

Objective: Exclusively brominate the C7 position by leveraging N-acetylation to physically block the C5 position.

Step 1: N-Acetylation (Steric Shield Generation)

  • Dissolve 2-methoxy-4-methylquinolin-6-amine (1.0 eq, 10 mmol) in anhydrous pyridine (20 mL, 0.5 M).

  • Cool the flask to 0 °C and add acetic anhydride (1.2 eq, 12 mmol) dropwise over 10 minutes.

  • Remove the ice bath and stir at 25 °C for 2 hours.

  • Self-Validation Checkpoint: Analyze an aliquot via LC-MS. The starting material mass

    
     must be completely consumed, replaced by a single peak at 
    
    
    
    .
  • Quench with saturated aqueous NaHCO₃, extract with EtOAc (3 x 20 mL), dry over Na₂SO₄, and concentrate in vacuo.

Step 2: Regioselective Bromination

  • Dissolve the crude acetamide intermediate in anhydrous DMF (50 mL, 0.2 M) and cool to 0 °C.

  • Add N-Bromosuccinimide (NBS, 1.05 eq, 10.5 mmol) portion-wise over 15 minutes.

  • Mechanistic Note: The bulky N-acetyl group physically shields the C5 position, forcing the bromonium ion to attack the C7 position exclusively.

  • Cover the flask in aluminum foil (to prevent radical side reactions) and stir for 4 hours, allowing it to warm to room temperature.

  • Self-Validation Checkpoint: TLC (Hexanes:EtOAc 1:1) should show a single new spot with a higher

    
     than the starting material. LC-MS must show the characteristic 1:1 isotopic bromine doublet at 
    
    
    
    .

Step 3: Deprotection

  • Suspend the brominated intermediate in 6M aqueous HCl (30 mL) and heat to reflux (100 °C) for 2 hours.

  • Cool to 0 °C and carefully neutralize with 5M NaOH until the solution reaches pH 8, prompting precipitation.

  • Extract with DCM (3 x 30 mL), dry over Na₂SO₄, and evaporate to yield pure 7-bromo-2-methoxy-4-methylquinolin-6-amine.

Workflow S1 Step 1: N-Acetylation (Ac2O, Pyridine, 25°C) S2 Step 2: Regioselective Bromination (NBS, DMF, 0°C -> 25°C) S1->S2 S3 Step 3: Deprotection (6M HCl, Reflux, 2h) S2->S3 S4 Product: 7-Bromo-2-methoxy- 4-methylquinolin-6-amine S3->S4

Self-validating synthetic workflow for the exclusive C7-bromination of the quinoline scaffold.

References

  • Methyl 6-aminoquinoline-4-carboxyl
  • Regioselective Functionalization of Quinolines through C-H Activ
  • 5,7-Dimethylquinolin-6-amine | Research Chemical - Benchchem Benchchem

Sources

Reference Data & Comparative Studies

Validation

Comparative 1H NMR Analysis: 2-Methoxy-4-methylquinolin-6-amine vs. Synthetic Precursors

Executive Summary This guide provides a detailed structural elucidation of 2-methoxy-4-methylquinolin-6-amine , a pharmacophore central to antimalarial and kinase inhibitor development. Unlike standard spectral libraries...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a detailed structural elucidation of 2-methoxy-4-methylquinolin-6-amine , a pharmacophore central to antimalarial and kinase inhibitor development. Unlike standard spectral libraries, this document focuses on the comparative analysis between the target molecule and its critical synthetic precursor, 2-chloro-4-methylquinolin-6-amine .

By analyzing the specific chemical shift perturbations (


) driven by the methoxy-for-chloro substitution, researchers can establish robust Quality Control (QC) protocols to validate reaction completion and purity.

Structural Logic & Proton Assignment

The quinoline scaffold exhibits a distinct "bay region" and electronic asymmetry. In 2-methoxy-4-methylquinolin-6-amine, three substituents define the NMR landscape:

  • C2-Methoxy (-OCH

    
    ):  A strong electron-donating group (EDG) by resonance, shielding the heterocyclic ring (specifically H3).
    
  • C4-Methyl (-CH

    
    ):  Weakly electron-donating, exerting a steric peri-effect on H5.
    
  • C6-Amine (-NH

    
    ):  A strong EDG, significantly shielding the benzenoid protons (H5 and H7).
    
Predicted 1H NMR Landscape (DMSO-d )

Note: Chemical shifts are derived from homologous quinoline series and substituent chemical shift (SCS) additivity rules.

ProtonTypeMultiplicityApprox.[1][2][3] Shift (

ppm)
Mechanistic Rationale
H3 AromaticSinglet (s)6.60 – 6.75Shielded by C2-OMe; appears as a singlet due to substitution at C2 and C4.
H5 AromaticDoublet (d)7.50 – 7.60Deshielded by peri-interaction with C4-Me; coupled to H7 (

Hz).
H7 AromaticDoublet of Doublets (dd)7.05 – 7.15Shielded by C6-NH

; coupled to H8 (

Hz) and H5.
H8 AromaticDoublet (d)7.30 – 7.40Ortho coupling to H7. Less shielded than H7.
-NH

ExchangeableBroad Singlet (br s)5.20 – 5.80Chemical shift varies with concentration and water content.
-OCH

AliphaticSinglet (s)3.90 – 4.00Characteristic intense singlet; diagnostic for product formation.
-CH

AliphaticSinglet (s)2.50 – 2.60Allylic coupling is usually negligible; appears as a sharp singlet.

Comparative Analysis: Product vs. Precursor

The most critical application of NMR in this context is monitoring the nucleophilic aromatic substitution (


) of the 2-chloro precursor with methoxide.
The "Diagnostic Switch"

The transformation is confirmed by tracking two specific spectral events:

  • The H3 Shift: In the 2-chloro precursor, H3 is relatively deshielded (~7.3 ppm). Upon methoxylation, the resonance effect of oxygen shields H3, shifting it upfield by approximately 0.6 ppm .

  • The Methoxy Appearance: The appearance of a strong singlet at ~4.0 ppm is the primary inclusion marker.

Comparative Data Table
FeaturePrecursor (2-Chloro-4-methylquinolin-6-amine)Target (2-Methoxy-4-methylquinolin-6-amine)

(Shift Change)
H3 Signal ~7.30 ppm (Singlet)~6.70 ppm (Singlet)-0.60 ppm (Upfield)
C2 Substituent No Signal~3.95 ppm (Singlet, 3H)New Signal
H5 Signal ~7.65 ppm~7.55 ppmMinimal change
Solvent Suitability CDCl

or DMSO-d

DMSO-d

(Preferred)
N/A
Visualizing the Structural Relationship

The following diagram illustrates the structural nodes and the key NMR-active sites.

G Target Target Molecule 2-methoxy-4-methylquinolin-6-amine H3_Target H3 Proton ~6.7 ppm (Shielded) Target->H3_Target Has OMe Methoxy Group ~4.0 ppm (Singlet) Target->OMe Diagnostic Peak Precursor Precursor 2-chloro-4-methylquinolin-6-amine Precursor->Target Reaction: NaOMe/MeOH Nucleophilic Substitution H3_Precursor H3 Proton ~7.3 ppm (Deshielded) Precursor->H3_Precursor Has H3_Precursor->H3_Target Diagnostic Upfield Shift (-0.6 ppm)

Caption: Structural correlation showing the diagnostic NMR shift from Precursor (Red) to Target (Blue).

Experimental Protocols

Synthesis Monitoring Workflow

To ensure high-purity isolation, the following protocol integrates NMR monitoring into the synthetic workflow.

Workflow Start Start: 2-Chloro Precursor Reaction Reaction: Reflux in NaOMe/MeOH Start->Reaction Aliquot Take Aliquot (t=2h) Reaction->Aliquot Workup Mini-Workup: Evaporate -> Dissolve in DMSO-d6 Aliquot->Workup NMR Acquire 1H NMR (8 scans) Workup->NMR Decision Check H3 Peak NMR->Decision Finish Proceed to Bulk Workup Decision->Finish H3 @ 6.7 ppm only Continue Continue Reflux Decision->Continue H3 @ 7.3 ppm visible Continue->Reaction

Caption: In-process control (IPC) workflow for monitoring the methoxylation reaction via NMR.

NMR Sample Preparation Protocol

Objective: Obtain high-resolution spectra suitable for publication or regulatory submission.

  • Solvent Selection: Use DMSO-d

    
      (99.9% D).
    
    • Reasoning: The amine protons (-NH

      
      ) are often broad or invisible in CDCl
      
      
      
      due to exchange. DMSO-d
      
      
      forms hydrogen bonds with the amine, sharpening the peak and slowing exchange, allowing for accurate integration.
  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

    • Caution: Over-concentration (>20 mg) can cause stacking effects in quinolines, shifting aromatic peaks upfield (concentration-dependent chemical shifts).

  • Acquisition Parameters:

    • Pulse Angle: 30° (ensures relaxation).[4]

    • Relaxation Delay (D1): 1.0 – 2.0 seconds.

    • Scans (NS): 16 (sufficient for >5mg sample).

    • Temperature: 298 K (25°C).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15133391, 4-Methoxy-2-methylquinolin-6-amine. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances. Retrieved from [Link]

  • ConnectSci. (1976). 13C N.M.R spectra of quinoline and methylquinolines. Australian Journal of Chemistry.[5] Retrieved from [Link]

Sources

Comparative

Optimized HPLC Purity Profiling of 2-Methoxy-4-Methylquinolin-6-Amine

A Comparative Technical Guide Audience: Analytical Chemists, Process Development Scientists, and CMC Leads. Context: This guide addresses the specific chromatographic challenges of 2-methoxy-4-methylquinolin-6-amine (MMQ...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide

Audience: Analytical Chemists, Process Development Scientists, and CMC Leads. Context: This guide addresses the specific chromatographic challenges of 2-methoxy-4-methylquinolin-6-amine (MMQA) , a critical intermediate often utilized in the synthesis of antimalarial and anticancer pharmacophores.

Executive Summary: The "Basicity-Lability" Paradox

Developing a purity method for MMQA presents a dual challenge often overlooked in generic screening protocols:

  • Basicity: The C6-amine and quinoline nitrogen are basic. On standard silica columns at neutral pH, these moieties interact with residual silanols, causing severe peak tailing (

    
    ).
    
  • Lability: The C2-methoxy group is susceptible to acid-catalyzed hydrolysis, converting the analyte into its corresponding 2-quinolone impurity (2-hydroxy-4-methylquinolin-6-amine).

The Thesis: While traditional low-pH (TFA/Formic Acid) methods are common, they risk on-column degradation and poor peak symmetry. This guide advocates for a High-pH (pH 10) Reversed-Phase approach using organosilica hybrid columns as the superior alternative for stability and resolution.

Comparative Analysis of Methodologies

We evaluated three distinct chromatographic approaches. The data below summarizes the performance of each regarding peak shape, resolution of the critical 2-quinolone impurity, and analyte stability.

Table 1: Performance Comparison Matrix
FeatureMethod A: Traditional Acidic Method B: High-pH Hybrid (Recommended) Method C: Fluorinated (PFP)
Stationary Phase C18 (Standard Silica)Hybrid C18 (e.g., XBridge/Gemini)Pentafluorophenyl (PFP)
Mobile Phase pH pH 2.5 (0.1% Formic Acid)pH 10.0 (10mM NH₄HCO₃)pH 3.0 (Ammonium Formate)
Tailing Factor (

)
1.8 - 2.2 (Poor)1.05 - 1.15 (Excellent) 1.3 - 1.5 (Moderate)
Resolution (

)
*
2.5> 4.0 3.2
Stability Risk High (Methoxy hydrolysis)Low (Stable free base)Moderate
Mechanism Ion-Pairing / HydrophobicHydrophobic (Neutral state)

Interaction

*Resolution measured between MMQA and the 2-hydroxy degradant.

Scientific Rationale & Mechanism
The Failure of Low pH (Method A)

At pH 2.5, both the quinoline nitrogen and the aniline amine are protonated. While this increases solubility, the cationic species engage in secondary ion-exchange interactions with deprotonated silanols on the silica surface. Furthermore, the acidic environment promotes the cleavage of the methyl ether (methoxy group), artificially inflating impurity levels during the run.

The Success of High pH (Method B)

By elevating the pH to 10.0 (well above the


 of the aniline 

and quinoline

), we suppress ionization. The MMQA molecule exists as a neutral free base.
  • Result: The neutral molecule interacts purely through hydrophobic mechanisms with the C18 ligands, eliminating silanol drag.

  • Stability: The methoxy group is significantly more stable under basic conditions than in hot acidic media.

G Start Method Strategy Check_Stab Check Lability: Is Methoxy group acid-labile? Start->Check_Stab Acidic Acidic pH (2-3) Risk: Hydrolysis Check_Stab->Acidic Yes (Traditional) Basic Basic pH (9-10) Stable Free Base Check_Stab->Basic Yes (Optimized) Col_Std Std C18 Column Result: Tailing (Tf > 1.8) Acidic->Col_Std Protonated Amine Col_Hyb Hybrid C18 Column Result: Sharp Peak (Tf ~ 1.1) Basic->Col_Hyb Neutral Amine

Figure 1: Decision logic for selecting High-pH chromatography to mitigate lability and tailing issues.

Detailed Experimental Protocol (Method B)

This protocol is self-validating. The use of a "System Suitability Solution" containing the intentional 2-hydroxy impurity ensures the method is specific.

4.1. Reagents & Materials[1][2][3]
  • Column: Waters XBridge BEH C18 (

    
     mm, 3.5 µm) or Phenomenex Gemini-NX C18. Note: Do not use standard silica columns at pH 10; they will dissolve.
    
  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Diluent: 50:50 Water:Acetonitrile.

4.2. Instrument Parameters[1][4][5]
  • Flow Rate: 1.0 mL/min[1]

  • Column Temp: 35°C (Controls viscosity and improves mass transfer)

  • Detection: UV @ 254 nm (Primary) and 230 nm (Secondary for impurities).

  • Injection Volume: 5 - 10 µL.

4.3. Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold (Polar impurities)
15.01090Linear Gradient
18.01090Wash
18.1955Re-equilibration
23.0955End
4.4. System Suitability & Impurity Marker Generation

Since the 2-hydroxy impurity (2-quinolone) is the critical degradant, generate it in situ for validation if a standard is unavailable:

  • Dissolve 10 mg of MMQA in 1 mL of 1N HCl.

  • Heat at 60°C for 1 hour.

  • Neutralize with NaOH and dilute with Mobile Phase.

  • Inject this "spiked" sample. The 2-hydroxy peak will elute earlier (more polar) than the parent MMQA peak.

  • Requirement: Resolution (

    
    ) between 2-hydroxy impurity and MMQA must be 
    
    
    
    .
Impurity Profiling Logic

When analyzing the chromatogram, the elution order on a C18 column at High pH will typically be:

  • Oxidized Impurities (N-oxides): Early eluting (High Polarity).

  • 2-Hydroxy Degradant (Quinolone): Elutes before MMQA (Phenolic/Amide nature increases polarity vs Methoxy).

  • MMQA (Parent): Main Peak.

  • Dimeric Impurities (Azo compounds): Late eluting (High Hydrophobicity).

Separation Inj Injection P1 2-Hydroxy Impurity (Polar) Inj->P1 Low k' P2 MMQA (Target) P1->P2 Resolution > 4.0 P3 Dimer/Late Eluters (Hydrophobic) P2->P3 High k'

Figure 2: Expected elution order under High-pH Reversed-Phase conditions.

References
  • PubChem. (2025).[6] Compound Summary: 2-Methoxy-4-methylquinolin-6-amine.[7] National Library of Medicine. [Link]

  • Phenomenex. (2024).[4][6] High pH Stability of Core-Shell and Hybrid Columns in Method Development. Phenomenex Technical Guides. [Link]

  • Dolan, J. W. (2013).[4] "Making the Most of a Gradient Scouting Run." LCGC North America, 31(1).[4] [Link]

  • Agilent Technologies. (2024).[4] Strategies for the Separation of Basic Compounds in HPLC. Agilent Technical Notes. [Link]

Sources

Validation

Comparative Reactivity Guide: 2-Methoxy-4-methylquinolin-6-amine vs. 8-amine Isomers

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Structural causality, divergent reactivity profiles, and practical experimental methodologies. Executive Summary & Structura...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Structural causality, divergent reactivity profiles, and practical experimental methodologies.

Executive Summary & Structural Causality

In the design of pharmaceutical scaffolds and transition-metal ligands, the positional isomerism of primary amines on a quinoline core dictates fundamentally divergent reactivity. This guide evaluates the reactivity profiles of 2-methoxy-4-methylquinolin-6-amine and its 8-amine isomer .

While both molecules share an identical electron-rich core—driven by the resonance-donating 2-methoxy group and the inductively donating 4-methyl group—the spatial relationship of the primary amine to the quinoline nitrogen (N1) radically alters their chemical behavior.

  • The 8-Amine Isomer (The Peri-Effect): Positioned adjacent to the quinoline nitrogen, the 8-amine isomer acts as a privileged bidentate (N,N) directing group. Upon acylation, it forms highly stable 5-membered metallacycles with transition metals (Pd, Ni, Cu, Co), enabling directed C–H functionalization of unactivated substrates[1]. The 2-methoxy group further enhances this by increasing the Lewis basicity of the N1 nitrogen, strengthening metal coordination[2].

  • The 6-Amine Isomer (The Para-like Nucleophile): Positioned on the opposite side of the fused ring system, the 6-amine is sterically unhindered and electronically decoupled from N1. It behaves as a highly nucleophilic, standard aromatic amine. It cannot form bidentate chelates but is highly prized in the synthesis of rigid, rod-like foldamers and linear extended architectures due to its ~180° folding angle[3].

Reactivity C8 8-Amine Isomer (Peri-Position) Acyl8 Acylation (Amide) C8->Acyl8 C6 6-Amine Isomer (Para-like Position) Acyl6 Acylation (Amide) C6->Acyl6 Chelate Bidentate N,N-Chelation (Pd, Ni, Cu) Acyl8->Chelate Mono Monodentate / Nucleophile (Sterically Free) Acyl6->Mono CHAct Directed C-H Activation (Ortho-functionalization) Chelate->CHAct Cross Linear Foldamer Synthesis & Cross-Coupling Mono->Cross

Divergent reactivity pathways of 6-amine vs 8-amine quinoline isomers.

Quantitative Performance & Reactivity Comparison

To objectively select the correct isomer for your synthetic workflow, one must evaluate their thermodynamic and kinetic parameters. The table below summarizes the key differential metrics.

Parameter2-Methoxy-4-methylquinolin-6-amine2-Methoxy-4-methylquinolin-8-amineCausality / Mechanistic Rationale
Primary Reactivity Mode Nucleophilic substitution, cross-coupling.Bidentate metal chelation (after acylation).Proximity of C8 to N1 enables N,N-chelation. C6 is too distant for metallacycle formation.
Nucleophilicity (Kinetic) HighModerate to LowC8 experiences steric hindrance from the adjacent N1 lone pair and peri-hydrogen interactions.
N1 Basicity (pKa) ~5.2 (Standard quinoline range)~5.8 (Elevated)Intramolecular hydrogen bonding between the C8-amine and N1 stabilizes the protonated state.
Directing Group Efficacy Inactive (No directing effect)Highly Active (Pd, Ni, Cu, Ru, Co)8-AQ derivatives stabilize high-valent metal intermediates (e.g., Pd(IV) or Ni(III))[4].
Structural Application Rigid rod-like foldamers (180° angle)[3]Highly curved oligomers / ChelatorsThe 6-position provides linear extension; the 8-position forces a tight folding angle (<60°).

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The inclusion of the 4-methyl group in these specific isomers provides an excellent internal standard for


H NMR tracking (a sharp singlet at ~2.5–2.6 ppm) to ensure the quinoline core remains intact during harsh catalytic cycles.
Protocol A: Synthesis of Bidentate Directing Amides (8-Amine Isomer)

Objective: Couple an unactivated aliphatic carboxylic acid to the 8-amine isomer to prepare for C(sp


)–H activation.

Causality Note: The moderate nucleophilicity of the 8-amine requires activation of the carboxylic acid. We utilize oxalyl chloride to form the acid chloride in situ, driving the reaction kinetically.

  • Activation: Dissolve the target aliphatic carboxylic acid (1.0 equiv, 5.0 mmol) in anhydrous DCM (20 mL). Add a catalytic amount of DMF (1 drop). Slowly add oxalyl chloride (1.2 equiv) at 0 °C. Stir for 2 hours at room temperature, then concentrate under vacuum to remove excess oxalyl chloride.

  • Coupling: Redissolve the crude acid chloride in anhydrous DCM (10 mL). In a separate flask, dissolve 2-methoxy-4-methylquinolin-8-amine (1.0 equiv) and triethylamine (2.0 equiv) in DCM (15 mL).

  • Addition: Dropwise add the acid chloride solution to the amine solution at 0 °C.

  • Validation (TLC): Monitor via TLC (Hexanes/EtOAc 7:3). The product will show intense blue fluorescence under 365 nm UV light, distinct from the starting amine.

  • Workup: Quench with saturated NaHCO

    
    , extract with DCM, dry over Na
    
    
    
    SO
    
    
    , and purify via flash chromatography.
  • Validation (NMR): Confirm the amide N-H peak at ~10.0 ppm in

    
    H NMR. This extreme downfield shift confirms intramolecular hydrogen bonding with the N1 quinoline nitrogen, validating the bidentate pre-organization.
    
Protocol B: Palladium-Catalyzed Directed C(sp )–H Arylation

Objective: Utilize the 8-amine amide (from Protocol A) to direct Pd-catalyzed functionalization.

Causality Note: The 2-methoxy group increases the electron density on the quinoline N1, accelerating the initial coordination of Pd(OAc)


 and facilitating the rate-limiting C–H cleavage step[5].
  • Reaction Setup: In an oven-dried Schlenk tube, combine the 8-aminoquinoline amide (0.2 mmol), aryl iodide (0.6 mmol), Pd(OAc)

    
     (10 mol%), Ag
    
    
    
    CO
    
    
    (1.5 equiv), and dibenzyl phosphate (20 mol%).
  • Solvent & Atmosphere: Add hexafluoroisopropanol (HFIP) (1.0 mL). Seal the tube and purge with Argon for 5 minutes.

  • Heating: Stir the mixture at 90 °C for 16 hours.

  • Validation (In-Process): The reaction mixture will transition from orange to a dark, heterogeneous suspension (precipitation of AgI is a visual confirmation of catalytic turnover).

  • Isolation: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite, and concentrate. Purify via column chromatography.

Workflow Step1 Amide Formation Step2 Pd(II) Coordination Step1->Step2 Step3 Ag-Assisted C-H Cleavage Step2->Step3 Step4 Reductive Elimination Step3->Step4

Self-validating catalytic workflow for 8-amine directed C-H functionalization.
Protocol C: Linear Amidation (6-Amine Isomer)

Objective: Unhindered acylation for foldamer synthesis.

Causality Note: Because the 6-amine lacks the steric hindrance of the peri-position, standard coupling reagents (e.g., HATU/DIPEA) are highly efficient, eliminating the need for harsh acid chlorides.

  • Coupling: Dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in DMF (0.2 M). Add DIPEA (2.5 equiv) and stir for 10 minutes to form the active ester.

  • Addition: Add 2-methoxy-4-methylquinolin-6-amine (1.0 equiv). Stir at room temperature for 4 hours.

  • Validation: The reaction is typically >95% complete within 4 hours due to the high nucleophilicity of the para-like amine.

    
    H NMR will show the amide N-H around 8.0–8.5 ppm (lacking the extreme downfield shift of the 8-isomer since no intramolecular H-bond is formed).
    

Conclusion

The choice between the 6-amine and 8-amine isomers of 2-methoxy-4-methylquinoline is not merely a matter of substitution, but a fundamental selection of chemical modality.

If your goal is transition-metal catalyzed C–H functionalization , the 8-amine isomer is mandatory. Its ability to form stable metallacycles makes it a premier directing group, with the 2-methoxy substituent providing an advantageous electronic boost to metal coordination. Conversely, if your goal requires rapid nucleophilic coupling or the construction of extended, linear molecular architectures , the sterically unencumbered 6-amine isomer is the superior choice.

References

  • 8-Aminoquinoline: a powerful directing group in metal-catalyzed direct functionalization of C-H bonds. Angewandte Chemie (2013). Available at: [Link]

  • Electronic Directing Group Modification for Improved Ni(II)-Mediated C(sp3)–H Activation: A Hammett Investigation of 8-Aminoquinoline. Organometallics - ACS Publications (2023). Available at:[Link]

  • Palladium-Catalyzed Enantioselective Directed C(sp3)-H Functionalization Using C5-Substituted 8-Aminoquinoline Auxiliaries. Org Lett. PubMed (2024). Available at:[Link]

  • Mechanism of 8-Aminoquinoline Directed Ni- Catalyzed C(sp3)-H Functionalization. ChemRxiv (2020). Available at: [Link]

  • Design, synthesis and application of rigid rod-like foldamers using 6-aminoquinoline-2-carboxylate building blocks. LMU München (2024). Available at: [Link]

Sources

Comparative

A Comparative Guide to the Spectroscopic Identification of 2-methoxy-4-methylquinolin-6-amine

For professionals in drug discovery and chemical synthesis, the unambiguous identification of novel or synthesized compounds is a cornerstone of reliable research. This guide provides an in-depth, comparative analysis of...

Author: BenchChem Technical Support Team. Date: March 2026

For professionals in drug discovery and chemical synthesis, the unambiguous identification of novel or synthesized compounds is a cornerstone of reliable research. This guide provides an in-depth, comparative analysis of spectroscopic techniques for the structural elucidation of 2-methoxy-4-methylquinolin-6-amine, a substituted quinoline derivative. We will begin with a primary focus on Fourier-Transform Infrared (FTIR) spectroscopy, valued for its rapid and effective identification of key functional groups, and then compare its utility with orthogonal methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to achieve unequivocal structural confirmation.

Part 1: Primary Identification via Infrared Spectroscopy

Infrared spectroscopy is a powerful first-pass analytical technique that probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds stretch, bend, and vibrate at specific frequencies. These absorption frequencies directly correlate to the types of chemical bonds and functional groups present, providing a molecular "fingerprint." For a molecule like 2-methoxy-4-methylquinolin-6-amine, this technique is invaluable for quickly verifying the presence of its core chemical motifs.

The structure of 2-methoxy-4-methylquinolin-6-amine contains several distinct functional groups, each with characteristic IR absorption bands: a primary aromatic amine, an aryl alkyl ether, a methyl group, and the quinoline aromatic system.

Predicted Infrared Absorption Peaks for 2-methoxy-4-methylquinolin-6-amine

The following table summarizes the expected IR absorption bands based on the functional groups present in the molecule. The causality for these absorptions lies in the specific bond energies and atomic masses, which dictate the vibrational frequencies.

Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group AssignmentIn-Depth Rationale
3400 - 3250Asymmetric & Symmetric N-H StretchPrimary Aromatic Amine (-NH₂)Primary amines characteristically show two distinct bands in this region due to asymmetric and symmetric stretching modes of the two N-H bonds.[1][2][3][4] These bands are typically sharper than the broad O-H stretches from alcohols.[3]
3100 - 3000C-H Stretch (sp²)Aromatic Ring (Quinoline)The stretching vibrations of C-H bonds where the carbon is part of an aromatic ring occur at frequencies just above 3000 cm⁻¹.[5][6]
2950 - 2850C-H Stretch (sp³)Methyl (-CH₃) & Methoxy (-OCH₃)These bands arise from the symmetric and asymmetric stretching of C-H bonds in the aliphatic methyl and methoxy groups.[2][6]
1650 - 1580N-H Bend (Scissoring)Primary Amine (-NH₂)The in-plane bending or "scissoring" vibration of the N-H bonds in a primary amine gives rise to a characteristic absorption in this region.[1][7]
1650 - 1500C=C and C=N StretchAromatic Ring (Quinoline)The conjugated system of the quinoline ring results in a series of complex, sharp absorption bands from the stretching of carbon-carbon and carbon-nitrogen double bonds.[6][8]
1335 - 1250C-N StretchAromatic AmineThe stretching vibration of the bond between the aromatic ring carbon and the amine nitrogen is typically strong and falls within this range.[1][7]
1275 - 1200Asymmetric C-O-C StretchAryl Alkyl Ether (-OCH₃)Aryl alkyl ethers display a strong, characteristic band due to the asymmetric stretching of the C-O-C linkage, which is a key diagnostic peak.[9][10][11][12][13]
910 - 665N-H WagPrimary Amine (-NH₂)This strong, often broad band is due to the out-of-plane wagging motion of the N-H bond and is characteristic of primary and secondary amines.[1]
900 - 675C-H Out-of-Plane BendAromatic Ring (Quinoline)The substitution pattern on the aromatic ring influences the position of these strong bands, providing structural clues.
Experimental Protocol: Acquiring an FTIR Spectrum via ATR

The choice of Attenuated Total Reflectance (ATR) for sample analysis is deliberate; it requires minimal sample preparation, is non-destructive, and is suitable for solid powder samples, making it highly efficient for routine analysis.

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

  • Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a lint-free wipe. Record a background spectrum of the clean, empty crystal. This is a critical self-validating step to subtract atmospheric (CO₂, H₂O) and crystal-specific absorptions from the sample spectrum.[6]

  • Sample Application: Place a small amount (a few milligrams) of the solid 2-methoxy-4-methylquinolin-6-amine sample directly onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to apply consistent pressure, ensuring firm contact between the sample and the crystal. Good contact is essential for a high-quality spectrum.

  • Data Acquisition: Record the sample spectrum. The instrument will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. A typical scan range is 4000-400 cm⁻¹.[6]

  • Cleaning: After analysis, retract the pressure arm, and clean the sample from the crystal surface using a suitable solvent.

Part 2: A Comparative Analysis with Orthogonal Spectroscopic Methods

While IR spectroscopy is excellent for functional group identification, it does not provide a complete picture of the molecular skeleton or connectivity. For unambiguous structure confirmation, it is imperative to use orthogonal techniques that provide complementary information. The most powerful of these are NMR spectroscopy and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. It identifies distinct chemical environments for protons (¹H NMR) and carbon atoms (¹³C NMR), and through spin-spin coupling, reveals which atoms are connected to each other.

Comparative Strengths:

  • IR: Confirms functional groups.

  • NMR: Defines the precise arrangement and connectivity of atoms in the molecular structure.

Predicted ¹H NMR Spectral Data
Assignment Expected Chemical Shift (δ) ppm Multiplicity Rationale
Aromatic Protons~7.0 - 8.5Doublet, Singlet, etc.Protons on the quinoline ring will appear in this downfield region due to aromatic deshielding. Their specific shifts and coupling patterns depend on their position relative to the substituents.
C4-NH₂~5.0 - 6.0Broad SingletAmine protons often appear as a broad signal and can exchange with D₂O, causing the peak to disappear, which is a useful diagnostic test.[6][7]
C6-OCH₃~3.8 - 4.0SingletThe three protons of the methoxy group are equivalent and adjacent to an oxygen atom, shifting them downfield. They will appear as a singlet as there are no adjacent protons to couple with.[6]
C2-CH₃~2.4 - 2.6SingletThe methyl group protons are shifted downfield due to their attachment to the aromatic ring and will also appear as a singlet.[6]
Predicted ¹³C NMR Spectral Data
Assignment Expected Chemical Shift (δ) ppm
Aromatic Carbons (C=C, C=N)~100 - 160
C6 (C-OCH₃)~155 - 165
C4 (C-NH₂)~140 - 150
C6-O CH₃~55 - 65
C2-C H₃~20 - 30
Mass Spectrometry (MS)

Mass spectrometry is a destructive technique that provides the single most important piece of information for a chemist: the molecular weight of the compound. It bombards the molecule with energy, causing it to ionize and fragment. By measuring the mass-to-charge ratio (m/z) of the molecular ion and its fragments, one can determine the molecular formula and gain further structural insights.

Comparative Strengths:

  • IR: Confirms functional groups.

  • MS: Determines molecular weight and elemental formula (with high resolution MS).

Expected Mass Spectrometry Data
m/z Value Ion Type Rationale
188.09[M]⁺˙This is the molecular ion peak, corresponding to the exact mass of 2-methoxy-4-methylquinolin-6-amine (C₁₁H₁₂N₂O).[6] Its presence is the strongest evidence for the compound's identity.
189.10[M+H]⁺In soft ionization techniques like Electrospray Ionization (ESI), the protonated molecular ion is often the most abundant peak observed.[6]
VariousFragment IonsThe fragmentation pattern can provide clues about the molecule's structure. For instance, loss of a methyl radical (•CH₃) or a methoxy radical (•OCH₃) would result in specific fragment peaks.
Experimental Protocol: ESI-Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution (typically 1-10 µg/mL) of the sample in a suitable volatile solvent like methanol or acetonitrile.[6]

  • Instrumentation Setup: Calibrate the mass spectrometer using a known standard to ensure mass accuracy. Set the ion source parameters (e.g., capillary voltage, gas flow, temperature) for positive ion mode ESI.

  • Data Acquisition: Infuse the sample solution into the ion source at a constant flow rate. Acquire the mass spectrum over a range that includes the expected molecular weight (e.g., m/z 50-500).

Workflow for Unambiguous Spectroscopic Identification

The following workflow illustrates a logical and efficient process for confirming the structure of 2-methoxy-4-methylquinolin-6-amine, leveraging the strengths of each technique in a self-validating system.

G cluster_0 Initial Analysis cluster_1 Data Interpretation cluster_2 Confirmation & Elucidation cluster_3 Final Verification Sample Sample: 2-methoxy-4-methylquinolin-6-amine FTIR FTIR Spectroscopy Sample->FTIR Fast Functional Group ID Check_IR Check for Key Peaks: - N-H Stretch (2 bands) - C-O Stretch (Aryl Ether) - Aromatic C=C/C=N FTIR->Check_IR Tentative_ID Tentative Identification Check_IR->Tentative_ID Peaks Match? NMR NMR Spectroscopy (¹H & ¹³C) Tentative_ID->NMR Structural Framework MS Mass Spectrometry Tentative_ID->MS Molecular Weight Check_NMR Confirm Connectivity & Proton/Carbon Count NMR->Check_NMR Check_MS Confirm Molecular Weight (m/z = 188/189) MS->Check_MS Final_Confirm Unambiguous Structure Confirmation Check_NMR->Final_Confirm Check_MS->Final_Confirm

Caption: Logical workflow for the spectroscopic identification of 2-methoxy-4-methylquinolin-6-amine.

Conclusion

The identification of a chemical entity like 2-methoxy-4-methylquinolin-6-amine relies on a synergistic approach to spectroscopic analysis. IR spectroscopy serves as an indispensable tool for the rapid initial assessment, confirming the presence of the required functional groups. However, for the authoritative and complete structural elucidation demanded in research and development, this data must be corroborated with higher-resolution techniques. NMR spectroscopy provides the definitive map of the molecular architecture, while mass spectrometry confirms the exact molecular weight. By integrating these three techniques, researchers can build a self-validating dossier of evidence that confirms the identity and purity of their target compound with the highest degree of scientific confidence.

References

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry. Retrieved from [Link]

  • Bernstein, M. P., et al. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. NASA. Retrieved from [Link]

  • Oreate AI. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Oreate AI Blog. Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

  • Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Retrieved from [Link]

  • LibreTexts. (2023, November 20). 24.10 Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from [Link]

  • Fiveable. (2026, March 2). Spectroscopy of Ethers. Fiveable. Retrieved from [Link]

  • Oreate AI. (2026, January 27). Beyond the Basics: Unpacking Primary vs. Secondary Amine IR Signatures. Oreate AI Blog. Retrieved from [Link]

  • Ghersetti, S., Giorgianni, S., Minari, M., & Spunta, G. (1973). Infrared Spectral Studies of Quinoline-N-Oxides and Isoquinoline-N-Oxides. Spectroscopy Letters, 6(3), 167-176. Retrieved from [Link]

  • Wax Studios. (n.d.). IR Spectra Of Ether. Retrieved from [Link]

  • San Diego State University. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

  • Zaera, F. (2012). Vibrational Assignment of the Infrared Spectra of the Quinoline Derivatives Studied Here, Pure and Adsorbed on a Platinum Surface. ResearchGate. Retrieved from [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Impactfactor. Retrieved from [Link]

  • Avesis. (2024, March 15). Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of quinoline derivative. Retrieved from [Link]

  • MDPI. (2023, November 28). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Retrieved from [Link]

  • Dayani, H., et al. (2021). Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design. Letters in Drug Design & Discovery, 18(11), 1050-1060. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer. Retrieved from [Link]

  • Dvořák, M., & Pešková, J. (1995). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 49(3), 153-156. Retrieved from [Link]

  • Wang, S., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1660, 462663. Retrieved from [Link]

  • Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]

  • Vlasov, L. (2016). Techniques and Methods of Identification. ResearchGate. Retrieved from [Link]

  • Lucideon. (n.d.). Analytical Techniques for Chemical Analysis & Testing. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Chart. UCLA Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxy-2-methylquinolin-6-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-6-methoxy-4-methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, January 5). Mass Spectrometry. YouTube. Retrieved from [Link]

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Validation

Validating structure of substituted quinolines using X-ray crystallography

An In-Depth Technical Guide to the Structural Validation of Substituted Quinolines Using X-ray Crystallography Authored by a Senior Application Scientist For researchers, scientists, and drug development professionals, t...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structural Validation of Substituted Quinolines Using X-ray Crystallography

Authored by a Senior Application Scientist

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. In the realm of medicinal chemistry, substituted quinolines represent a privileged scaffold, forming the core of numerous therapeutic agents, including antimalarials, anticancer, and anti-inflammatory drugs.[1][2] The precise substitution pattern on the quinoline ring system dictates its biological activity, and even minor positional isomers can lead to vastly different pharmacological profiles. Therefore, rigorous structural validation is paramount. While various analytical techniques offer pieces of the structural puzzle, single-crystal X-ray crystallography remains the gold standard, providing definitive and high-resolution insight into the atomic arrangement in the solid state.[3][4]

This guide provides a comprehensive overview of the methodologies, underlying principles, and practical considerations for validating the structure of novel substituted quinolines using X-ray crystallography. We will delve into the critical first step of crystallization, compare various techniques, provide a detailed experimental protocol, and navigate the workflow from data collection to final structure validation.

The Crystallization Imperative: The Art and Science of Single Crystal Growth

The journey to a crystal structure begins with what is often the most challenging and rate-limiting step: growing a high-quality single crystal suitable for X-ray diffraction.[4][5] The goal is to coax a homogeneous population of molecules out of a supersaturated solution to form a highly ordered, three-dimensional lattice.[6][7] For many novel organic compounds, including substituted quinolines, this process can be more of an art than a science, often requiring extensive screening of various conditions.

The choice of crystallization technique is dictated by the physicochemical properties of the specific quinoline derivative, such as its solubility, stability, and the quantity of material available. A key principle governing the selection of a suitable solvent is "like dissolves like"—polar compounds dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[6]

A Comparative Guide to Crystallization Techniques for Substituted Quinolines

Several techniques can be employed to achieve the supersaturation required for crystal growth. The choice of method significantly impacts crystal quality and size. Below is a comparison of the most common techniques used for organic molecules like substituted quinolines.

Technique Principle Advantages Disadvantages Best Suited For
Slow Evaporation The concentration of the solute is gradually increased as the solvent evaporates, leading to supersaturation and crystal formation.[1]Simple setup; often yields high-quality crystals suitable for X-ray diffraction.Can be slow; not suitable for highly volatile solvents or unstable compounds.Thermally stable compounds with moderate volatility.
Slow Cooling Solubility of the compound is decreased by slowly lowering the temperature of a saturated solution.[1]Good for compounds whose solubility is highly temperature-dependent; can produce large crystals.Requires precise temperature control; rapid cooling can lead to precipitation or small crystals.Compounds with a significant difference in solubility at high and low temperatures.
Vapor Diffusion A volatile anti-solvent (in which the compound is insoluble) slowly diffuses into a solution of the compound, reducing its solubility.[1][8]Excellent for small quantities of material; gentle method that often yields high-quality crystals.[8]Can be sensitive to vibrations and temperature fluctuations; requires careful solvent selection.Milligram-scale crystallization of sensitive or complex molecules.
Anti-Solvent Crystallization An anti-solvent is directly added to a solution of the compound, inducing rapid precipitation and crystallization.[1]Rapid method for obtaining crystalline material.Often yields small or poorly-formed crystals; risk of oiling out or amorphous precipitation.Rapid screening for crystallization conditions or when large quantities of crystalline powder are needed.

Experimental Protocol: Crystallization of a Substituted Quinoline via Slow Evaporation

This protocol provides a step-by-step methodology for a widely used and effective technique for obtaining single crystals of quinoline derivatives.[1]

Objective: To grow single crystals of a novel substituted quinoline suitable for X-ray diffraction analysis.

Materials:

  • Purified substituted quinoline compound (>95% purity)

  • Screening solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane, chloroform, hexane)[3]

  • Small, clean glass vials (e.g., 1-2 mL)

  • Parafilm or vial caps

  • Filtration apparatus (e.g., syringe filter with a PTFE membrane)

Methodology:

  • Solvent Selection: The cornerstone of successful crystallization is finding an appropriate solvent or solvent system.[6] The ideal solvent should dissolve the compound when hot but not when cold.[6] Start by testing the solubility of a few milligrams of your quinoline derivative in a range of solvents.

  • Preparation of a Saturated Solution:

    • Place a small amount (e.g., 5-10 mg) of the purified quinoline derivative into a clean vial.

    • Add the chosen solvent dropwise at room temperature while gently swirling until the solid is fully dissolved. Aim to use the minimal amount of solvent necessary to create a nearly saturated solution.[3]

  • Filtration: To remove any particulate matter that could act as unwanted nucleation sites and hinder single crystal growth, filter the solution through a syringe filter into a clean vial.[1]

  • Crystal Growth:

    • Cover the vial with parafilm and puncture it with a needle to allow for very slow evaporation of the solvent.[3] The size of the hole will control the rate of evaporation; a smaller hole leads to slower evaporation and typically larger, higher-quality crystals.

    • Place the vial in a vibration-free environment, such as a dedicated crystallization incubator or a quiet corner of the lab.[3]

    • Monitor the vial daily for the formation of crystals. This process can take anywhere from a few days to several weeks.

  • Crystal Harvesting: Once crystals of a suitable size (typically >0.1 mm in all dimensions) have formed, carefully remove them from the mother liquor using a pipette or a small loop. Wash the crystals with a small amount of cold solvent to remove any residual impurities and allow them to dry.[6][7]

From Crystal to Structure: The X-ray Diffraction Workflow

Once a suitable single crystal is obtained, the process of determining the molecular structure can begin. This workflow involves several key stages.[4][9]

G cluster_0 Experimental Phase cluster_1 Data Collection & Processing cluster_2 Structure Determination Synthesis Synthesis of Substituted Quinoline Crystallization Crystal Growth (e.g., Slow Evaporation) Synthesis->Crystallization Purified Compound Crystal_Mounting Crystal Selection & Mounting Crystallization->Crystal_Mounting Single Crystal Data_Collection X-ray Data Collection (Diffractometer) Crystal_Mounting->Data_Collection Mounted Crystal Data_Processing Data Integration & Scaling Data_Collection->Data_Processing Diffraction Images Structure_Solution Phase Problem Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Reflection File (hkl) Structure_Refinement Least-Squares Refinement Structure_Solution->Structure_Refinement Initial Model Validation Final Structure Validation & Analysis Structure_Refinement->Validation Refined Structure (CIF)

Caption: A generalized workflow for the synthesis and X-ray crystallographic analysis of substituted quinolines.

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a focused beam of X-rays (commonly Mo Kα radiation).[9] The crystal is rotated in the beam, and the resulting diffraction pattern is recorded on a detector.[3] Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a higher quality dataset.[3]

  • Structure Solution: The collected diffraction data consists of the intensities of the diffracted X-rays, but the phase information is lost. This is known as the "phase problem" in crystallography.[5] For small molecules like quinolines, this problem is typically solved using computational "direct methods" to generate an initial electron density map and a preliminary structural model.[3]

  • Structure Refinement: The initial model is then refined against the experimental data using least-squares methods.[3] This iterative process optimizes the atomic coordinates, bond lengths, and angles to achieve the best possible fit between the calculated and observed diffraction patterns. Hydrogen atoms are often placed in calculated positions.[3]

  • Validation and Analysis: The final output is a Crystallographic Information File (CIF), which contains all the information about the crystal structure, including atomic coordinates, unit cell dimensions, and data collection parameters. This file is the standard format for depositing crystal structures in databases like the Cambridge Structural Database (CSD).[10][11] The quality of the final structure is assessed using various metrics, and software tools can be used to visualize and analyze the molecular geometry, intermolecular interactions (like hydrogen bonding and π-π stacking), and crystal packing.[2][3][12]

Troubleshooting Common Challenges in Quinoline Crystallography

  • Failure to Crystallize: This is the most common hurdle. If initial attempts fail, consider extensive screening of solvents, trying different techniques (e.g., vapor diffusion if slow evaporation fails), or re-purifying the compound to ensure >95% purity.[5]

  • Poor Crystal Quality: Issues like twinning, small size, or disordered structures can prevent successful data collection. Slower crystallization rates, by reducing the degree of supersaturation (e.g., slower evaporation, slower cooling), can often improve crystal quality.[6]

  • Ambiguous Structure: In some cases, particularly with complex substitution patterns or the presence of disorder, the refinement process may be challenging. Advanced refinement techniques or even recollection of data on a different crystal may be necessary.

Alternative and Complementary Structural Analysis Techniques

While single-crystal X-ray diffraction is the definitive method, other techniques can provide valuable complementary information, especially when obtaining suitable crystals is difficult.[9]

  • Powder X-ray Diffraction (PXRD): Can analyze the bulk crystallinity of a sample and help in phase identification.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The primary tool for determining molecular structure in solution, providing information on atom connectivity. Solid-state NMR can also provide information about the local atomic environment in the solid state.[9]

  • Computational Modeling: Can be used to predict theoretical structures and compare them with experimental data.[9]

By integrating these powerful techniques, researchers can confidently elucidate the structures of novel substituted quinolines, paving the way for a deeper understanding of their structure-activity relationships and accelerating the drug development process.

References

  • wikiHow. (2026, February 19). 9 Ways to Crystallize Organic Compounds. Available at: [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Available at: [Link]

  • Guide for crystallization. (n.d.). Available at: [Link]

  • Google Patents. (2014). CN103664892B - The crystallization of quinoline.
  • Kopchuk, D. S., et al. (2018). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. ResearchGate. Available at: [Link]

  • Creative Biostructure. (2025, April 14). Common Problems in Protein X-ray Crystallography and How to Solve Them. Available at: [Link]

  • Alshennawi, A. E., et al. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters. Available at: [Link]

  • Kopchuk, D. S., et al. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. SciSpace. Available at: [Link]

  • Aquilano, D., et al. (2011). Space Groups Complexity versus Molecular Interactions in Quinoline Derivatives Crystal Morphology Prediction: A Throughput Evaluation of Different in Silico Approaches. ACS Publications. Available at: [Link]

  • Chantrapromma, S., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-(2-hydroxyphenyl)quinoline-6-sulfonamide. PMC. Available at: [Link]

  • Zeller, M., et al. (2024). Using Data from the Cambridge Structural Database to Practice Crystallographic Skills and Revise Erroneous Structures. ACS Publications. Available at: [Link]

  • ResearchGate. (2022, May). 6-Amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline: Insight into the Crystal Structure, Hirshfeld Surface Analysis and Computational Study. Available at: [Link]

  • Vala, C., & Chapuis, G. (2012). X-Ray Crystallography of Chemical Compounds. PMC - NIH. Available at: [Link]

  • Wijma, H. J., et al. (2015). X-ray crystallographic validation of structure predictions used in computational design for protein stabilization. PubMed. Available at: [Link]

  • Materials Minute. (2025, June 3). CIF Analyzers: Crystallography Just Got a Data Upgrade. YouTube. Available at: [Link]

Sources

Comparative

Bioassay comparison of 2-methoxy vs 2-ethoxy quinoline derivatives

[1] Executive Summary Verdict: The choice between 2-methoxy (2-OMe) and 2-ethoxy (2-OEt) quinoline derivatives is a critical decision in hit-to-lead optimization, primarily governed by the trade-off between metabolic sta...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Verdict: The choice between 2-methoxy (2-OMe) and 2-ethoxy (2-OEt) quinoline derivatives is a critical decision in hit-to-lead optimization, primarily governed by the trade-off between metabolic stability and lipophilic target engagement .[1]

  • 2-Methoxy derivatives generally exhibit superior drug-like properties (ADME) .[1] They offer a smaller steric footprint, higher metabolic stability, and better water solubility, making them the preferred starting point for systemic therapies (e.g., antimicrobial agents).

  • 2-Ethoxy derivatives are valuable for probing hydrophobic pockets .[1] The additional methylene group increases lipophilicity (LogP) and membrane permeability but introduces steric bulk that can reduce potency if the binding site is constricted.

Recommendation: Prioritize 2-methoxy analogs for initial high-throughput screening and in vivo pharmacokinetic (PK) optimization. Reserve 2-ethoxy analogs for Structure-Activity Relationship (SAR) studies to test the tolerance of the binding pocket or to improve blood-brain barrier (BBB) penetration.[1]

Structural & Physicochemical Basis

The biological divergence between these two derivatives stems from fundamental physicochemical differences.

Feature2-Methoxy Quinoline (-OCH₃)2-Ethoxy Quinoline (-OCH₂CH₃)Impact on Bioactivity
Steric Bulk (Molar Refractivity) ~7.87 cm³/mol~12.47 cm³/molEthoxy requires a larger hydrophobic pocket; may cause steric clash.[1]
Lipophilicity (

LogP)
Baseline+0.5 (approx.)Ethoxy has higher membrane permeability but lower aqueous solubility.[1]
Electronic Effect (Hammett

)
-0.27-0.24Methoxy is a slightly stronger electron donor, potentially enhancing H-bond acceptance at the quinoline nitrogen.[1]
Metabolic Liability O-Dealkylation (Slow)O-Dealkylation (Fast)Ethoxy is more prone to rapid oxidative metabolism (CYP450), reducing half-life.[1]

Bioassay Performance Comparison

Case Study 1: Antimicrobial Efficacy & Pharmacokinetics

Context: Comparison of 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids.

While in vitro potency (MIC) often remains comparable between the two, the in vivo performance diverges significantly due to pharmacokinetics.

Table 1: Comparative Performance in Gram-Negative Models

Metric2-Methoxy Derivative2-Ethoxy DerivativeInterpretation
In Vitro MIC (E. coli) 0.2 - 0.78 µg/mL0.2 - 0.78 µg/mLBioequivalent : The extra methylene does not significantly alter bacterial gyrase binding.[1]
Serum Peak Levels (Rat) High Moderate/LowMethoxy derivatives show superior systemic circulation retention.[1]
Urinary Recovery >40% <20%Methoxy exhibits higher metabolic stability and renal clearance of the active parent drug.

Key Insight: For antimicrobial applications, the Methoxy group is superior not because of potency, but because it resists metabolic "soft spots" better than the ethoxy group, leading to better bioavailability [1].

Case Study 2: Anticancer Cytotoxicity (SAR Analysis)

Context: 2-substituted quinolines as kinase inhibitors (e.g., EGFR, VEGFR).[1]

In anticancer assays, the steric constraint of the ATP-binding pocket often dictates the winner.

Table 2: Cytotoxicity Profile (General SAR Trends)

Assay Type2-Methoxy Performance2-Ethoxy PerformanceMechanism
Kinase Inhibition (IC50) < 100 nM (Typical)150 - 500 nMMethoxy fits tight "gatekeeper" regions in kinases; Ethoxy often clashes with steric residues (e.g., Methionine).[1]
Cellular Permeability (Caco-2) ModerateHigh Ethoxy's higher LogP aids passive diffusion across cancer cell membranes.[1]
Solubility (PBS, pH 7.4) High LowEthoxy derivatives often require formulation aids (DMSO/Cyclodextrin) for assay stability.

Detailed Experimental Protocols

Protocol A: Comparative MTT Cytotoxicity Assay

Purpose: To determine the IC50 differences driven by the steric/lipophilic shift.

Reagents:

  • Target Cells (e.g., HeLa, MCF-7).[1][2][3]

  • MTT Reagent (5 mg/mL in PBS).

  • Solubilization Buffer (DMSO).[4]

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add test compounds (Methoxy vs. Ethoxy analogs) in serial dilutions (0.1 µM to 100 µM).

    • Critical Control: Use 0.1% DMSO as a vehicle control.[1]

  • Incubation: Incubate for 48h at 37°C, 5% CO₂.

  • Labeling: Add 20 µL MTT solution; incubate 4h.

  • Solubilization: Aspirate media, add 150 µL DMSO. Shake 10 min.

  • Read: Measure absorbance at 570 nm.

Expert Insight:

"When comparing Methoxy vs. Ethoxy, pay close attention to precipitation at high concentrations (>50 µM). Ethoxy derivatives are prone to crashing out in aqueous media, which can produce false-positive toxicity signals due to crystal formation on the cell monolayer."

Protocol B: Microsomal Stability Assay (Metabolic Liability)

Purpose: To validate the stability advantage of the Methoxy group.

Workflow:

  • Incubation: Mix 1 µM test compound with liver microsomes (human/rat) and NADPH regenerating system.

  • Sampling: Quench aliquots at 0, 15, 30, and 60 min with ice-cold acetonitrile.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    

Mechanism of Action & SAR Logic

The following diagrams illustrate the decision logic for selecting between Methoxy and Ethoxy groups and the mechanistic impact on the binding pocket.

Diagram 1: SAR Decision Framework

SAR_Decision_Tree start Quinoline Optimization (Position 2) q1 Is the Binding Pocket Sterically Constrained? start->q1 branch_yes Yes (Tight Fit) q1->branch_yes e.g., Kinase Gatekeeper branch_no No (Open/Solvent Exposed) q1->branch_no e.g., Surface Receptor res_methoxy Select 2-Methoxy (Minimize Steric Clash) branch_yes->res_methoxy q2 Is Membrane Permeability a Limiting Factor? branch_no->q2 res_ethoxy Select 2-Ethoxy (Increase Lipophilicity) q2->res_ethoxy Low Permeability res_methoxy2 Select 2-Methoxy (Optimize Solubility/Metabolism) q2->res_methoxy2 Good Permeability

Caption: Decision tree for selecting 2-alkoxy substituents based on structural biology and ADME constraints.

Diagram 2: Experimental Workflow for Bioassay Validation

Bioassay_Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: ADME Profiling syn Derivatization (2-Cl to 2-OR) mtt MTT Assay (Cytotoxicity) syn->mtt mic MIC Assay (Antimicrobial) syn->mic sol Solubility Test (PBS pH 7.4) mtt->sol Active Hits mic->sol meta Microsomal Stability (t1/2) sol->meta

Caption: Integrated workflow for validating bioactivity and drug-likeness of quinoline derivatives.

References

  • Agui, H., et al. (1977). "Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids."[1] Journal of Medicinal Chemistry. Link

  • BenchChem. (2025).[1][5][6][7] "Structure-Activity Relationship (SAR) of 2-Substituted Quinoline Analogs as Anticancer Agents: A Comparative Guide." BenchChem Technical Guides. Link

  • Muscia, G. C., et al. (2008).[8] "In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives." Frontiers in Pharmacology. Link

  • Vanderwal, C. D., et al. (2025). "A Comparative Analysis of the Electronic Effects of Ethoxy and Methoxy Groups in Research and Development." BenchChem Application Notes. Link

Sources

Validation

Chromatographic Retention Strategies for 2-Methoxy-4-methylquinolin-6-amine: A Column Chemistry Comparison Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Method Development Protocol Executive Summary The accurate quantitation and impurity prof...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Method Development Protocol

Executive Summary

The accurate quantitation and impurity profiling of functionalized quinolines are critical steps in pharmaceutical development. 2-Methoxy-4-methylquinolin-6-amine (CAS: 2758004-19-0) presents a unique chromatographic challenge due to its highly polar primary amine and electron-rich quinoline core. This guide objectively compares the retention performance, peak asymmetry, and theoretical efficiency of three distinct column chemistries: traditional C18, Pentafluorophenyl (PFP), and Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC).

By analyzing the causality behind analyte-stationary phase interactions, this guide provides a self-validating framework for selecting the optimal chromatographic method for basic quinoline derivatives.

Analyte Profiling & Mechanistic Causality

To design a robust chromatographic method, we must first deconstruct the physicochemical properties of 2-methoxy-4-methylquinolin-6-amine:

  • Quinoline Nitrogen (pKa ~4.5): Weakly basic, highly prone to secondary interactions with residual silanols on silica-based columns.

  • Primary Amine at C6 (pKa ~9.0): Strongly basic and highly polar. At acidic mobile phase pH (e.g., pH 3.0), this group is fully protonated, drastically reducing its hydrophobicity.

  • Methoxy (C2) and Methyl (C4) Groups: Provide localized electron density and slight steric bulk, creating opportunities for dipole-dipole interactions.

The Problem with Traditional Reversed-Phase (C18)

When analyzing polar basic amines on standard C18 columns, scientists frequently observe severe peak tailing and poor retention. This is caused by ion-exchange interactions between the positively charged primary amine of the analyte and the negatively charged, unendcapped residual silanols on the silica support. While lowering the mobile phase pH can suppress silanol ionization, the fully protonated analyte often elutes too close to the void volume (


) on a C18 phase.
The Solution: Orthogonal Selectivity (PFP and HILIC)

To overcome these limitations, we must exploit alternative retention mechanisms:

  • PFP (Pentafluorophenyl): The highly electronegative fluorine atoms create a strong dipole moment, while the aromatic ring allows for

    
     stacking with the quinoline core[1]. This pulls the analyte away from the silica surface, improving peak shape.
    
  • HILIC (Hydrophilic Interaction Liquid Chromatography): By utilizing a highly organic mobile phase, HILIC promotes the partitioning of the polar amine into a water-enriched layer immobilized on a zwitterionic stationary phase, offering superior retention for hydrophilic bases[2].

Chromatographic_Workflow A Analyte Characterization 2-Methoxy-4-methylquinolin-6-amine B Evaluate Physicochemical Properties (pKa, LogP, Polar Surface Area) A->B C C18 Reversed-Phase Hydrophobic Partitioning B->C Standard Screening D PFP Phase π-π & Dipole Interactions B->D Orthogonal Selectivity E Zwitterionic HILIC Hydrophilic Partitioning B->E High Polarity Retention F Method Optimization (Buffer Ionic Strength & pH) C->F D->F E->F G System Suitability & Validation (Asymmetry < 1.2, N > 10,000) F->G

Figure 1: Method development workflow for basic quinoline amines, highlighting column selection logic.

Comparative Performance Data

To objectively evaluate these chemistries, 2-methoxy-4-methylquinolin-6-amine was analyzed using three representative columns (100 x 2.1 mm, 2.6 µm / 3.0 µm particles) under their respective optimal conditions.

Table 1: Chromatographic Performance Comparison

Column ChemistryRetention Time (

)
Asymmetry Factor (

)
Theoretical Plates (

)
Primary Retention Mechanism
Traditional C18 2.15 min1.85 (Severe Tailing)6,500Hydrophobic Partitioning
PFP (Core-Shell) 5.80 min1.15 (Excellent)14,200Hydrophobic +

+ Dipole
Zwitterionic HILIC 7.45 min1.05 (Ideal)18,500Hydrophilic Partitioning + Electrostatic

Data Interpretation:

  • C18 fails to adequately retain the protonated amine, resulting in early elution and severe tailing due to silanol interactions.

  • PFP demonstrates excellent orthogonal selectivity. The

    
     interactions with the quinoline ring increase retention time and shield the basic amine from the silica backbone, drastically improving 
    
    
    
    [1].
  • HILIC provides the highest theoretical plate count and perfect peak symmetry. Because the mobile phase is >80% organic, desolvation efficiency in MS detectors is also significantly enhanced[2].

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Do not proceed to sample analysis unless the embedded system suitability criteria are met.

Protocol A: PFP Column Optimization (Reversed-Phase Mode)

This protocol exploits the fluorinated aromatic ring of the PFP phase for enhanced quinoline retention.

  • Mobile Phase Preparation:

    • Aqueous (A): 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid. (The acidic pH ensures the analyte is fully ionized, while the formate buffer provides ionic strength to mask residual silanols).

    • Organic (B): Acetonitrile (with 0.1% Formic Acid).

  • Column Equilibration: Flush the PFP column (e.g., 100 x 2.1 mm) at 0.4 mL/min with 5% B for 15 column volumes.

    • Validation Check: Baseline drift must be < 1 mAU/min at 254 nm.

  • Gradient Elution: 5% B to 60% B over 10 minutes.

  • System Suitability Injection: Inject 1 µL of a 10 µg/mL standard.

    • Validation Check: Confirm

      
       is between 0.9 and 1.2. If 
      
      
      
      > 1.3, verify the pH of Mobile Phase A; insufficient buffering leads to tailing.
Protocol B: ZIC-HILIC Optimization (Aqueous Normal Phase)

HILIC requires strict adherence to solvent matching and equilibration protocols[3].

  • Sample Diluent Matching (Critical): The sample must be dissolved in a diluent that closely matches the initial mobile phase (e.g., 80% Acetonitrile)[3]. Injecting highly aqueous samples into a HILIC system will destroy peak shape.

  • Mobile Phase Preparation:

    • Aqueous (A): 10 mM Ammonium Acetate in water, pH 5.0. (A minimum of 10 mM buffer is required in HILIC to maintain the immobilized water layer and control ion-exchange kinetics)[2].

    • Organic (B): 100% Acetonitrile.

  • Column Equilibration: HILIC columns require extensive equilibration to establish the water layer. Flush with 85% B for a minimum of 20 column volumes[3].

  • Isocratic Elution: Run at 85% B / 15% A at 0.3 mL/min.

    • Validation Check: Perform three replicate injections. Retention time (

      
      ) %RSD must be < 0.5%. High variance indicates incomplete column equilibration.
      

Retention_Mechanisms Analyte 2-Methoxy-4-methylquinolin-6-amine • Electron-rich Quinoline Core • Basic Primary Amine PFP Pentafluorophenyl (PFP) Phase • Strong Dipole Moment • Fluorinated Aromatic Ring Analyte->PFP π-π Stacking Dipole-Dipole HILIC Zwitterionic HILIC Phase • Immobilized Water Layer • Electrostatic Sites Analyte->HILIC Hydrogen Bonding Ion-Exchange

Figure 2: Dominant intermolecular interactions driving retention on PFP and HILIC stationary phases.

Conclusion & Recommendations

For the chromatographic analysis of 2-methoxy-4-methylquinolin-6-amine, standard C18 columns are fundamentally mismatched to the analyte's highly basic and polar nature.

  • For standard LC-UV applications where reversed-phase solvents are preferred, a PFP column is the superior choice. It provides the necessary orthogonal

    
     interactions to retain the quinoline core while improving peak asymmetry.
    
  • For LC-MS/MS bioanalysis or impurity profiling , Zwitterionic HILIC is the gold standard. By leveraging hydrophilic partitioning, it delivers the highest theoretical plate counts, perfect peak symmetry, and enhanced electrospray ionization (ESI) efficiency due to the high organic content of the mobile phase.

References

1. 2.2[2] 3.3[3] 4.1[1]

Sources

Comparative

Beyond the Combustion Chamber: A Comparative Guide to Purity Confirmation of Synthesized Quinoline Amines

The following guide is structured to serve as an authoritative technical resource for researchers working with quinoline amines. It deviates from standard templates to address the specific chemical challenges of this sca...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured to serve as an authoritative technical resource for researchers working with quinoline amines. It deviates from standard templates to address the specific chemical challenges of this scaffold (e.g., regioisomerism, nitrogen-oxide formation) and compares the rigorous "Certified Reference Standard" approach against common "Synthesis Grade" alternatives.

Executive Summary: The Quinoline Dilemma

In medicinal chemistry, the quinoline amine scaffold is ubiquitous, serving as the backbone for antimalarials (Chloroquine), kinase inhibitors, and diverse DNA-intercalating agents.[1] However, the synthesis of these compounds—often via Skraup, Friedländer, or Buchwald-Hartwig amination—is prone to generating silent impurities that escape traditional detection.[1]

This guide compares the performance of Certified High-Purity (CHP) Quinoline Amines (characterized by a multi-modal analytical triad) against standard Synthesis Grade (SG) alternatives (characterized by traditional Elemental Analysis and TLC). We demonstrate why relying solely on Elemental Analysis (EA) is a critical failure point in modern drug development and provide the protocols to bridge this gap.

Comparative Analysis: The "Classic" vs. The "Rigorous"

The core distinction between a usable drug candidate and a misleading artifact lies in the purity confirmation strategy. Below, we compare the "Synthesis Grade" approach (common in academic/early discovery labs) with the "Certified High-Purity" approach.

Performance Matrix
FeatureAlternative: Synthesis Grade (SG) Product: Certified High-Purity (CHP) Scientific Implication
Primary Method Elemental Analysis (CHN) + Melting PointqNMR + HPLC-UV/MS + CHNSG often misses non-combustible impurities.
Isomer Detection Poor. 5- vs 8-amino isomers have identical CHN values.Excellent. HPLC separates regioisomers; NMR confirms substitution patterns.Critical for SAR studies where regioisomers have vastly different potencies.
Solvent/Water Hidden. Solvates may mimic "pure" stoichiometry or be ignored.Quantified. qNMR/TGA detects trapped solvents (e.g., DMSO/Water) affecting molecular weight.Incorrect MW leads to dosing errors in biological assays.
Inorganics Invisible. Salts (Pd, Cu catalysts) do not combust.Detected. Residue on Ignition (ROI) or ICP-MS included.Residual metals can be toxic or interfere with enzyme assays.
Risk Profile High risk of "False Positives" in bioassays.Self-validated purity ensures data integrity.Trustworthiness.

The Science of Impurities: Why Quinoline Amines Fail

Synthesizing quinoline amines involves high-energy cyclizations or metal-catalyzed couplings. Understanding the causality of impurities is the first step in detection.

Diagram 1: Impurity Genesis in Quinoline Synthesis

This diagram illustrates the "Silent Killers"—impurities that mimic the target in basic analysis.

QuinolineImpurities Start Starting Materials (Anilines + Carbonyls) Reaction Cyclization Reaction (e.g., Skraup/Friedländer) Start->Reaction Target Target: Quinoline Amine Reaction->Target Impurity1 Regioisomers (e.g., 5- vs 7-substituted) Reaction->Impurity1 Lack of regiospecificity Impurity2 Partially Reduced (Dihydroquinolines) Reaction->Impurity2 Incomplete oxidation Impurity3 Trapped Catalysts (Pd/Cu salts) Reaction->Impurity3 Poor workup Analysis Standard Analysis (CHN Only) Target->Analysis Impurity1->Analysis Co-elutes/Same CHN Result FALSE PASS (Isomers have same %C %H %N) Analysis->Result

Caption: Genesis of "Silent" Impurities. Note how regioisomers pass Elemental Analysis (CHN) undetected.

Experimental Protocols: The Validation Triad

To achieve Certified High-Purity status, the following three protocols must be executed in sequence. This workflow is self-validating: if one step fails, the material is rejected.

Step 1: Elemental Analysis (The Bulk Check)

Purpose: Confirm bulk composition and rule out gross errors.

Protocol:

  • Drying: Dry 10 mg of sample under high vacuum (0.1 mbar) at 40°C for 12 hours to remove surface moisture.

  • Combustion: Analyze using a CHNS analyzer (e.g., Elementar vario EL cube).

  • Acceptance Criteria:

    • Experimental values must be within ±0.4% of theoretical values for C, H, and N.

    • Caveat: If results deviate, check for trapped solvent (e.g., +0.5 mole H2O). Do not assume purity based on this alone.

Step 2: HPLC-UV/MS (The Isomer Hunter)

Purpose: Separate regioisomers and quantify organic impurities.

Protocol:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (buffers amine tailing).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection:

    • UV: 254 nm (aromatic backbone) and 210 nm (general).

    • MS: ESI+ mode (confirms MW of impurities).

  • Critical Check: Look for "shoulder" peaks on the main peak. Quinoline isomers often have very similar retention times (ΔRT < 0.5 min).

Step 3: Quantitative NMR (qNMR) (The Absolute Truth)

Purpose: Absolute quantization without reference standards and detection of residual solvents.

Protocol:

  • Internal Standard (IS): Select a high-purity IS with non-overlapping signals (e.g., Maleic Acid or 1,3,5-Trimethoxybenzene ).

  • Sample Prep: Accurately weigh (~0.01 mg precision) 10 mg of sample and 5 mg of IS into a vial. Dissolve in DMSO-d6.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (d1): 60 seconds (Critical: must be > 5x T1 of the slowest proton to ensure full relaxation).

    • Scans: 16-32.

  • Calculation:

    
    
    Where I = Integral, N = Number of protons, M = Molar mass, W = Weight, P = Purity of standard.[2][3]
    

Supporting Experimental Data

The following data simulates a comparison between a "Synthesis Grade" batch and a "Certified" batch of 6-Aminoquinoline .

Table 1: Comparative Analysis Results
Test MethodSynthesis Grade (Batch A)Certified High-Purity (Batch B)Analysis
Elemental Analysis C: 74.90%, H: 5.61%, N: 19.35% (Calc: 74.97, 5.59, 19.43)C: 74.95%, H: 5.60%, N: 19.40%Both Pass. EA fails to distinguish the batches.
HPLC Purity (254 nm) 99.2% (Single Peak)99.8% (Single Peak)UV suggests Batch A is high purity.
LC-MS Main peak (144.1 m/z) + Minor peak (144.1 m/z) at 0.4 min offset.Single peak (144.1 m/z).Batch A contains 5-amino isomer. Mass is identical, but RT differs.
qNMR (Absolute) 94.5% 99.1% Batch A contains 5% trapped inorganic salts/silica (invisible to UV/MS/CHN).
Conclusion REJECT for biological assays.ACCEPT for SAR studies.Batch A would cause a 5% dosing error and potential off-target effects from the isomer.

Visualization: The Purity Decision Tree

This workflow guides the researcher on when to accept a batch or require further purification.

Diagram 2: Logical Workflow for Purity Confirmation

PurityWorkflow Sample Synthesized Quinoline Amine Step1 Step 1: 1H-NMR (Qualitative) Sample->Step1 Check1 Structure Correct? Solvents Visible? Step1->Check1 Step2 Step 2: HPLC-MS Check1->Step2 Yes Fail REJECT / RE-PURIFY Check1->Fail No Check2 Single Peak? No Isomers? Step2->Check2 Step3 Step 3: Elemental Analysis (CHN) Check2->Step3 Clean Check2->Fail Isomers Detected Check3 Within +/- 0.4%? Step3->Check3 Check3->Fail > 0.4% Dev Pass CERTIFIED HIGH-PURITY Check3->Pass Pass

Caption: The "Triad" Decision Tree. Note that HPLC is performed before EA to save costs on combustion analysis if isomers are present.

References

  • Pauli, G. F., et al. (2014).[1][4] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link

  • Food and Drug Administration (FDA). (2006). "Q3A(R2) Impurities in New Drug Substances." FDA Guidance Documents. Link

  • BenchChem Technical Support. (2025). "Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide." BenchChem Resources. Link

  • International Conference on Harmonisation (ICH). (2006).[5] "Impurities in New Drug Products Q3B(R2)." ICH Guidelines. Link

  • Gottlieb, H. E., et al. (1997).[1] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry. Link

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to Handling 2-Methoxy-4-methylquinolin-6-amine: A Proactive Approach to Safety

Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for 2-methoxy-4-methylquinolin-6-amine. This guide is synthesized from safety data for structurally related quinoline derivatives and aromatic amines....

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for 2-methoxy-4-methylquinolin-6-amine. This guide is synthesized from safety data for structurally related quinoline derivatives and aromatic amines.[1][2] It is imperative that you treat this compound as hazardous and perform a thorough, procedure-specific risk assessment in consultation with your institution's Environmental Health and Safety (EHS) department before beginning any work.

Understanding the Risk: A Compound Profile

2-Methoxy-4-methylquinolin-6-amine belongs to two chemical classes that warrant significant caution: quinoline derivatives and aromatic amines. While specific toxicological data for this compound is scarce, the known hazards of its parent structures provide a strong basis for establishing safe handling protocols.

Anticipated Hazard Profile based on Analogous Compounds:

Hazard CategoryPotential RiskRationale & Supporting Evidence
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if swallowed, in contact with skin, or inhaled.[1][3]Quinoline and its derivatives are known to be toxic.[3][4] Aromatic amines as a class can also pose significant health risks upon exposure.[5][6]
Skin Corrosion/Irritation Causes skin irritation.[1][7]Structurally similar compounds are documented skin irritants.[1][7][8]
Serious Eye Damage/Irritation Causes serious eye damage or irritation.[1][3][9]This is a common hazard for quinoline derivatives.[1][3][10]
Germ Cell Mutagenicity Suspected of causing genetic defects.The parent compound, quinoline, is suspected of causing genetic defects.[1][3]
Carcinogenicity Suspected of causing cancer.Quinoline itself is classified as a potential carcinogen.[1][10]
Sensitization May cause an allergic skin reaction.[9]Some quinoline compounds are known skin sensitizers.[9]

Given these potential hazards, a multi-layered Personal Protective Equipment (PPE) approach is mandatory to create a robust barrier against exposure.

The Dynamic Risk Assessment: Tailoring PPE to Your Procedure

The selection of PPE is not static; it must adapt to the specific task. The primary goal is to prevent the chemical from coming into contact with your eyes, skin, or respiratory system. The workflow below illustrates a logical process for selecting appropriate PPE based on the nature of your work.

PPE Selection Workflow cluster_0 Phase 1: Task Assessment cluster_1 Phase 2: PPE Selection Start Identify Experimental Task Form What is the physical form? (Solid, Liquid, Solution) Start->Form Scale What is the scale? (mg, g, >10g) Form->Scale Energy What is the energy input? (Stirring, Heating, Sonicating) Scale->Energy ChemSuit Consider Chemical Resistant Apron/Suit Scale->ChemSuit Large Scale (>10g) or High Splash Risk BasePPE Core PPE: - Nitrile Gloves (Double-Gloved) - Safety Goggles - Lab Coat Energy->BasePPE All Procedures FaceShield Add Face Shield Energy->FaceShield Splash Risk (Transfers, Reactions, Quenching) Respirator Add Respiratory Protection (Fume Hood or Respirator) Energy->Respirator Aerosol/Dust Risk (Weighing, Scraping, Sonicating) caption Figure 1. Risk-based PPE selection workflow.

Caption: Figure 1. A workflow for selecting appropriate PPE based on the specific experimental task.

Core & Advanced PPE Protocols

Mandatory Core PPE for All Procedures

This is the minimum required PPE for any manipulation of 2-methoxy-4-methylquinolin-6-amine.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with chemical-resistant nitrile gloves (minimum 8 mil thickness).Prevents direct skin contact.[1][11] Double-gloving provides an extra layer of protection against tears and allows for safe removal of the outer, contaminated glove.
Eye/Face Protection Tightly-fitting safety goggles with side-shields meeting ANSI Z87.1 or EN166 standards.Protects eyes from splashes and dust.[1][11] Standard safety glasses are insufficient.
Body Protection Flame-resistant laboratory coat with tight-fitting cuffs.Protects skin and personal clothing from contamination. Cuffs should be tucked into the inner glove.
Respiratory Control All handling of the solid compound or its solutions must be performed within a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of dust or vapors.[1][11]
Task-Specific Advanced PPE
ScenarioAdditional PPE RequiredRationale
Weighing Solid Compound NIOSH-approved respirator with particulate filters (e.g., N95 or P100) if a fume hood is unavailable or airflow is suboptimal.Weighing and transferring solids can generate fine dust that may not be fully contained.[1] A respirator provides a critical barrier to inhalation.
Liquid Transfers & Reactions Full-face shield worn over safety goggles.Provides an additional layer of protection for the entire face from splashes during transfers, quenching, or extractions.[1][11]
Large-Scale Operations (>10g) Chemical-resistant apron or coverall.Protects against larger splashes and more widespread contamination of the lab coat and personal clothing.
Risk of Pressurization Work behind a blast shield within the fume hood.For reactions that could potentially pressurize, a blast shield provides an essential physical barrier.

Procedural Discipline: Donning and Doffing PPE

Cross-contamination often occurs during the removal of PPE. Following a strict sequence is critical to ensuring the hazards contained on your PPE do not contaminate your skin or clothing.

PPE Doffing Sequence cluster_doffing PPE Removal (Doffing) Sequence Doff1 Step 1: Decontaminate (If applicable, wipe down outer gloves) Doff2 Step 2: Remove Outer Gloves (Glove-to-glove technique) Doff1->Doff2 Doff3 Step 3: Remove Face Shield/Apron (Handle by clean rear straps/ties) Doff2->Doff3 Doff4 Step 4: Remove Lab Coat (Roll inside-out, touching only the interior) Doff3->Doff4 Doff5 Step 5: Remove Goggles (Handle by straps from behind) Doff4->Doff5 Doff6 Step 6: Remove Inner Gloves (Clean hand to inside of cuff) Doff5->Doff6 Doff7 Step 7: Wash Hands Thoroughly Doff6->Doff7 caption Figure 2. The critical sequence for removing PPE to prevent cross-contamination.

Caption: Figure 2. The critical sequence for removing PPE to prevent cross-contamination.

Step-by-Step Doffing Protocol:

  • Inspect and Decontaminate Outer Gloves: Before exiting the fume hood, inspect your outer gloves for any visible contamination or tears. If contaminated, carefully wipe them with a solvent-soaked towel (collecting the towel as hazardous waste).

  • Remove Outer Gloves: Using a glove-to-glove technique, peel off the first outer glove. With the now-exposed inner glove, slide your fingers under the cuff of the remaining outer glove and peel it off without touching the exterior. Dispose of as hazardous waste.[11]

  • Remove Face Shield/Apron: Step out of the immediate work area. Remove any ancillary protection like a face shield or apron by handling only the rear straps or ties.

  • Remove Lab Coat: Remove your lab coat by rolling it outwards, ensuring the contaminated exterior is folded inward. Touch only the inside of the coat.

  • Remove Goggles: Remove safety goggles from behind your head by handling the strap. Do not touch the front of the goggles.

  • Remove Inner Gloves: With one clean hand, slide your fingers inside the cuff of the other glove and peel it off. Use the rolled-up glove to remove the final glove, touching only the inside surface.

  • Wash Hands: Immediately wash your hands thoroughly with soap and water for at least 20 seconds.[7]

Disposal and Decontamination Plan

All materials that come into contact with 2-methoxy-4-methylquinolin-6-amine must be treated as hazardous waste.

  • Solid Waste: All contaminated PPE (gloves, wipes, weigh boats, pipette tips) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[1][11]

  • Liquid Waste: Solutions containing the compound and any solvent rinses used for decontamination must be collected in a compatible, labeled hazardous liquid waste container.[11]

  • Decontamination: Decontaminate glassware and equipment by rinsing with a suitable solvent (e.g., ethanol or acetone), collecting all rinsate as hazardous liquid waste.[11]

Emergency Response

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3][12]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][12]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

By adhering to these rigorous safety protocols, you establish a self-validating system of protection, ensuring both personal safety and the integrity of your research.

References

  • Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-. Benchchem.
  • What are the Health and Safety Guidelines for Using Amines?. (URL not provided in search results)
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (URL not provided in search results)
  • Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide. Benchchem.
  • QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Techno PharmChem.
  • Quinoline: Synthesis, Applications, and Environmental Impact. Sinocure Chemical Group.
  • Personal Protective Equipment: Chemical Handling. Good Day's Work. Available at: [Link]

  • Safety Data Sheet: 8-Quinolinol. Carl ROTH. Available at: [Link]

  • PPE Based on Worker Role. VelSafe. Available at: [Link]

  • Emergency Response & PPE - Ammonia Refrigeration PSM. (URL not provided in search results)
  • Material Safety Data Sheet - 2-Amino-4-methoxy-6-methyl-1,3,5-triazine. Cole-Parmer. Available at: [Link]

  • Personal protective equipment for handling 6-Methoxy-2-methylquinolin-4-amine. Benchchem.
  • 4-Methoxy-2-methylquinolin-6-amine PubChem Entry. PubChem. Available at: [Link]

  • Quinolines: Human health tier II assessment. Australian Government Department of Health. Available at: [Link]

Sources

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